molecular formula C8H6BrNO2 B1602891 2-(4-Bromophenyl)-2-oxoacetamide CAS No. 69374-79-4

2-(4-Bromophenyl)-2-oxoacetamide

Katalognummer: B1602891
CAS-Nummer: 69374-79-4
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: ZLEVNHMPPZPHOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Bromophenyl)-2-oxoacetamide is a useful research compound. Its molecular formula is C8H6BrNO2 and its molecular weight is 228.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromophenyl)-2-oxoacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromophenyl)-2-oxoacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(4-bromophenyl)-2-oxoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-6-3-1-5(2-4-6)7(11)8(10)12/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLEVNHMPPZPHOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622947
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69374-79-4
Record name 2-(4-Bromophenyl)-2-oxoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Bromophenyl)-2-oxoacetamide: Structure, Properties, and Synthetic Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-(4-bromophenyl)-2-oxoacetamide, a member of the α-ketoamide class of compounds. While specific literature on this exact molecule is limited, this document extrapolates its chemical properties, structure, and reactivity based on established principles of organic chemistry and extensive data available for structurally analogous aryl glyoxylamides. This guide serves as a foundational resource for researchers interested in the synthesis and potential applications of this and related α-ketoamides in medicinal chemistry and drug discovery, a field where this functional group is recognized as a privileged scaffold.[1][2]

Introduction: The Significance of the α-Ketoamide Moiety

The α-ketoamide functional group is a prominent structural motif in numerous natural products and synthetic molecules of significant biological importance.[1] Its prevalence in medicinal chemistry stems from its unique electronic and steric properties, which allow it to act as a versatile pharmacophore. The two adjacent carbonyl groups create a distinct electronic environment, influencing the molecule's reactivity and ability to participate in hydrogen bonding and other non-covalent interactions within biological systems.[1][2]

The general structure of an α-ketoamide consists of a ketone and an amide linked by a carbon-carbon bond. This arrangement imparts a degree of conformational rigidity and provides both hydrogen bond donors and acceptors, features that are highly desirable in the design of enzyme inhibitors and receptor ligands.[2]

Molecular Structure and Chemical Properties of 2-(4-Bromophenyl)-2-oxoacetamide

Structural Diagram:

Caption: Chemical structure of 2-(4-Bromophenyl)-2-oxoacetamide.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
Molecular Formula C₈H₆BrNO₂
Molecular Weight 228.04 g/mol
Appearance Likely a white to off-white solidBased on similar aryl α-ketoamides.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.Typical for polar organic molecules.
Hydrogen Bond Donors 2 (from the -NH₂)Influences intermolecular interactions and solubility.
Hydrogen Bond Acceptors 2 (from the two C=O groups)Key for binding to biological targets.
Rotatable Bonds 2Between the phenyl ring and the keto group, and between the two carbonyls.

Spectroscopic Characterization (Predicted)

Direct spectroscopic data for 2-(4-bromophenyl)-2-oxoacetamide is not available. However, we can predict the expected spectral features based on the known values for analogous compounds.

3.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the amide proton signals.

  • Aromatic Protons (Ar-H): Two doublets in the range of δ 7.5-8.0 ppm, characteristic of a 1,4-disubstituted benzene ring. The electron-withdrawing nature of the glyoxylamide moiety would deshield these protons.

  • Amide Protons (-NH₂): Two broad singlets, likely in the range of δ 7.0-8.5 ppm. The chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

3.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum would be characterized by signals for the aromatic carbons and the two carbonyl carbons.

  • Carbonyl Carbons (C=O): Two signals in the downfield region, typically δ 160-200 ppm. The ketone carbonyl will likely be more deshielded than the amide carbonyl.

  • Aromatic Carbons: Four signals in the range of δ 120-140 ppm. The carbon attached to the bromine atom (C-Br) will be shielded compared to the others, while the carbon attached to the glyoxylamide group will be deshielded.

3.3. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the stretching vibrations of the carbonyl groups and the N-H bonds.

  • N-H Stretching: Two bands in the region of 3400-3200 cm⁻¹, characteristic of a primary amide.

  • C=O Stretching: Two strong absorption bands between 1750 cm⁻¹ and 1650 cm⁻¹. The ketone carbonyl will likely absorb at a higher frequency (around 1720-1700 cm⁻¹) than the amide carbonyl (around 1680-1650 cm⁻¹).

  • C-Br Stretching: A band in the fingerprint region, typically around 600-500 cm⁻¹.

3.4. Mass Spectrometry

The mass spectrum should show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

  • Molecular Ion (M⁺): Peaks at m/z 227 and 229.

  • Fragmentation: Common fragmentation patterns would involve the loss of the amide group (-NH₂) and the carbonyl group (-CO). A prominent fragment would be the 4-bromobenzoyl cation at m/z 183 and 185.

Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide

Several general methods for the synthesis of α-ketoamides have been reported in the literature and can be adapted for the preparation of 2-(4-bromophenyl)-2-oxoacetamide.

4.1. General Synthetic Workflow

A common and effective approach involves the oxidation of a suitable precursor, such as an α-hydroxy amide or a protected cyanohydrin.

Synthesis_Workflow Start 4-Bromobenzaldehyde Intermediate1 Cyanohydrin Intermediate Start->Intermediate1  NaCN / H⁺   Intermediate2 α-Hydroxy Amide Intermediate1->Intermediate2  Acid Hydrolysis   Product 2-(4-Bromophenyl)-2-oxoacetamide Intermediate2->Product  Oxidation (e.g., MnO₂)  

Caption: A plausible synthetic workflow for 2-(4-Bromophenyl)-2-oxoacetamide.

4.2. Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a generalized procedure based on known transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 2-(4-bromophenyl)-2-hydroxyacetamide

  • To a solution of 4-bromobenzaldehyde in a suitable solvent (e.g., ethanol), add a solution of sodium cyanide in water at 0°C.

  • Slowly add a mineral acid (e.g., HCl) to the reaction mixture while maintaining the temperature below 10°C.

  • Stir the reaction for several hours until the starting material is consumed (monitored by TLC).

  • Extract the resulting cyanohydrin with an organic solvent (e.g., ethyl acetate).

  • Hydrolyze the cyanohydrin using a strong acid (e.g., concentrated HCl) under reflux to form the α-hydroxy amide.

  • Neutralize the reaction mixture and extract the product. Purify by recrystallization or column chromatography.

Step 2: Oxidation to 2-(4-Bromophenyl)-2-oxoacetamide

  • Dissolve the 2-(4-bromophenyl)-2-hydroxyacetamide in a suitable solvent (e.g., dichloromethane or acetone).

  • Add an oxidizing agent, such as manganese dioxide (MnO₂) or a Swern oxidation reagent system.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Filter off the oxidizing agent and concentrate the filtrate.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(4-bromophenyl)-2-oxoacetamide.

Role in Drug Discovery and Potential Biological Applications

The α-ketoamide moiety is a key feature in a number of potent enzyme inhibitors.[3] The electrophilic nature of the ketone carbonyl allows for covalent interactions with nucleophilic residues (such as serine or cysteine) in the active sites of enzymes.

Potential Therapeutic Targets:

  • Proteases: α-Ketoamides are known to be effective inhibitors of various proteases, including caspases, calpains, and viral proteases.[3] The 4-bromophenyl group can engage in hydrophobic or halogen bonding interactions within the enzyme's binding pocket, potentially enhancing potency and selectivity.

  • Kinases: While less common, the α-ketoamide scaffold has been explored for the development of kinase inhibitors.

  • Other Enzymes: The versatile reactivity of this functional group makes it a candidate for targeting a wide range of other enzymes.

Biological_Activity Molecule 2-(4-Bromophenyl)-2-oxoacetamide Target Enzyme Active Site (e.g., Serine Protease) Molecule->Target Binding Interaction Covalent Adduct Formation Target->Interaction Nucleophilic Attack Outcome Enzyme Inhibition & Therapeutic Effect Interaction->Outcome

Caption: Mechanism of action for α-ketoamide-based enzyme inhibitors.

Conclusion and Future Directions

2-(4-Bromophenyl)-2-oxoacetamide represents a potentially valuable building block in medicinal chemistry. While specific data for this molecule is sparse, its structural features suggest it is a promising candidate for the development of novel therapeutics, particularly enzyme inhibitors. The synthetic routes outlined in this guide provide a starting point for its preparation and subsequent biological evaluation.

Future research should focus on the definitive synthesis and characterization of this compound, including detailed spectroscopic analysis and X-ray crystallography to confirm its structure. Furthermore, screening against a panel of relevant biological targets, such as proteases involved in cancer or viral replication, could uncover its therapeutic potential. The insights gained from such studies will contribute to the growing body of knowledge on α-ketoamides and their role in drug discovery.

References

  • Baglini, E., Salerno, S., & Taliani, S. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(9), 5209–5255. [Link]

  • Baglini, E., Salerno, S., & Taliani, S. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. ACS Publications. [Link]

  • Sbardella, G., et al. (2019). Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors. Molecules, 24(12), 2333. [Link]

Sources

A Technical Guide to 2-(4-Bromophenyl)-2-oxoacetamide: Synthesis, Properties, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 2-(4-Bromophenyl)-2-oxoacetamide, a valuable α-ketoamide intermediate for researchers in drug discovery and organic synthesis. While not widely cataloged as a commercial product, its synthesis is readily achievable from its corresponding α-keto acid. This document details its chemical identity, predicted physical properties, a robust, step-by-step synthesis protocol with mechanistic insights, and a discussion of its potential applications as a versatile building block in the development of novel therapeutics. Safety and handling precautions based on analogous structures are also provided.

Chemical Identity and Physicochemical Properties

2-(4-Bromophenyl)-2-oxoacetamide, also known as (4-bromophenyl)glyoxylamide, belongs to the class of α-ketoamides. This functional group is a recognized pharmacophore and a versatile synthetic handle. The presence of a bromine atom on the phenyl ring further enhances its utility, offering a site for a variety of cross-coupling reactions to build molecular complexity.

While a specific CAS number is not consistently indexed in major chemical databases, which is common for specialized laboratory intermediates, its molecular structure and properties can be confidently defined.

Table 1: Chemical Identifiers and Computed Properties

PropertyValueSource/Method
IUPAC Name 2-(4-Bromophenyl)-2-oxoacetamide---
Synonyms (4-Bromophenyl)glyoxylamide---
Molecular Formula C₈H₆BrNO₂---
Molecular Weight 228.04 g/mol Calculated
Exact Mass 226.9636 DaCalculated
Hydrogen Bond Donors 1Computed
Hydrogen Bond Acceptors 2Computed
Rotatable Bonds 1Computed

Table 2: Estimated Physical Data

PropertyEstimated ValueNotes
Appearance White to off-white solidBased on analogous aryl α-ketoamides.
Melting Point >150 °C (Decomposition)Estimated based on similar structures; high melting point expected due to hydrogen bonding.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Typical solubility profile for polar, aromatic amides.

graph chemical_structure {
layout=neato;
node [shape=plaintext, fontsize=12];
edge [fontsize=12];

// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; Br [label="Br", fontcolor="#EA4335"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; O2 [label="O", fontcolor="#EA4335"]; N1 [label="N", fontcolor="#4285F4"]; H2N [label= 2>, fontcolor="#4285F4"];

// Benzene ring with connections C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents on the ring C4 -- Br [len=1.5]; C1 -- C7 [len=1.5];

// Ketoamide chain C7 -- O1 [style=double, len=1.2]; C7 -- C8; C8 -- O2 [style=double, len=1.2]; C8 -- N1; N1 -- H2N [style=invis, len=0.5];

// Positioning using 'pos' attribute C1 [pos="0,0!"]; C2 [pos="-1.2,-0.7!"]; C3 [pos="-1.2,-2.1!"]; C4 [pos="0,-2.8!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="1.2,-0.7!"]; Br [pos="0,-4.3!"]; C7 [pos="0,1.5!"]; O1 [pos="-0.8,2.3!"]; C8 [pos="1.5,2.0!"]; O2 [pos="1.5,3.2!"]; N1 [pos="2.8,1.3!"]; H2N [pos="3.6,1.3!"]; }

Caption: Molecular structure of 2-(4-Bromophenyl)-2-oxoacetamide.

Recommended Synthesis Protocol: Amidation of α-Keto Acid

The most direct and reliable method for preparing 2-(4-Bromophenyl)-2-oxoacetamide is through the amidation of its corresponding α-keto acid, 2-(4-bromophenyl)-2-oxoacetic acid. This precursor is commercially available. The protocol involves activating the carboxylic acid, followed by reaction with an ammonia source.

Causality and Experimental Rationale:

  • Activation Agent (e.g., EDC/HOBt or SOCl₂): Direct amidation of a carboxylic acid with ammonia is slow and requires harsh conditions. An activating agent is essential.

    • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole): This is a mild and highly efficient coupling system that minimizes side reactions and racemization (if applicable).[1] It works by forming a highly reactive O-acylisourea intermediate, which is then converted to an HOBt ester. This ester readily reacts with the amine nucleophile. This method is preferred for its high yield and clean reaction profile.

    • Thionyl Chloride (SOCl₂): This reagent converts the carboxylic acid to a highly reactive acyl chloride. While effective, it is a harsher reagent that produces HCl and SO₂ as byproducts, requiring careful handling and an acid scavenger (like triethylamine) in the subsequent amidation step.

  • Ammonia Source: Aqueous ammonium hydroxide is a convenient and readily available source of ammonia for the nucleophilic attack on the activated acid.

Step-by-Step Laboratory Protocol (EDC/HOBt Method)
  • Reagent Preparation:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-(4-bromophenyl)-2-oxoacetic acid in an anhydrous polar aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)) at a concentration of approximately 0.1 M.

    • Add 1.1 equivalents of HOBt and 1.1 equivalents of EDC to the solution.

  • Activation:

    • Stir the mixture at room temperature for 1 hour. The activation process forms the HOBt-ester intermediate. The choice to stir at room temperature is sufficient for activation without promoting degradation of the reagents.

  • Amidation:

    • Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the exothermicity of the reaction with ammonia and prevent side reactions.

    • Slowly add 2.0 equivalents of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ solution) dropwise to the cooled, stirred solution. The use of a slight excess of ammonia ensures the complete consumption of the activated ester.

  • Reaction Completion:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with water and extract the aqueous phase three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. This washing sequence removes unreacted starting materials, coupling agents, and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2-(4-Bromophenyl)-2-oxoacetamide.

G cluster_activation Activation Phase cluster_amidation Amidation Phase cluster_purification Purification KetoAcid 2-(4-Bromophenyl) -2-oxoacetic Acid ActiveEster Activated HOBt Ester (Intermediate) KetoAcid->ActiveEster  Stir 1 hr, RT EDC_HOBt EDC + HOBt in Anhydrous DCM EDC_HOBt->ActiveEster Product 2-(4-Bromophenyl) -2-oxoacetamide ActiveEster->Product  Stir 4-6 hr, 0°C to RT Ammonia Aqueous NH4OH Ammonia->Product Workup Aqueous Workup (Wash & Extract) Product->Workup Recrystal Recrystallization Workup->Recrystal FinalProduct Pure Product Recrystal->FinalProduct

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide.

Applications in Research and Drug Development

The 2-(4-Bromophenyl)-2-oxoacetamide scaffold is a highly strategic starting point for medicinal chemistry campaigns. Its value stems from the distinct reactivity and biological relevance of its two key moieties.

  • The α-Ketoamide Moiety: This functional group is a well-established pharmacophore found in several FDA-approved drugs, such as the hepatitis C protease inhibitors boceprevir and telaprevir.[2] It can act as a covalent "warhead" or engage in critical hydrogen bonding interactions with enzyme active sites, particularly serine and cysteine proteases. Its electrophilic keto-carbon is susceptible to nucleophilic attack by residues in an enzyme's catalytic center, leading to potent and often irreversible inhibition.

  • The Bromophenyl Group: The bromine atom serves as a versatile synthetic handle for introducing further molecular diversity.[3] It is an ideal substrate for a wide range of palladium-catalyzed cross-coupling reactions, including:

    • Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds, enabling the connection of other aryl or alkyl groups.

    • Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, allowing for the introduction of various amine-containing substituents.

    • Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups.

This dual functionality allows researchers to first synthesize a core α-ketoamide structure and then use the bromo-substituent to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

No specific material safety data sheet (MSDS) is available for 2-(4-Bromophenyl)-2-oxoacetamide. Therefore, precautions must be based on the reactivity of the functional groups and data from structurally similar compounds.

  • General Handling: Handle in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Hazards of Analagous Compounds:

    • Aryl acetamides can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

    • α-Ketoamides, as electrophilic compounds, should be considered potential skin sensitizers.

  • In case of exposure:

    • Skin Contact: Wash immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

    • Inhalation: Move person to fresh air.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and moisture.

References

  • PubChem. 2-(4-Bromophenyl)acetamide . National Center for Biotechnology Information. [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking Amide Bond Formation.
  • Dunsmore, C. J., et al. (2006). A Practical, One-Pot, Three-Step Synthesis of Amides from Carboxylic Acids. Organic Process Research & Development, 10(3), 606-611.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • ChemRxiv. (2024). A concise review on copper catalyzed synthesis of α-ketoamides . [Link]

  • Wang, L., et al. (2019). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer . European Journal of Medicinal Chemistry, 180, 439-453. [Link]

  • UCL Discovery. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 . [Link]

Sources

A Technical Guide to the Spectral Analysis of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide offers an in-depth analysis of the spectroscopic data for 2-(4-Bromophenyl)-2-oxoacetamide, a compound of interest in synthetic and medicinal chemistry. For researchers, scientists, and professionals in drug development, precise structural confirmation is paramount. This document provides a detailed examination of the mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy data for the title compound. By integrating insights from these orthogonal analytical techniques, this guide establishes a validated protocol for the unambiguous characterization of 2-(4-Bromophenyl)-2-oxoacetamide, ensuring scientific integrity and reproducibility.

Introduction

2-(4-Bromophenyl)-2-oxoacetamide belongs to the class of α-ketoamides, a structural motif present in numerous biologically active compounds. The accurate elucidation of its molecular structure is a critical prerequisite for any further investigation into its chemical reactivity or pharmacological properties. Spectroscopic methods provide a non-destructive and highly informative means of achieving this. Mass spectrometry reveals the compound's molecular weight and elemental composition, infrared spectroscopy identifies its constituent functional groups, and nuclear magnetic resonance spectroscopy maps the precise connectivity of its atoms. This guide synthesizes the data from these three techniques to present a holistic and validated structural profile.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For 2-(4-Bromophenyl)-2-oxoacetamide, electron ionization (EI) is a common method that provides both the molecular weight and characteristic fragmentation patterns crucial for structural confirmation.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: A dilute solution of 2-(4-Bromophenyl)-2-oxoacetamide is prepared in a volatile solvent such as methanol or acetonitrile.

  • Injection: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph (GC) coupled to the mass spectrometer. The GC separates the analyte from any impurities before it enters the ion source.

  • Ionization: In the ion source, the analyte molecules are bombarded with high-energy electrons (typically 70 eV). This process dislodges an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to be energetically unstable, leading to its fragmentation into smaller, characteristic charged ions and neutral radicals.[1]

  • Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum that plots relative intensity versus m/z.

Interpretation of the Mass Spectrum

The mass spectrum of 2-(4-Bromophenyl)-2-oxoacetamide is distinguished by several key features:

  • Molecular Ion (M•+) Peak: The molecular ion peak is expected to appear at an m/z corresponding to the molecular weight of the compound (C₈H₆BrNO). A crucial diagnostic feature is the isotopic pattern of bromine.[2] Naturally occurring bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[2] This results in two molecular ion peaks of almost equal intensity, M•+ and (M+2)•+, at m/z 213 and 215, respectively. The presence of this doublet is a definitive indicator of a monobrominated compound.

  • Key Fragmentation Patterns: The primary fragmentation pathway involves the cleavage of the bonds adjacent to the carbonyl groups, which are inherently weak points in the molecule.[1][3] The most prominent fragments arise from α-cleavage.

m/z Value Proposed Fragment Ion Neutral Loss Significance
213/215[C₈H₆⁷⁹/⁸¹BrNO]•+-Molecular Ion (M•+)
185/187[C₇H₄⁷⁹/⁸¹BrO]+•CONH₂Loss of the acetamide radical, forming the stable 4-bromobenzoyl cation. This is often the base peak.
157/159[C₆H₄⁷⁹/⁸¹Br]+COSubsequent loss of carbon monoxide from the benzoyl cation.
76[C₆H₄]+BrLoss of the bromine radical from the bromophenyl cation.
Fragmentation Pathway Diagram

The logical flow of fragmentation from the molecular ion to the observed daughter ions can be visualized as follows:

fragmentation M Molecular Ion [C₈H₆BrNO]•+ m/z = 213/215 NL1 - •CONH₂ M->NL1 F1 4-Bromobenzoyl Cation [C₇H₄BrO]+ m/z = 185/187 (Base Peak) NL2 - CO F1->NL2 F2 Bromophenyl Cation [C₆H₄Br]+ m/z = 157/159 NL3 - •Br F2->NL3 F3 Phenyl Cation [C₆H₄]+ m/z = 76 NL1->F1 NL2->F2 NL3->F3

Caption: Proposed EI-MS fragmentation pathway for 2-(4-Bromophenyl)-2-oxoacetamide.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the types of bonds present.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: The ATR crystal (typically diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

  • Sample Application: A small amount of the solid 2-(4-Bromophenyl)-2-oxoacetamide powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm contact between the sample and the crystal. This is a critical step for obtaining a high-quality spectrum. The rationale is that the IR beam penetrates only a few microns into the sample, requiring intimate contact for sufficient signal.

  • Data Acquisition: The IR spectrum is recorded, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Interpretation of the IR Spectrum

The IR spectrum of 2-(4-Bromophenyl)-2-oxoacetamide displays several characteristic absorption bands that confirm the presence of its key functional groups.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group Intensity/Shape Interpretation
~3400 and ~3200N-H StretchPrimary Amide (-CONH₂)Medium, Sharp (two bands)The two distinct peaks are characteristic of the symmetric and asymmetric stretching of a primary amide.[5][6]
~3050C-H StretchAromaticMediumIndicates C-H bonds on the phenyl ring.
~1680C=O Stretchα-Keto groupStrong, SharpA very intense absorption characteristic of a conjugated ketone carbonyl.[6][7]
~1650C=O StretchAmide I bandStrong, SharpA strong absorption primarily due to the C=O stretch of the amide group.
~1600, ~1480C=C StretchAromatic RingMedium to WeakAbsorptions corresponding to the stretching vibrations of the carbon-carbon bonds within the phenyl ring.
~830C-H Bendpara-substituted aromaticStrongA strong out-of-plane bending vibration that is highly diagnostic for 1,4-disubstitution on a benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by mapping the chemical environment of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Approximately 5-10 mg of 2-(4-Bromophenyl)-2-oxoacetamide is dissolved in ~0.6 mL of a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is chosen as an exemplary solvent because its ability to act as a hydrogen bond acceptor prevents the rapid exchange of the amide N-H protons, allowing them to be observed as distinct, often broadened, signals. Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The sample tube is placed in the NMR spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity, which is critical for high-resolution spectra.

  • Data Acquisition:

    • ¹H NMR: A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

    • ¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum, resulting in a single peak for each unique carbon atom. A larger number of scans is required due to the lower natural abundance of ¹³C.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of different proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the number of neighboring protons (multiplicity).

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Interpretation
~8.1Doublet2HH-2, H-6 (Aromatic)These protons are ortho to the electron-withdrawing keto-amide group and are therefore deshielded, appearing downfield. They appear as a doublet due to coupling with H-3 and H-5.
~7.8Doublet2HH-3, H-5 (Aromatic)These protons are ortho to the bromine atom. They appear as a doublet due to coupling with H-2 and H-6.
~7.6 and ~7.4Broad Singlet2H-NH₂ (Amide)The two amide protons can appear as two separate broad singlets due to restricted rotation around the C-N bond. Their chemical shift is variable and depends on concentration and temperature.

The characteristic AA'BB' pattern of the two doublets in the aromatic region is definitive proof of the 1,4- (or para-) substitution pattern on the benzene ring.

Interpretation of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically distinct carbon atom.

Chemical Shift (δ, ppm) Assignment Interpretation
~192C=O (Ketone)The ketone carbonyl carbon is highly deshielded and appears significantly downfield.
~165C=O (Amide)The amide carbonyl carbon is also deshielded, but typically appears upfield relative to the ketone carbonyl.
~133C-1 (Aromatic)The quaternary carbon attached to the keto-amide group.
~132C-3, C-5 (Aromatic)The two equivalent aromatic CH carbons ortho to the bromine.
~130C-2, C-6 (Aromatic)The two equivalent aromatic CH carbons ortho to the keto-amide group.
~128C-4 (Aromatic)The quaternary carbon attached to the bromine atom. Its chemical shift is influenced by the heavy atom effect of bromine.

Integrated Spectroscopic Analysis Workflow

A robust structural confirmation is achieved not by relying on a single technique, but by synthesizing the evidence from all three. The following workflow illustrates this self-validating system.

workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy MS Obtain Mass Spectrum MS_Interp ID M•+ at m/z 213/215 (Confirms Bromine) ID Fragments (185/187) MS->MS_Interp Conclusion Unambiguous Structural Confirmation of 2-(4-Bromophenyl)-2-oxoacetamide MS_Interp->Conclusion Confirms MW & Formula IR Obtain IR Spectrum IR_Interp ID N-H (~3300 cm⁻¹) ID C=O (~1680, ~1650 cm⁻¹) ID p-sub (~830 cm⁻¹) IR->IR_Interp IR_Interp->Conclusion Confirms Functional Groups NMR Obtain ¹H & ¹³C NMR NMR_Interp ID Aromatic AA'BB' Pattern ID Amide N-H Protons ID Carbonyl & Aromatic Carbons NMR->NMR_Interp NMR_Interp->Conclusion Confirms Connectivity & Isomer

Caption: Workflow for integrated spectral data analysis and structural confirmation.

Conclusion

The combined application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a comprehensive and definitive characterization of 2-(4-Bromophenyl)-2-oxoacetamide. Mass spectrometry confirms the molecular formula and the presence of bromine through its distinct isotopic signature. Infrared spectroscopy validates the presence of the key primary amide, conjugated ketone, and para-substituted aromatic ring functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the atomic connectivity and confirm the specific regioisomer. This integrated, multi-technique approach represents a robust, self-validating system essential for ensuring the chemical identity and purity required in research and drug development.

References

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information for a chemical publication. Retrieved from [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information for a chemical publication. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(4-bromophenyl)-N-(2-cyanophenyl)acetamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Acetamide, 2-(4-nitrophenyl)-N-(4-bromophenyl)-. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(p-bromophenacyl)-4-phenylpyrimidinium bromide. John Wiley & Sons, Inc. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Gnanaoli, K., et al. (2022). Figure S93. 13 C NMR spectrum of 2-(4-bromophenyl)-2-oxoacetic acid in CDCl3. ResearchGate. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

  • De Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. (General reference, not a direct URL)
  • ResearchGate. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(p-Bromophenyl)acetamide. John Wiley & Sons, Inc. Retrieved from [Link]

  • Al-Majid, A. M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Arizona. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]

  • University of the West Indies. (n.d.). Spectral Problems. Retrieved from [Link]

  • SpectraBase. (n.d.). acetamide, 2-[[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]thio]-N-(4-chlorophenyl)-. John Wiley & Sons, Inc. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. National Institute of Standards and Technology. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromophenacyl bromide. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

  • Maribel, M. (2024). How to Interpret an IR Spectrum and Identify the RIGHT Functional Group. YouTube. Retrieved from [Link]

  • Chad's Prep. (2018). 15.5a The Chemical Shift in C13 and Proton NMR. YouTube. Retrieved from [Link]

  • Spyros, A., & Dais, P. (2020). DFT Calculations of 1H- and 13C-NMR Chemical Shifts of Geometric Isomers of Conjugated Linoleic Acid (18:2 ω-7) and Model Compounds in Solution. National Center for Biotechnology Information. Retrieved from [Link]

  • Ferreira, M. M. C., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability Profiling of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(4-Bromophenyl)-2-oxoacetamide, a compound of interest in synthetic chemistry and early-stage drug discovery. Recognizing the frequent scarcity of detailed physicochemical data for novel chemical entities, this document synthesizes first-principle methodologies with field-proven protocols. We present detailed, step-by-step procedures for determining both thermodynamic and kinetic solubility, alongside a complete workflow for conducting forced degradation studies as mandated by international regulatory standards. The causality behind experimental choices is emphasized, providing researchers, scientists, and drug development professionals with the rationale needed to design, execute, and interpret these critical studies. The guide includes protocols for acidic, basic, oxidative, photolytic, and thermal stress testing, the development of a stability-indicating analytical method, and visual workflows to clarify complex processes.

Introduction: The Imperative of Early-Stage Physicochemical Profiling

2-(4-Bromophenyl)-2-oxoacetamide belongs to the α-ketoamide class of compounds, a scaffold that appears in various biologically active molecules. As with any new chemical entity (NCE) destined for further development, a thorough understanding of its fundamental physicochemical properties is not merely academic but a critical prerequisite for success. Two of the most pivotal properties are solubility and stability.

  • Solubility directly influences a compound's bioavailability, impacts the design of in vitro assays, and dictates the feasibility of developing a viable formulation.[1] An early assessment prevents costly downstream failures and guides lead optimization efforts.[2]

  • Stability determines a compound's shelf-life, its degradation pathways, and the potential formation of toxic impurities.[3] Regulatory bodies worldwide, under the framework of the International Council for Harmonisation (ICH), mandate rigorous stability testing to ensure the safety and efficacy of pharmaceutical products.[4][5]

This guide serves as a self-contained manual for laboratories tasked with characterizing 2-(4-Bromophenyl)-2-oxoacetamide or analogous molecules. It is structured to provide not just the "how" but, more importantly, the "why" behind each protocol, empowering scientists to generate robust, reliable, and regulatory-compliant data.

Foundational Concepts: Setting the Experimental Stage

Before proceeding to experimental work, it is crucial to understand the theoretical underpinnings of the properties being measured.

The Duality of Solubility: Thermodynamic vs. Kinetic

In pharmaceutical sciences, "solubility" is not a single value but is typically defined in two distinct contexts: thermodynamic and kinetic.[6][7]

  • Thermodynamic (or Equilibrium) Solubility: This is the true equilibrium value, representing the maximum concentration of a solute that can be dissolved in a solvent under conditions where the solid and solution phases are in equilibrium.[6] It is the "gold standard" measurement, typically determined using the Shake-Flask method, but is lower-throughput.[8] This value is critical for biopharmaceutical classification and formulation development.

  • Kinetic Solubility: This measures the concentration of a compound when it first precipitates from a supersaturated solution, often generated by adding a concentrated DMSO stock solution to an aqueous buffer.[1][9] While it can overestimate true solubility, its high-throughput nature makes it invaluable for screening large numbers of compounds in early discovery to flag potential issues.[2][10]

Intrinsic Stability and the Rationale for Forced Degradation

A stability-indicating analytical method is one that can accurately quantify the drug substance without interference from any degradation products, impurities, or excipients.[11][12] To develop such a method, one must first generate the potential degradation products. Forced degradation, or stress testing, is the process of intentionally subjecting the compound to conditions more severe than accelerated stability testing to expedite its decomposition.[3][13]

The objectives of a forced degradation study are multi-fold:

  • To identify likely degradation products and establish degradation pathways.[3]

  • To demonstrate the specificity of the analytical method by proving it can separate the intact compound from all generated degradants.[14][15]

  • To inform formulation and packaging development by revealing the molecule's vulnerabilities.[16]

These studies are guided by ICH guideline Q1A(R2), which outlines the stress conditions that should be investigated.[4][17]

Protocols for Solubility Determination

The following protocols are designed to be self-validating, providing a clear path to generating high-quality solubility data.

Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the widely accepted Shake-Flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_proc Processing & Analysis prep1 Add excess solid compound to a known volume of buffer (e.g., 2-5 mg/mL) prep2 Prepare multiple vials for different pH values (e.g., PBS pH 7.4, FaSSIF pH 6.5) equil1 Agitate vials at a constant temperature (e.g., 25°C or 37°C) on a shaker prep2->equil1 equil2 Incubate for 24-48 hours to ensure equilibrium is reached equil1->equil2 proc1 Allow solid to settle or centrifuge/filter the suspension (e.g., 0.22 µm PVDF filter) equil2->proc1 proc2 Carefully collect the saturated supernatant proc1->proc2 proc3 Quantify concentration using a validated analytical method (e.g., HPLC-UV) proc2->proc3 result Thermodynamic Solubility Value proc3->result Report as µg/mL or µM

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Protocol: Thermodynamic Solubility

  • Preparation: Add an excess of solid 2-(4-Bromophenyl)-2-oxoacetamide to a series of glass vials containing a precise volume (e.g., 1.5 mL) of the desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). The key is to ensure undissolved solid remains visible, confirming saturation.[6]

  • Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours.[1]

  • Phase Separation: After incubation, stop the agitation and allow the vials to stand, permitting the excess solid to sediment. Alternatively, clarify the supernatant by centrifugation (e.g., 15,000 x g for 15 minutes) or by filtering through a low-binding syringe filter (e.g., 0.22 µm PVDF).

  • Sampling & Dilution: Carefully aspirate an aliquot of the clear, saturated supernatant. Perform an accurate serial dilution with the mobile phase to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a pre-validated HPLC-UV method (see Section 3.3). Calculate the original concentration in the supernatant based on the dilution factor.

Protocol: Kinetic Solubility via DMSO Stock Dilution
  • Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well microplate.

  • Serial Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) and mix thoroughly. This initial step creates a supersaturated solution.[9]

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1.5 to 2 hours, allowing time for precipitation to occur.[1]

  • Precipitate Removal: Use a 96-well filter plate to separate the precipitated solid from the soluble compound.

  • Quantification: Analyze the concentration of the compound in the filtrate, typically by HPLC-UV or UV-Vis spectroscopy, by comparing against a standard curve prepared in an identical DMSO/buffer mixture.

Analytical Quantification: HPLC-UV Method

A robust reverse-phase HPLC method is essential for accurate quantification.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v). Addition of 0.1% formic acid to the water can improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan the compound's UV spectrum to determine the wavelength of maximum absorbance (λmax). For a bromophenyl chromophore, this is often in the 254-270 nm range.

  • Standard Curve: Prepare a standard curve by making serial dilutions of a known concentration of 2-(4-Bromophenyl)-2-oxoacetamide in the mobile phase. The curve must demonstrate linearity (R² > 0.995) over the expected concentration range.

Data Presentation: Solubility

Summarize results in a clear, tabular format.

Solubility Type Buffer / Medium pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
ThermodynamicPBS7.425ResultResult
ThermodynamicFaSSIF6.537ResultResult
KineticPBS7.425ResultResult

FaSSIF: Fasted State Simulated Intestinal Fluid

Protocols for Stability Assessment and Forced Degradation

The goal of forced degradation is to achieve a target degradation of 5-20%.[3] This ensures that degradation products are formed at sufficient levels for detection without completely consuming the parent compound.

Workflow for a Forced Degradation Study

This diagram outlines the logical progression from stress application to method validation.

G cluster_stress Stress Conditions (ICH Q1A) cluster_analysis Analysis & Method Development acid Acidic (HCl) stress Expose samples to stress conditions for a defined period. Monitor degradation over time. acid->stress base Basic (NaOH) base->stress oxid Oxidative (H₂O₂) oxid->stress photo Photolytic (UV/Vis Light) photo->stress therm Thermal (Heat) therm->stress prep Prepare solutions of compound in appropriate solvents. Include a control (unstressed) sample. analyze Analyze all stressed samples and control by HPLC-UV/DAD stress->analyze overlay Overlay chromatograms to identify degradation peaks analyze->overlay purity Perform peak purity analysis using a Diode Array Detector (DAD) overlay->purity validate Confirm method separates all degradants from the parent peak purity->validate result Validated Stability-Indicating Analytical Method (SIAM) validate->result

Caption: Workflow for a Forced Degradation Study and SIAM Development.

Step-by-Step Stress Condition Protocols

For each condition, prepare a solution of 2-(4-Bromophenyl)-2-oxoacetamide (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50). A parallel "blank" experiment with only the solvent should be run to identify any solvent-related artifacts.

  • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the compound solution. Incubate at 60°C for up to 72 hours. Withdraw aliquots at various time points (e.g., 2, 8, 24, 72h), neutralize with an equivalent amount of 0.1 M NaOH, dilute, and analyze.[18]

  • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the compound solution. Keep at room temperature and monitor frequently, as base-catalyzed amide hydrolysis can be rapid. Withdraw aliquots, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂) to the compound solution.[16] Keep at room temperature for up to 72 hours. Withdraw aliquots, dilute, and analyze. The α-keto group is a potential site for oxidative cleavage.

  • Thermal Degradation: Store the compound solution in a temperature-controlled oven at 70°C. Protect from light. Analyze aliquots at set time points. Also, test the solid powder under the same conditions to assess solid-state thermal stability.[16]

  • Photolytic Degradation: Expose the compound solution in a photostable, transparent container to a light source conforming to ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).[4][19] A parallel sample wrapped in aluminum foil serves as a dark control.

Development of a Stability-Indicating HPLC Method

The analytical method used for stability studies must be proven to be "stability-indicating."

  • Initial Analysis: Analyze the unstressed control sample using the method from Section 3.3 to establish the retention time and peak shape of the intact compound.

  • Analysis of Stressed Samples: Inject the samples from each stress condition into the HPLC system.

  • Method Optimization: If any degradation product co-elutes with the parent peak or other degradants, the method must be optimized. This is typically achieved by changing the mobile phase composition, switching to a gradient elution, or trying a column with different selectivity (e.g., a Phenyl-Hexyl column).[11][20]

  • Peak Purity Assessment: Use a Diode Array Detector (DAD) to perform peak purity analysis on the parent peak in each stressed chromatogram. A spectrally pure peak provides strong evidence that no degradant is co-eluting.[14]

Data Presentation: Stability

Tabulate the results clearly, showing the percentage of the parent compound remaining and the formation of degradation products.

Stress Condition Reagent / Setting Duration Parent Assay (%) Degradation (%) No. of Degradants
Control-72 h100.00.00
Acid Hydrolysis0.1 M HCl, 60°C72 hResultResultResult
Base Hydrolysis0.1 M NaOH, RT8 hResultResultResult
Oxidation3% H₂O₂, RT72 hResultResultResult
Thermal (Solution)70°C72 hResultResultResult
PhotolyticICH Q1B-ResultResultResult

Potential Degradation Pathways of 2-(4-Bromophenyl)-2-oxoacetamide

Based on the functional groups present (amide, α-dicarbonyl, bromophenyl), two primary degradation pathways are anticipated.

G cluster_main 2-(4-Bromophenyl)-2-oxoacetamide cluster_hyd Hydrolysis (Acid/Base) cluster_ox Oxidative Cleavage (H₂O₂) parent Br-Ph-CO-CO-NH₂ acid 4-Bromophenylglyoxylic Acid (Br-Ph-CO-COOH) parent->acid H⁺ or OH⁻ H₂O benzoic 4-Bromobenzoic Acid (Br-Ph-COOH) parent->benzoic [O] e.g., H₂O₂ ammonia Ammonia (NH₃)

Caption: Plausible Degradation Pathways for 2-(4-Bromophenyl)-2-oxoacetamide.

  • Hydrolysis: The terminal primary amide is susceptible to both acid- and base-catalyzed hydrolysis. This reaction would cleave the C-N bond, yielding 4-bromophenylglyoxylic acid and ammonia.[21]

  • Oxidative Cleavage: Strong oxidizing agents like hydrogen peroxide can potentially cleave the C-C bond between the two carbonyl groups, a reaction known for α-dicarbonyl compounds. This would likely lead to the formation of 4-bromobenzoic acid.[22]

Conclusion

The systematic study of solubility and stability is a cornerstone of modern drug discovery and development. For a novel compound like 2-(4-Bromophenyl)-2-oxoacetamide, the absence of published data necessitates a rigorous, first-principles approach. By employing the gold-standard Shake-Flask method for thermodynamic solubility and high-throughput assays for kinetic screening, researchers can build a comprehensive solubility profile. Concurrently, a systematic forced degradation study, guided by ICH principles, not only reveals the intrinsic stability of the molecule but is the essential prerequisite for developing a validated, stability-indicating analytical method. The protocols and workflows detailed in this guide provide a robust framework for generating the high-quality data needed to make informed decisions, mitigate risks, and advance promising compounds through the development pipeline.

References

  • PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Ferreira, A. A., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. National Institutes of Health. [Link]

  • Semantic Scholar. Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. [Link]

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Dong, M. W. (2022). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Querido, M., et al. (2020). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. MDPI. [Link]

  • FDA. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Labstat. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Waters. Stability-Indicating HPLC Method Development. [Link]

  • ResearchGate. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Phadnis, N., et al. (2024). Green Oxidation of Aromatic Hydrazide Derivatives Using an Oxoammonium Salt. Jefferson Digital Commons. [Link]

  • Singh, R., et al. (2013). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Soylu, S., et al. (2005). N1-(4-Bromophenyl)-N2-hydroxy-2-oxo-2-phenylacetamidine. PubMed. [Link]

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

  • Grizelj, Z., et al. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Ingenta Connect. [Link]

  • U.S. Environmental Protection Agency. (2014). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link]

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

  • Kumar, V., et al. (2014). Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

  • Edward, J. T., & Jitrangsri, C. (1979). Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]

  • Alsante, K. M., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • ICH. Quality Guidelines. [Link]

  • Sharma, M. C. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Chaparala, R. R., et al. (2023). A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • Inventiva Pharma. Solubility Toolbox for Successful Design of Drug Candidates. [Link]

  • SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

Sources

A Guide to the Single Crystal Structure Analysis of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive walkthrough of the single-crystal X-ray diffraction (SC-XRD) analysis of 2-(4-Bromophenyl)-2-oxoacetamide. Designed for researchers, scientists, and professionals in drug development, this document details the complete workflow from crystal growth to final structure validation, emphasizing the rationale behind key experimental decisions and adherence to the highest standards of scientific integrity.

Introduction

2-(4-Bromophenyl)-2-oxoacetamide is a small organic molecule of interest in medicinal chemistry and materials science. Its structure, featuring a bromophenyl group, a ketone, and a primary amide, suggests the potential for a rich tapestry of intermolecular interactions, including hydrogen bonding and halogen bonding.[1][2][3][4][5] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise three-dimensional atomic arrangement of such compounds, providing invaluable insights into their solid-state conformation, packing, and the non-covalent forces that govern their supramolecular architecture.

This guide presents a systematic approach to determining and analyzing the crystal structure of 2-(4-Bromophenyl)-2-oxoacetamide, serving as a robust methodological template for similar small molecules.

Part 1: The Foundation - Growing High-Quality Single Crystals

The success of any SC-XRD analysis hinges on the quality of the single crystal. A well-ordered, single-domain crystal of appropriate size is paramount. For a molecule like 2-(4-Bromophenyl)-2-oxoacetamide, several crystallization techniques can be employed.

Experimental Protocol: Crystallization
  • Solvent Selection: The process begins by screening for suitable solvents or solvent systems. The ideal solvent will dissolve the compound when heated or in larger volumes but allow it to become supersaturated upon cooling or slow evaporation. For 2-(4-Bromophenyl)-2-oxoacetamide, solvents like ethanol, methanol, acetone, ethyl acetate, and mixtures with less polar solvents like hexane should be tested.

  • Crystallization Methods:

    • Slow Evaporation: This is often the simplest and most successful method.[6][7]

      • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

      • Cover the vial with a cap or parafilm with a few pinholes to allow for slow solvent evaporation.[6][7]

      • Place the vial in a vibration-free location and monitor for crystal growth over several days to weeks.[6]

    • Vapor Diffusion (Hanging or Sitting Drop): This technique allows for a more controlled approach to reaching supersaturation.[8][9][10][11][12]

      • Hanging Drop: A drop of the compound's solution is placed on a siliconized coverslip, which is then inverted and sealed over a reservoir containing a precipitant (a solvent in which the compound is less soluble).[8] Water vapor slowly diffuses from the drop to the reservoir, concentrating the solution and inducing crystallization.[8][12]

      • Sitting Drop: Similar to the hanging drop method, but the drop is placed on a pedestal within the sealed well, above the reservoir.[10]

    • Slow Cooling:

      • Prepare a saturated solution at an elevated temperature.

      • Allow the solution to cool slowly to room temperature, or even sub-ambient temperatures, to reduce solubility and promote crystal growth.[13]

Causality Insight: The goal of these methods is to approach the supersaturation point slowly and controllably. Rapid precipitation leads to the formation of powders or microcrystalline material, which is unsuitable for single-crystal analysis.[13] The choice of method depends on the compound's solubility profile.

Visualization: Crystallization Workflow

Crystallization_Workflow Compound Synthesized Compound (2-(4-Bromophenyl)-2-oxoacetamide) SolventScreen Solvent Screening Compound->SolventScreen Dissolve SlowEvap Slow Evaporation SolventScreen->SlowEvap Choose Method VaporDiff Vapor Diffusion (Hanging/Sitting Drop) SolventScreen->VaporDiff Choose Method SlowCool Slow Cooling SolventScreen->SlowCool Choose Method CrystalHarvest Harvest & Select Suitable Crystal SlowEvap->CrystalHarvest VaporDiff->CrystalHarvest SlowCool->CrystalHarvest XRD Proceed to X-Ray Diffraction CrystalHarvest->XRD Mount Crystal

Caption: General workflow for obtaining single crystals.

Part 2: The Experiment - Single-Crystal X-Ray Diffraction Data Collection

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This is performed using an X-ray diffractometer.[14][15][16]

Core Principles

X-ray diffraction is based on the constructive interference of monochromatic X-rays scattered by the ordered array of atoms within a crystal.[17][18] The relationship between the wavelength of the X-rays (λ), the spacing between crystal planes (d), and the angle of diffraction (θ) is described by Bragg's Law: nλ = 2d sin(θ).[15][16]

Experimental Protocol: Data Collection
  • Crystal Mounting: A single crystal of good morphology (typically 0.1-0.3 mm in size) is carefully selected under a microscope and mounted on a goniometer head, often using a cryoloop with a cryoprotectant oil.

  • Cryo-Cooling (Justification): The data collection is almost universally performed at low temperatures (around 100 K).[19][20][21]

    • Expertise: Cooling the crystal reduces thermal vibrations of the atoms.[20] This leads to a decrease in the fall-off of diffraction intensity at higher angles, resulting in higher resolution data and more precise atomic positions.

    • Trustworthiness: Low temperatures also significantly mitigate radiation damage to the crystal from the high-intensity X-ray beam, allowing for longer exposure times and more complete datasets.[20][22]

  • Data Collection Strategy:

    • The mounted crystal is placed in the X-ray beam of the diffractometer.[14]

    • A series of diffraction images (frames) are collected as the crystal is rotated through various angles.

    • Modern diffractometers equipped with area detectors (like CCD or CMOS) can collect a complete dataset in a matter of hours.[14]

Part 3: From Data to Structure - Solution and Refinement

The raw diffraction images are processed to generate a list of reflection intensities, which is then used to solve and refine the crystal structure. This process is computationally intensive and relies on specialized software.

Visualization: Data Processing and Structure Solution Workflow

Structure_Solution_Workflow RawData Raw Diffraction Images Integration Data Integration (Indexing & Intensity Extraction) RawData->Integration HKL Reflection File (*.hkl) (h, k, l, Intensity, σ(I)) Integration->HKL Solution Structure Solution (e.g., SHELXT, Direct Methods) HKL->Solution InitialModel Initial Atomic Model (Electron Density Map) Solution->InitialModel Phase Determination Refinement Structure Refinement (SHELXL, Least-Squares) InitialModel->Refinement Build & Refine FinalModel Refined Structure Model Refinement->FinalModel Iterative Cycles Validation Validation (checkCIF) FinalModel->Validation CIF Final CIF File Validation->CIF Finalize for Publication

Caption: Workflow from raw data to a validated crystal structure.

Experimental Protocol: Structure Solution and Refinement
  • Data Reduction and Integration: The raw images are processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection.

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods, often with programs like SHELXS or SHELXT.[23][24] This generates an initial electron density map from which the positions of most non-hydrogen atoms can be determined.

  • Structure Refinement: This is an iterative process of improving the atomic model to best fit the experimental data, typically using a least-squares refinement program like SHELXL.[23]

    • Atom Assignment: Atoms from the initial model are identified and assigned correct element types (C, N, O, Br).

    • Anisotropic Refinement: Atomic positions and anisotropic displacement parameters (which model thermal motion) are refined.

    • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[24]

    • Convergence: The refinement is continued until the model converges, indicated by a stable R-factor (a measure of the agreement between calculated and observed structure factors).

Part 4: Analysis and Validation of the Structure

A refined crystallographic model must be rigorously validated and analyzed to extract meaningful chemical insights.

Trustworthiness: Structure Validation

Before interpretation, the final structure model is validated using software like PLATON, often through the IUCr's checkCIF service.[25][26][27][28][29] This process generates a report with ALERTS that highlight potential issues, such as missed symmetry, unusual bond lengths, or inconsistencies in the data, ensuring the model is geometrically and crystallographically sound.[26][28]

Data Presentation: Crystallographic Data

The final results are summarized in a Crystallographic Information File (CIF) and typically presented in tables.

Parameter (Typical) Value Significance
FormulaC8H6BrNO2Molecular composition
Formula Weight228.05Molar mass
Crystal SystemMonoclinicFundamental crystal symmetry
Space GroupP2₁/cDefines symmetry operations
a (Å)ValueUnit cell dimension
b (Å)ValueUnit cell dimension
c (Å)ValueUnit cell dimension
β (°)ValueUnit cell angle
V (ų)ValueVolume of the unit cell
Z4Molecules per unit cell
T (K)100(2)Data collection temperature
R1 [I > 2σ(I)]Value < 0.05Goodness-of-fit indicator
wR2 (all data)Value < 0.15Goodness-of-fit indicator
Structural Analysis: Key Interactions

The refined structure of 2-(4-Bromophenyl)-2-oxoacetamide would be analyzed for key intra- and intermolecular interactions.

  • Intramolecular Geometry: Bond lengths, bond angles, and torsion angles are examined to determine the molecule's conformation. The planarity of the phenyl ring and the relative orientation of the oxoacetamide group are of particular interest.

  • Hydrogen Bonding: The primary amide group (-CONH₂) is an excellent hydrogen bond donor (N-H) and acceptor (C=O).[30][31][32][33] One would expect to see robust hydrogen bonding networks, potentially forming classic motifs like the R²₂(8) dimer, linking molecules into chains or sheets.[30]

  • Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor.[1][2][3] A halogen bond is a directional, non-covalent interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as the carbonyl oxygen of a neighboring molecule (C-Br···O=C).[1][4][5] Identifying these interactions is crucial for understanding the crystal packing.

Conclusion

The single-crystal structure analysis of 2-(4-Bromophenyl)-2-oxoacetamide provides an unambiguous determination of its solid-state structure. This in-depth guide outlines the critical steps from crystal growth to final validation, emphasizing the scientific rationale that underpins a high-quality structure determination. The resulting 3D model allows for a detailed analysis of the conformational preferences and the specific hydrogen and halogen bonding interactions that dictate the supramolecular assembly. This information is fundamental for correlating structure with physical properties and for the rational design of new materials and pharmaceutical compounds.

References

  • OlexSys. Olex2. Available from: [Link][34][35][36][37][38]

  • Desiraju, G. R. (2014). Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different. Accounts of Chemical Research, 47(8), 2658-2666. Available from: [Link][1][2]

  • University of Washington, Department of Chemistry. Slow Evaporation Method. Available from: [Link][6]

  • Hampton Research. Hanging Drop Vapor Diffusion Crystallization. Available from: [Link][8]

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD). Available from: [Link][39][40][41][42]

  • Massachusetts Institute of Technology (MIT), Department of Chemistry. Growing Quality Crystals. Available from: [Link][7]

  • SLAC National Accelerator Laboratory. Crystal Growth. Available from: [Link][9]

  • Quantum-Rx. Principle of X-rays diffraction (XRD) for powders. Available from: [Link][14]

  • Hampton Research. Sitting Drop Vapor Diffusion Crystallization. Available from: [Link][10]

  • Allen, F. H. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(Pt 4), 387–396. Available from: [Link][13]

  • Wikipedia. Protein crystallization. Available from: [Link][12]

  • Thorne, R. E., & Juers, D. H. (2013). Practical macromolecular cryocrystallography. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 7), 1250–1260. Available from: [Link][22]

  • Gyan Sanchay. Lecture 1: Principle and Applications of Powder X-Ray Diffractometer. Available from: [Link][17]

  • Université de Genève. Guide for crystallization. Available from: [Link][43]

  • Alvarez-Larena, A., Piniella, J. F., & Reverter, D. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Chemical Society Reviews, 33(7), 443-450. Available from: [Link][19][20][21]

  • Moynihan, H. A., et al. (2013). Hydrogen bonding in crystal forms of primary amide functionalised glucose and cellobiose. CrystEngComm, 15(31), 6147-6156. Available from: [Link][30][44]

  • Brammer, L., et al. (2005). Halogen bonds in inorganic crystal design. Acta Crystallographica Section A: Foundations of Crystallography, 61(C362). Available from: [Link][3]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148–155. Available from: [Link][25][29]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 1), 1-13. Available from: [Link][26][28]

  • University of California, Santa Cruz. How to Grow Crystals. Available from: [Link][45]

  • Wang, H., et al. (2020). Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. Crystals, 10(11), 1007. Available from: [Link][4]

  • GNR. X-ray Diffraction: Principles, Techniques, and Applications of XRD Analysis. Available from: [Link][15]

  • AELAB. What is X-Ray Diffractometer (XRD)?. Available from: [Link][16]

  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen. Available from: [Link][23]

  • Resnati, G., Scilabra, P., & Terraneo, G. Chalcogen Bonding in Crystal Engineering. Available from: [Link][5]

  • International Union of Crystallography (IUCr). checkCIF. Available from: [Link][27]

  • Massachusetts Institute of Technology (MIT). The SHELX package. Available from: [Link][24]

  • Linev Innovations. What are the basic principles of x-ray diffraction?. Available from: [Link][18]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. Available from: [Link][46]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available from: [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3–8. Available from: [Link][47]

  • SARomics Biostructures. Protein-Ligand Interactions: Room Temperature or Cryo-Crystallography?. Available from: [Link][48]

  • Venkata Ramiah, K., & Indira, P. (1962). Hydrogen bonding in amides. Proceedings of the Indian Academy of Sciences - Section A, 55(5), 282-290. Available from: [Link][31]

  • Flanagan, K. J., et al. (2018). Amide hydrogen-bonding motifs. ResearchGate. Available from: [Link][32]

  • LibreTexts Chemistry. 3.4: Physical Properties of Amides. Available from: [Link][33]

Sources

A Comprehensive Technical Guide to 2-Oxoacetamide Derivatives: Synthesis, Reactivity, and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract The 2-oxoacetamide core, characterized by a ketone functional group adjacent to an amide, represents a privileged scaffold in modern medicinal chemistry.[1] This unique structural arrangement confers a versatile reactivity profile, making it a valuable building block for a diverse range of heterocyclic systems and a key pharmacophore in molecules with significant biological activity.[1] This technical guide provides an in-depth review of 2-oxoacetamide derivatives, beginning with their fundamental chemical properties and synthetic routes. We will explore the mechanistic basis of their bioactivity, which is often rooted in the electrophilic nature of the α-keto group. The core of this guide is a comprehensive survey of their therapeutic applications, detailing their roles as anticancer, neuroprotective, anti-infective, and anti-inflammatory agents. Supported by detailed experimental protocols, data-driven tables, and mechanistic diagrams, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of this potent chemical class.

Introduction: The 2-Oxoacetamide Scaffold

Chemical Identity and Significance

2-Oxoacetamide, also known as glyoxamide, is the simplest α-ketoamide.[1] Its structure, featuring an amide directly linked to a ketone, is a recognized privileged pharmacophore in drug discovery.[1] While the parent compound itself is not extensively studied, its N-substituted derivatives have garnered immense interest due to their broad spectrum of pharmacological activities.[1] The arrangement of two electrophilic carbonyl centers and potential nucleophilic sites on the nitrogen and oxygen atoms allows for a wide array of chemical transformations, establishing it as a versatile synthetic intermediate for complex molecules like indoles and β-lactams.[1]

Unique Physicochemical Properties and Reactivity

The chemical behavior of the 2-oxoacetamide core is dominated by the electrophilicity of its two carbonyl carbons. The α-keto group is particularly reactive and highly susceptible to nucleophilic attack.[1] This inherent reactivity is the cornerstone of the biological activity observed in many of its derivatives. For instance, the high electrophilicity of the α-keto group facilitates the formation of stable adducts with hydroxyl or thiol groups present in the active sites of proteolytic enzymes, leading to the effective inhibition of serine and cysteine proteases.[1] This ability to covalently interact with biological targets is a key feature exploited in the design of potent and specific enzyme inhibitors.

Synthetic Strategies for 2-Oxoacetamide Derivatives

Overview of Common Synthetic Pathways

The synthesis of 2-oxoacetamide derivatives can be achieved through several reliable methods. The choice of pathway often depends on the desired substitution pattern, particularly on the amide nitrogen. Key strategies include the ring-opening of activated heterocyclic systems like isatins and the direct amidation of glyoxylic acid precursors.

G cluster_start Starting Materials cluster_methods Synthetic Methods cluster_products Product Scaffolds Isatin Derivatives Isatin Derivatives Ring Opening Ring Opening Isatin Derivatives->Ring Opening + Amine Glyoxylic Acid / Esters Glyoxylic Acid / Esters Direct Amidation Direct Amidation Glyoxylic Acid / Esters->Direct Amidation + Ammonia Source Chloroacetamide Chloroacetamide Alkylation & Cyclization Alkylation & Cyclization Chloroacetamide->Alkylation & Cyclization + GABA salt + Heat N-Aryl-2-oxoacetamides N-Aryl-2-oxoacetamides Ring Opening->N-Aryl-2-oxoacetamides Simple 2-oxoacetamides Simple 2-oxoacetamides Direct Amidation->Simple 2-oxoacetamides Pyrrolidinone Acetamides Pyrrolidinone Acetamides Alkylation & Cyclization->Pyrrolidinone Acetamides G Enzyme Enzyme Active Site (Ser-OH or Cys-SH) Adduct Stable Covalent Adduct (Enzyme Inactivation) Enzyme->Adduct Nucleophilic Attack Derivative 2-Oxoacetamide Derivative (R-CO-CO-NH-R') Derivative->Adduct G Derivative 2-Oxoacetamide Derivative (e.g., 5r) Casp8 Pro-Caspase-8 Derivative->Casp8 Induces Activation Casp8a Active Caspase-8 Casp8->Casp8a Casp3 Pro-Caspase-3 Casp8a->Casp3 Casp3a Active Caspase-3 Casp3->Casp3a PARP PARP Casp3a->PARP Cleaves cPARP Cleaved PARP PARP->cPARP Apoptosis Apoptosis cPARP->Apoptosis

Sources

The 2-Oxoacetamide Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 2-oxoacetamide, or α-ketoamide, moiety represents a cornerstone of contemporary medicinal chemistry, recognized as a privileged structural motif due to its unique electronic properties and versatile binding capabilities. Characterized by a ketone directly adjacent to an amide, this scaffold possesses a distinct reactivity profile that enables it to engage with a multitude of biological targets through both covalent and non-covalent interactions. This guide provides a comprehensive exploration of the 2-oxoacetamide core, delving into its fundamental chemical attributes, diverse mechanisms of action, and broad therapeutic applications. We will examine its pivotal role in the development of inhibitors for various enzyme classes, particularly proteases, and its successful application in oncology, neurodegenerative disorders, and infectious diseases. Furthermore, this document will detail common synthetic strategies, present a paradigm for experimental evaluation, and synthesize structure-activity relationship (SAR) insights to equip researchers and drug developers with the foundational knowledge required to effectively leverage this powerful pharmacophore in their discovery campaigns.

The 2-Oxoacetamide Core: A Profile in Reactivity and Versatility

The foundational 2-oxoacetamide, also known as glyoxamide, is the simplest α-ketoamide.[1] Its core structure is defined by an amide linkage to a ketone, a deceptively simple arrangement that confers a rich and valuable chemical personality for drug design.[1]

Unique Electronic and Structural Features

The key to the 2-oxoacetamide's utility lies in the juxtaposition of the carbonyl and amide groups. This creates two electrophilic carbon centers and two potential nucleophilic sites, affording a wide array of potential chemical transformations.[1] The high electrophilicity of the α-keto group is of particular importance in medicinal chemistry, as it can readily form stable, often reversible, adducts with nucleophilic residues like hydroxyl (serine) or thiol (cysteine) groups found within the active sites of many enzymes.[1] This inherent reactivity is the basis for its widespread use as a "warhead" in the design of covalent and pseudo-covalent inhibitors.

A "Privileged" Pharmacophore

In medicinal chemistry, a privileged structure is a molecular framework that is capable of binding to multiple, distinct biological targets. The 2-oxoacetamide scaffold fits this description perfectly. Its ability to act as a potent hydrogen bond acceptor and its capacity for diverse substitutions on the amide nitrogen and the α-carbon allow a single core to be decorated and optimized for high-affinity interactions with a wide range of protein pockets. This synthetic tractability makes it an invaluable building block for creating libraries of complex and biologically active molecules.[1]

Mechanisms of Action: The Basis of Biological Activity

The therapeutic efficacy of 2-oxoacetamide derivatives stems from their ability to modulate biological targets through several distinct mechanisms. The choice of mechanism is often intentionally engineered through structural modifications during the drug design process.

Covalent and Reversible Covalent Inhibition

The most prominent mechanism of action is the inhibition of serine and cysteine proteases. The electrophilic keto-carbon is attacked by the nucleophilic hydroxyl or thiol group of a catalytic residue in the enzyme's active site, forming a tetrahedral hemiketal or thiohemiketal intermediate. This adduct, while covalent, is often reversible, which can be advantageous in reducing off-target effects and improving the drug's safety profile. This targeted reactivity has been successfully exploited in developing inhibitors for a host of viral and human proteases.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Enzyme_Cys Cysteine Residue (Nucleophile: S-H) Transition_State Thiohemiketal Adduct (Reversible Covalent Bond) Enzyme_Cys->Transition_State Inhibited_Enzyme Inhibited Enzyme Transition_State->Inhibited_Enzyme Enzyme Inactivation Inhibitor 2-Oxoacetamide (Electrophilic Ketone) Inhibitor->Transition_State Nucleophilic Attack G A Compound Synthesis & Characterization B Primary Screening: In Vitro Target-Based Assay (e.g., Enzyme Inhibition) A->B Test Compound C Determine IC50 / EC50 B->C Hit Identification D Secondary Screening: Cell-Based Assays (Cytotoxicity, Target Engagement) C->D Prioritize Hits E Lead Compound Selection (Potency, Selectivity, ADME properties) D->E SAR Analysis F In Vivo Efficacy Studies (Animal Models of Disease) E->F Validate in vivo G Pharmacokinetic (PK) & Toxicology Studies F->G Assess Safety & Efficacy H Preclinical Candidate G->H Final Selection

Sources

Methodological & Application

Synthetic Strategies for 2-(4-Bromophenyl)-2-oxoacetamide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2-(4-bromophenyl)-2-oxoacetamide scaffold is a privileged structural motif in medicinal chemistry and a versatile intermediate in organic synthesis. The presence of the α-ketoamide functionality provides a unique combination of electrophilic and hydrogen-bonding properties, making it a key pharmacophore in various biologically active molecules, including protease inhibitors. The 4-bromophenyl group offers a strategic handle for further functionalization via cross-coupling reactions, enabling the exploration of a broad chemical space in drug discovery programs.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic routes to access 2-(4-bromophenyl)-2-oxoacetamide and its derivatives. We will delve into the mechanistic rationale behind key synthetic choices, present detailed, step-by-step protocols for validated methods, and offer insights into the practical aspects of these syntheses.

Overview of Primary Synthetic Strategies

Several strategic disconnections can be envisioned for the synthesis of the target scaffold. The most common and effective approaches either build the α-ketoamide functionality from a pre-existing 4-bromophenyl core or construct the entire molecule in a convergent manner using multicomponent reactions. This guide will focus on three field-proven methodologies:

  • Route A: Oxidation of α-Hydroxy Amide Precursors: A reliable two-step approach involving the synthesis of a stable α-hydroxy amide intermediate followed by its oxidation.

  • Route B: Acyl Cyanide-Mediated Amidation: A direct method that couples an amine with an activated acyl cyanide derivative of 4-bromobenzoic acid.

  • Route C: Passerini Reaction Followed by Oxidation: A powerful multicomponent strategy for rapid library generation, yielding α-acyloxy amide intermediates that are subsequently oxidized to the target α-ketoamides.

The choice of route depends on factors such as the availability of starting materials, desired scale, and the need for structural diversity in the final derivatives.

Synthetic_Strategies_Overview cluster_A Route A: Oxidation Approach cluster_B Route B: Acyl Cyanide Approach cluster_C Route C: MCR Approach Target 2-(4-Bromophenyl)-2-oxoacetamide Derivatives A1 4-Bromobenzaldehyde A2 2-(4-Bromophenyl)-2-hydroxyacetamide (α-Hydroxy Amide Intermediate) A1->A2 1. Cyanohydrin formation 2. Amidation A2->Target Oxidation (e.g., Swern, DMP) B1 4-Bromobenzoyl Chloride B2 4-Bromobenzoyl Cyanide B1->B2 Cyanation B2->Target Amine (R-NH2) C1 4-Bromobenzaldehyde + Carboxylic Acid + Isocyanide C2 α-Acyloxy Amide Intermediate C1->C2 Passerini Reaction C2->Target Oxidation

Figure 1: High-level overview of the principal synthetic routes to 2-(4-Bromophenyl)-2-oxoacetamide derivatives.

Route A: Oxidation of α-Hydroxy Amide Precursors

This is arguably the most classical and widely used method. It relies on the controlled oxidation of a stable α-hydroxy amide intermediate. The choice of oxidant is critical to avoid over-oxidation or degradation of the starting material and product. Mild oxidation conditions, such as those employed in the Swern or Dess-Martin periodinane (DMP) oxidations, are highly effective.[1][2]

Causality Behind Experimental Choices:

  • Two-Step Process: Separating the formation of the C-N bond from the oxidation step allows for easier purification of the stable α-hydroxy amide intermediate and generally leads to cleaner oxidation reactions.

  • Mild Oxidants: α-Ketoamides can be sensitive to harsh conditions. Swern and DMP oxidations are performed at low or room temperature and are tolerant of most functional groups, preventing unwanted side reactions.[3][4] The Swern oxidation's main drawback is the generation of foul-smelling dimethyl sulfide, while DMP is more expensive but offers a simpler workup.[5][6]

Workflow for Route A

Route_A_Workflow Start 4-Bromobenzaldehyde Step1 Step 1: Cyanohydrin Formation & Amidation Start->Step1 Intermediate 2-(4-Bromophenyl)-2-hydroxyacetamide (α-Hydroxy Amide) Step1->Intermediate e.g., NaCN, NH4Cl or TMSCN, Amine Step2 Step 2: Oxidation Intermediate->Step2 Product 2-(4-Bromophenyl)-2-oxoacetamide Step2->Product e.g., Swern or DMP

Figure 2: Experimental workflow for the synthesis via oxidation of an α-hydroxy amide intermediate.

Protocol 1A: Synthesis of 2-(4-Bromophenyl)-2-hydroxy-N-alkyl/aryl-acetamide
  • Materials: 4-Bromobenzaldehyde, Trimethylsilyl cyanide (TMSCN), desired primary or secondary amine, Methanol (MeOH).

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂), dissolve 4-bromobenzaldehyde (1.0 eq) in anhydrous MeOH (0.5 M).

    • Add the desired amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Add TMSCN (1.2 eq) dropwise to the mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the aldehyde is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired α-hydroxy amide.

Protocol 1B: Dess-Martin Periodinane (DMP) Oxidation[4][7]
  • Materials: 2-(4-Bromophenyl)-2-hydroxy-N-alkyl/aryl-acetamide, Dess-Martin periodinane (DMP), Dichloromethane (DCM), Saturated aqueous NaHCO₃, Saturated aqueous Na₂S₂O₃.

  • Procedure:

    • Dissolve the α-hydroxy amide (1.0 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under a nitrogen atmosphere.

    • Add Dess-Martin periodinane (1.5 eq) portion-wise at room temperature. The mixture may become slightly cloudy.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15-20 minutes until the organic layer becomes clear.

    • Separate the layers and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to afford the pure 2-(4-bromophenyl)-2-oxoacetamide derivative.

Route C: Passerini Multicomponent Reaction & Oxidation

For generating a library of derivatives with varied amide functionalities, the Passerini three-component reaction (P-3CR) is an exceptionally efficient strategy.[7][8] It combines an aldehyde (4-bromobenzaldehyde), a carboxylic acid, and an isocyanide in a single, atom-economical step to produce an α-acyloxy amide.[9] A subsequent hydrolysis and oxidation or direct oxidation can then furnish the target α-ketoamide.

Causality Behind Experimental Choices:

  • Convergence and Diversity: MCRs are ideal for diversity-oriented synthesis. By simply changing the isocyanide and carboxylic acid components, a vast array of structurally diverse intermediates can be generated from a common aldehyde.[10][11]

  • Operational Simplicity: The Passerini reaction is typically a one-pot procedure performed under mild conditions, often at room temperature, without the need for catalysts.[8] This simplifies the experimental setup and accelerates the discovery process.

  • Intermediate Stability: The resulting α-acyloxy amides are generally stable, isolable compounds, allowing for a clean, two-step sequence to the final products.

Workflow for Route C

Route_C_Workflow Start 4-Bromobenzaldehyde + R¹-COOH + R²-NC Step1 Step 1: Passerini 3-CR Start->Step1 Intermediate α-Acyloxy Amide Step1->Intermediate One-pot reaction Step2 Step 2: Deprotection & Oxidation Intermediate->Step2 Product 2-(4-Bromophenyl)-2-oxo-N-(R²)-acetamide Step2->Product e.g., 1. K₂CO₃/MeOH 2. Oxidation

Figure 3: Experimental workflow for the synthesis via the Passerini reaction and subsequent oxidation.

Protocol 2A: Passerini Three-Component Reaction (P-3CR)
  • Materials: 4-Bromobenzaldehyde, Acetic Acid (or other carboxylic acid), Isocyanide (e.g., tert-Butyl isocyanide), Dichloromethane (DCM).

  • Procedure:

    • To a solution of 4-bromobenzaldehyde (1.0 eq) and acetic acid (1.1 eq) in DCM (0.5 M), add the isocyanide (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove excess carboxylic acid, followed by water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude α-acyloxy amide is often of sufficient purity for the next step, but can be purified by column chromatography if necessary.

Protocol 2B: Saponification and Oxidation
  • Materials: Crude α-acyloxy amide from Protocol 2A, Potassium carbonate (K₂CO₃), Methanol (MeOH), Dess-Martin periodinane (DMP), Dichloromethane (DCM).

  • Procedure:

    • Saponification: Dissolve the crude α-acyloxy amide in methanol (0.3 M) and add K₂CO₃ (2.0 eq). Stir at room temperature for 2-6 hours until TLC analysis indicates complete conversion to the corresponding α-hydroxy amide.

    • Filter off the solids and concentrate the filtrate under reduced pressure.

    • Take up the residue in ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, and dry over Na₂SO₄.

    • Concentrate to yield the crude α-hydroxy amide, which can be used directly in the next step.

    • Oxidation: Perform the oxidation of the crude α-hydroxy amide using the DMP procedure outlined in Protocol 1B .

Data Summary and Comparison

RouteKey TransformationStarting MaterialsKey ReagentsTypical YieldsAdvantagesDisadvantages
A Oxidation of α-hydroxy amide4-Bromobenzaldehyde, AmineNaCN/TMSCN, DMP/Swern reagents60-85% (2 steps)Reliable, clean conversion, well-established methods.Two distinct steps required, Swern oxidation produces odor.
B Acyl cyanide amidation4-Bromobenzoyl chloride, AmineKCN/NaCN55-75% (2 steps)Direct C-C bond formation to build the core.Acyl cyanides can be moisture-sensitive; requires handling of cyanide salts.
C Passerini + Oxidation4-Bromobenzaldehyde, Carboxylic acid, Isocyanide, Amine- (Passerini), K₂CO₃, DMP50-80% (2 steps)High efficiency, rapid library generation, operational simplicity.Requires access to various isocyanides, two-step sequence.

Conclusion

The synthesis of 2-(4-bromophenyl)-2-oxoacetamide derivatives can be accomplished through several effective strategies. The oxidation of α-hydroxy amides (Route A) offers a robust and reliable pathway suitable for synthesizing specific targets with high purity. For projects demanding rapid exploration of structure-activity relationships, the Passerini reaction followed by oxidation (Route C) provides an unparalleled platform for generating diverse libraries of derivatives in an efficient, one-pot manner. The selection of the optimal synthetic route will be guided by the specific goals of the research program, balancing the need for speed, diversity, scale, and cost-effectiveness.

References

  • Ugi, I. et al. (1959). Angewandte Chemie.
  • Swern, D. et al. (1978). Oxidation of alcohols by “activated” dimethyl sulfoxide. A preparative, steric and mechanistic study. Tetrahedron. Available at: [Link][3]

  • Passerini, M. (1921). Gazzetta Chimica Italiana.
  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society. Available at: [Link]

  • Banfi, L., & Riva, R. (2021). The 100 facets of the Passerini reaction. Chemical Society Reviews. Available at: [Link][7]

  • El Kaim, L., Grimaud, L., & Oble, J. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at: [Link][10][11]

  • S. M. T. Al-Mousawi, et al. (2021). Miscellaneous Passerini Reaction for α-Acyloxy Carboxamide: Synthesis and Process Optimization Study. Letters in Organic Chemistry. Available at: [Link][12]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link][5]

  • Wikipedia. (n.d.). Dess–Martin periodinane. Retrieved from [Link][2]

  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up. Retrieved from [Link][6]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link][13]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link][3]

  • Montana State University. (n.d.). Swern Oxidation Procedure. Retrieved from [Link][14]

  • MDPI. (2020). Synthesis of Triterpenoid-Derived α-Acyloxycarboxamides via Passerini Reaction. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Ugi reaction. Retrieved from [Link][15]

Sources

Application Note: A Guide to Utilizing 2-(4-Bromophenyl)-2-oxoacetamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The α-Ketoamide Scaffold in Drug Discovery

The α-ketoamide moiety is a recognized "privileged structure" in medicinal chemistry, serving as a versatile pharmacophore in the development of compounds with a broad spectrum of pharmacological activities.[1] The unique reactivity of this scaffold is conferred by the presence of a ketone functional group adjacent to an amide, creating two electrophilic centers.[1] The α-keto group, in particular, is highly susceptible to nucleophilic attack, a characteristic that is central to the biological activity of its derivatives.[1]

This reactivity allows α-ketoamides to form stable adducts with hydroxyl or thiol groups present in the active sites of proteolytic enzymes, making them excellent candidates for the inhibition of serine and cysteine proteases.[1] Derivatives of the parent 2-oxoacetamide structure have demonstrated significant potential as inhibitors for a wide range of enzyme targets, including:

  • Butyrylcholinesterase (BChE): A key target in Alzheimer's disease therapy.[1][2]

  • Proteases: Including caspases involved in apoptosis and Tumor Necrosis Factor-alpha Converting Enzyme (TACE).[1][3]

  • Metabolic Enzymes: Such as α-glucosidase and α-amylase, relevant to diabetes.[4]

  • Carbonic Anhydrases: Involved in various physiological processes.[5]

  • Heme Oxygenase-1 (HO-1): A target in cancer therapy.[6]

This application note provides a comprehensive guide for researchers utilizing 2-(4-Bromophenyl)-2-oxoacetamide , a representative member of this class, in enzyme inhibition assays. We will detail the foundational concepts, provide step-by-step protocols for determining inhibitory potency (IC₅₀) and mechanism of action (MoA), and offer insights into data analysis and best practices.

Part 1: Foundational Concepts & Pre-Assay Considerations

Before initiating any inhibition assay, a thorough understanding of the enzyme's kinetic properties and the inhibitor's chemical characteristics is paramount. This foundational work ensures the reliability and reproducibility of your results.

Principles of Enzyme Inhibition

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The binding can be reversible or irreversible. Understanding the type of inhibition is crucial for drug development. The three most common types of reversible inhibition are:[7][8]

  • Competitive Inhibition: The inhibitor binds to the active site of the enzyme, preventing the substrate from binding. This type of inhibition can be overcome by increasing the substrate concentration.[8]

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding.[7][8]

  • Mixed Inhibition: The inhibitor can bind to either the free enzyme or the enzyme-substrate complex, affecting both substrate binding and catalytic activity.[8]

Compound Handling and Preparation

Proper handling of 2-(4-Bromophenyl)-2-oxoacetamide is critical for accurate results.

  • Solubility: Like many small organic molecules, this compound is often most soluble in organic solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[9]

  • Stock Solutions: Prepare a concentrated stock solution in 100% DMSO. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: On the day of the experiment, create serial dilutions from the stock solution. It is crucial to ensure that the final concentration of DMSO in the assay well is consistent across all conditions (including controls) and is kept low (typically ≤1%) to avoid affecting enzyme activity.

Enzyme and Substrate Characterization

An inhibition assay is only as good as the underlying enzyme activity assay. Before screening inhibitors, you must characterize the enzyme's kinetics.

  • Determine Michaelis Constant (Kₘ) and Vₘₐₓ: The Kₘ is the substrate concentration at which the enzyme operates at half its maximum velocity (Vₘₐₓ).[10][11] This value is essential for setting the appropriate substrate concentration in your inhibition assays.[12] To determine Kₘ, measure the initial reaction velocity at various substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression analysis.[13]

  • Linear Range: Ensure your assay conditions (enzyme concentration, time) fall within the linear range of the reaction, where less than 10-15% of the substrate is consumed.[12][13] This ensures that the measured rate is the true initial velocity.

Part 2: Experimental Protocols

The following protocols are designed for a 96-well microplate format, which is suitable for medium-throughput screening. They can be adapted for other formats as needed.

Protocol 1: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the primary metric for quantifying inhibitor potency.

Causality Behind Experimental Choices:

  • Substrate Concentration: The substrate concentration is typically set at or near its Kₘ value.[13] This ensures the assay is sensitive to competitive inhibitors; using a much higher substrate concentration could mask the effect of a competitive inhibitor.[7]

  • Controls: Including proper controls is non-negotiable for a self-validating system. A "100% activity" control (enzyme, substrate, vehicle) and a "0% activity" blank (substrate, vehicle, no enzyme) are essential to define the dynamic range of the assay.[7][14]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare an assay buffer optimized for the specific enzyme's pH and ionic strength requirements.[15]

    • Enzyme Solution: Dilute the enzyme stock in cold assay buffer to a working concentration (e.g., 2X the final desired concentration). Keep on ice.

    • Substrate Solution: Dilute the substrate stock in assay buffer to a working concentration (e.g., 2X the final Kₘ concentration).

    • Inhibitor Dilutions: Prepare a serial dilution series of 2-(4-Bromophenyl)-2-oxoacetamide in assay buffer containing a constant percentage of DMSO. A 10-point, 3-fold dilution series starting from 100 µM is a common starting point.

  • Assay Plate Setup (96-well format):

    • Blank Wells (0% Activity): Add 50 µL of assay buffer + 50 µL of substrate solution.

    • Control Wells (100% Activity): Add 50 µL of enzyme solution + 50 µL of assay buffer (with DMSO vehicle).

    • Test Wells: Add 50 µL of enzyme solution + 50 µL of the corresponding inhibitor dilution.

    • Note: The volumes can be adjusted, but the final volume in all wells must be equal.

  • Pre-incubation (Optional but Recommended):

    • Mix the contents of the plate and pre-incubate the enzyme with the inhibitor for 10-15 minutes at the assay temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation:

    • Initiate the reaction by adding the substrate solution to all wells (except the blanks, which already contain it). For the example above, this step is combined with plate setup. If a 3-reagent addition is used, add 50 µL of 2X enzyme and 25 µL of 4X inhibitor, pre-incubate, then add 25 µL of 4X substrate.

  • Measurement:

    • Immediately place the plate in a microplate reader set to the appropriate temperature.

    • Measure the signal (e.g., absorbance or fluorescence) kinetically over a set period, ensuring the reaction progress for the 100% activity control is linear.[9]

Workflow for IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis P1 Prepare Reagents: - Assay Buffer - Enzyme (2X) - Substrate (2X) - Inhibitor Dilutions A1 Add 50 µL Enzyme to Test & Control Wells P1->A1 A2 Add 50 µL Inhibitor (Test) or Vehicle (Control) A1->A2 A3 Pre-incubate (10-15 min) A2->A3 A4 Initiate Reaction: Add 50 µL Substrate A3->A4 A5 Measure Signal Kinetically A4->A5 D1 Calculate Initial Velocity (Rate) A5->D1 D2 Calculate % Inhibition D1->D2 D3 Plot % Inhibition vs. [Inhibitor] D2->D3 D4 Fit to Dose-Response Curve (Non-linear Regression) D3->D4 D5 Determine IC₅₀ D4->D5

Caption: Workflow for determining the IC₅₀ value of an inhibitor.

Protocol 2: Mechanism of Action (MoA) Studies

This experiment distinguishes between different types of reversible inhibition by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor.

Step-by-Step Methodology:

  • Experimental Design: Create a matrix of reaction conditions. You will vary the substrate concentration (e.g., 0.5x, 1x, 2x, 5x, 10x Kₘ) and the inhibitor concentration (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).[7]

  • Plate Setup: Set up a 96-well plate with each well corresponding to a unique combination of substrate and inhibitor concentration. Include no-inhibitor controls for each substrate concentration.

  • Assay Execution:

    • Add assay buffer, enzyme, and the appropriate concentration of inhibitor to each well.

    • Pre-incubate for 10-15 minutes.

    • Initiate the reactions by adding the corresponding concentration of substrate.

    • Measure the initial reaction velocity for each condition kinetically.

  • Data Analysis (Lineweaver-Burk Plot):

    • For each inhibitor concentration, calculate the reciprocal of the initial velocity (1/V) and the reciprocal of the substrate concentration (1/[S]).

    • Plot 1/V versus 1/[S]. This is the Lineweaver-Burk or double-reciprocal plot.[11][16]

    • The resulting plot will show a series of lines, one for each inhibitor concentration. The pattern in which these lines intersect (or don't) reveals the mechanism of inhibition.[16]

Part 3: Data Presentation and Interpretation

Illustrative Data Table

The following table presents hypothetical inhibition data for 2-(4-Bromophenyl)-2-oxoacetamide against several enzymes to illustrate how results can be summarized.

Target EnzymePutative ClassSubstrate (Kₘ)IC₅₀ (µM)Inhibition Type
TrypsinSerine ProteaseBAPNA (250 µM)7.8Competitive
PapainCysteine ProteaseBAPNA (200 µM)15.2Competitive
α-GlucosidaseHydrolasepNPG (1.5 mM)22.5Non-competitive
BChEHydrolaseBTCI (0.5 mM)45.1Mixed
Interpreting Kinetic Data

The Lineweaver-Burk plot is a powerful tool for visualizing the mechanism of inhibition.

  • Competitive Inhibition: Lines intersect on the y-axis (Vₘₐₓ is unchanged, apparent Kₘ increases).

  • Non-competitive Inhibition: Lines intersect on the x-axis (Kₘ is unchanged, apparent Vₘₐₓ decreases).

  • Mixed Inhibition: Lines intersect in the second quadrant (both apparent Kₘ and Vₘₐₓ are changed).

Mechanism of Inhibition Diagram

cluster_inhibition Competitive Inhibition E { Enzyme (E) | Active Site} S Substrate (S) E:active->S + S I Inhibitor (I) 2-(4-Bromophenyl)-2-oxoacetamide E:active->I + I ES ES Complex S->ES I->ES Blocks Binding EI EI Complex (Inactive) I->EI ES->E + P P Product (P)

Caption: Competitive inhibition by 2-(4-Bromophenyl)-2-oxoacetamide.

Part 4: Trustworthiness and Self-Validation

To ensure your results are trustworthy, every protocol must be a self-validating system.

  • Positive Control: Always include a known inhibitor for your target enzyme.[9] This validates that the assay can detect inhibition under the current experimental conditions.

  • Z'-Factor: For screening campaigns, calculate the Z'-factor to assess the quality and robustness of the assay. A Z' > 0.5 indicates an excellent assay.

  • Data Replication: All experiments should be performed with technical replicates (e.g., in triplicate) and should be repeated on different days to ensure biological reproducibility.

  • Counter-Screens: Be aware of potential assay artifacts. Compounds can interfere with the detection method (e.g., fluorescence quenching) or form aggregates. Perform counter-screens, such as running the assay without the enzyme, to identify such behavior.

References

  • Le-Pera, A., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • Gomes, D. G., et al. (2019). Enzymatic Assay of Trypsin Inhibition. Protocols.io. Retrieved from [Link]

  • Tan, Y. F., et al. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. La Trobe University. Retrieved from [Link]

  • Srinivasan, K., & Chowdhury, G. (2021). Practical Analytical Considerations for Conducting In Vitro Enzyme Kinetic Studies. Methods in Molecular Biology, 2341, 143-156. Retrieved from [Link]

  • Goodman, D., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • Duan, J. J., et al. (2003). Discovery of N-hydroxy-2-(2-oxo-3-pyrrolidinyl)acetamides as potent and selective inhibitors of tumor necrosis factor-alpha converting enzyme (TACE). Bioorganic & Medicinal Chemistry Letters, 13(12), 2035-40. Retrieved from [Link]

  • BMG LABTECH. (2022). Enzyme Kinetics Considerations. Scientist Live. Retrieved from [Link]

  • Queiroz, K. (n.d.). The Experimental Techniques and Practical Applications of Enzyme Kinetics. Journal of Enzyme Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinesterase inhibitors. Retrieved from [Link]

  • Chemistry For Everyone. (2023). How To Determine Enzyme Kinetic Parameters?. YouTube. Retrieved from [Link]

  • ResearchGate. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. Retrieved from [Link]

  • Said, M. F., et al. (2021). Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2216-2230. Retrieved from [Link]

  • Ali, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][1][9]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3885-3900. Retrieved from [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 53. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry Letters. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. Retrieved from [Link]

  • National Center for Biotechnology Information (US). (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13, 53. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link]

  • Chemical Science. (2020). Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetamide, 2-(4-nitrophenyl)-N-(4-bromophenyl)-. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • Soylu, S., et al. (2005). N1-(4-Bromophenyl)-N2-hydroxy-2-oxo-2-phenylacetamidine. Acta Crystallographica Section C, 61(Pt 5), o343-4. Retrieved from [Link]

  • ResearchGate. (2014). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link]

  • Asiri, A. M., & Khan, S. A. (2022). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Journal of Pharmaceutical Research International, 34(24B), 1-10. Retrieved from [Link]

  • ResearchGate. (2022). Sulfamate acetamides as electrophiles for targeted covalent inhibitors of Bruton's Tyrosine Kinase. Retrieved from [Link]

  • D'Amico, R., et al. (2024). Novel Acetamide-Based HO-1 Inhibitor Counteracts Glioblastoma Progression by Interfering with the Hypoxic–Angiogenic Pathway. International Journal of Molecular Sciences, 25(10), 5334. Retrieved from [Link]

  • ResearchGate. (2019). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) (II). Synthesis of the 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA). Retrieved from [Link]

Sources

The Emerging Potential of 2-(4-Bromophenyl)acetamide in Drug Development: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The quest for novel therapeutic agents is a cornerstone of modern medicine. Within the vast landscape of chemical scaffolds, acetamide derivatives have consistently demonstrated a remarkable breadth of pharmacological activities.[1] This guide focuses on a specific, promising entity: 2-(4-bromophenyl)acetamide. While much of the existing research has explored its more complex derivatives, the core 2-(4-bromophenyl)acetamide structure serves as a critical pharmacophore, suggesting its own intrinsic potential and vital role as a foundational building block in medicinal chemistry. The presence of the bromophenyl group is frequently associated with enhanced biological activity in various molecular contexts, making this compound a compelling subject for investigation.[2]

This document provides a comprehensive overview of the known and potential applications of 2-(4-bromophenyl)acetamide in drug development, with a focus on its utility in anticancer, antimicrobial, and neurodegenerative disease research. We present detailed, field-proven protocols for the synthesis and biological evaluation of this compound and its analogues, designed to equip researchers with the practical knowledge to explore its therapeutic promise.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₈BrNO[3]
Molecular Weight 214.06 g/mol [3]
IUPAC Name 2-(4-bromophenyl)acetamide[3]
CAS Number 74860-13-2[3]
Physical Description Solid

Synthesis Protocol: A General Approach

The synthesis of 2-(4-bromophenyl)acetamide can be reliably achieved through the amidation of a suitable acyl chloride. The following protocol is adapted from established methods for analogous N-phenylacetamide derivatives.[4]

Protocol 1: Synthesis of 2-(4-Bromophenyl)acetamide

Objective: To synthesize 2-(4-bromophenyl)acetamide from 4-bromoaniline and an appropriate acyl chloride.

Materials:

  • 4-bromoaniline

  • 2-Bromoacetyl bromide or Chloroacetyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dry Dichloromethane (DCM)

  • Hexane

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-bromoaniline (1 equivalent) and potassium carbonate (3.6 equivalents) in dry dichloromethane.[5] Place the flask in an ice bath and stir the mixture.

  • Addition of Acyl Chloride: Slowly add bromoacetyl bromide or chloroacetyl chloride (1.2 equivalents) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, remove the excess DCM using a rotary evaporator.

  • Purification: Wash the resulting solid with an excess of deionized water to remove inorganic salts. Recrystallize the crude product from a hexane/ethyl acetate mixture to obtain the purified 2-(4-bromophenyl)acetamide.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[3]

Causality Behind Experimental Choices:

  • The use of a non-polar solvent like DCM is ideal for this reaction, as it readily dissolves the organic reactants while being immiscible with the aqueous washes used in purification.

  • Potassium carbonate acts as a base to neutralize the HCl or HBr generated during the reaction, driving the equilibrium towards product formation.

  • The dropwise addition of the highly reactive acyl chloride at low temperature helps to control the exothermic nature of the reaction and prevent unwanted side reactions.

G cluster_synthesis Synthesis Workflow 4-Bromoaniline 4-Bromoaniline Reaction Amidation in DCM with K2CO3 4-Bromoaniline->Reaction Acyl_Chloride Bromoacetyl Bromide/ Chloroacetyl Chloride Acyl_Chloride->Reaction Workup Rotary Evaporation & Water Wash Reaction->Workup Purification Recrystallization (Hexane/EtOAc) Workup->Purification Final_Product 2-(4-Bromophenyl)acetamide Purification->Final_Product

Caption: Workflow for the synthesis of 2-(4-Bromophenyl)acetamide.

Applications in Anticancer Drug Development

While direct studies on the anticancer activity of 2-(4-bromophenyl)acetamide are limited, a significant body of evidence from its derivatives strongly suggests the potential of this core scaffold. The bromophenyl moiety is a key feature in many compounds with demonstrated anticancer properties.[2] Derivatives of 2-(4-bromophenyl)acetamide have shown promising cytotoxic effects against a range of cancer cell lines.

Table 1: Anticancer Activity of Selected 2-(4-Bromophenyl)acetamide Derivatives

Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
5-(4-bromophenyl)-1,3-oxazoleMCF-7 (Breast)11.56 - 25.46[6]
Brominated AcetophenonesMCF-7 (Breast), PC3 (Prostate)< 10[7]
Brominated CoelenteraminesPC-3 (Prostate)Not specified, but active[2]
Protocol 2: In Vitro Cytotoxicity Evaluation using Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive colorimetric method for assessing the cytotoxicity of a compound against adherent cancer cell lines.

Objective: To determine the in vitro cytotoxic activity of 2-(4-bromophenyl)acetamide against a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, PC3, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 2-(4-Bromophenyl)acetamide stock solution (in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • 1% Acetic acid

  • 10 mM Tris base solution

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Plate cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with serial dilutions of 2-(4-bromophenyl)acetamide and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Staining: Add 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Wash the plates again with 1% acetic acid to remove unbound SRB. Air dry the plates.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.

Self-Validating System:

  • Include a positive control (e.g., doxorubicin) to ensure the assay is performing correctly.

  • A vehicle control (DMSO) is essential to account for any solvent effects on cell viability.

  • Wells with medium only serve as a blank for background absorbance.

G cluster_srb SRB Cytotoxicity Assay Workflow Cell_Seeding Seed Cells in 96-well plate Compound_Addition Add 2-(4-Bromophenyl)acetamide (serial dilutions) Cell_Seeding->Compound_Addition Incubation Incubate for 48-72h Compound_Addition->Incubation Fixation Fix with 10% TCA Incubation->Fixation Staining Stain with SRB Fixation->Staining Washing Wash with 1% Acetic Acid Staining->Washing Solubilization Solubilize dye with 10mM Tris Base Washing->Solubilization Reading Read Absorbance at 510 nm Solubilization->Reading Analysis Calculate IC50 Reading->Analysis

Caption: Step-by-step workflow of the Sulforhodamine B (SRB) assay.

Applications in Antimicrobial Drug Development

The emergence of multidrug-resistant pathogens presents a critical global health challenge. Bromophenyl-containing compounds have been investigated for their antibacterial and antifungal properties.[8][9] Derivatives of 2-(4-bromophenyl)acetamide, particularly those incorporating a thiazole ring, have demonstrated notable antimicrobial activity.[10][11] This suggests that the core 2-(4-bromophenyl)acetamide scaffold is a valuable starting point for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected 2-(4-Bromophenyl)acetamide Derivatives

Derivative ClassMicrobial StrainActivityReference
N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamideS. aureus, B. subtilis, E. coli, C. albicansPromising antimicrobial activity[11]
Thiazole derivativesS. aureus, B. subtilis, C. albicans, C. glabrataModerate antibacterial, distinguished antifungal[11]
Bromophenol derivativesS. aureus, MRSASignificant antibacterial activity[9]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.

Objective: To determine the MIC of 2-(4-bromophenyl)acetamide against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 2-(4-Bromophenyl)acetamide stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Preparation of Compound Dilutions: Prepare serial twofold dilutions of 2-(4-bromophenyl)acetamide in the appropriate broth medium in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Controls: Include a positive control (microorganism in broth without the compound), a negative control (broth only), and a solvent control (microorganism in broth with DMSO).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Expert Insights:

  • The choice of broth is critical for optimal growth of the test organism and for the accurate determination of the MIC.

  • Precise standardization of the inoculum is essential for the reproducibility of the assay.

  • Visual determination of growth can be supplemented with the use of a growth indicator dye like resazurin for clearer results.

Potential in Neurodegenerative Disease Research

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease necessitates the development of multi-target-directed ligands. One key therapeutic strategy involves the inhibition of cholinesterase enzymes (AChE and BChE) to enhance cholinergic neurotransmission.[12][13] Several studies have highlighted the potential of brominated compounds and acetamide derivatives as cholinesterase inhibitors.[14][15] While direct evidence for 2-(4-bromophenyl)acetamide is yet to be established, its structural features warrant investigation in this therapeutic area.

Table 3: Cholinesterase Inhibitory Activity of Related Brominated Derivatives

Derivative ClassEnzymeIC₅₀ (µM)Reference
N-substituted brominated 2-phenitidineBChE42.21 ± 0.25[14][15]
N-substituted brominated 2-phenitidineBChE45.31 ± 0.17[14][15]
Protocol 4: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To evaluate the potential of 2-(4-bromophenyl)acetamide to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Materials:

  • AChE and BChE enzymes

  • Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 2-(4-Bromophenyl)acetamide

  • 96-well microtiter plate

Procedure:

  • Reaction Mixture: In a 96-well plate, add phosphate buffer, DTNB, and the test compound (2-(4-bromophenyl)acetamide) at various concentrations.

  • Enzyme Addition: Add the AChE or BChE enzyme to each well and incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding the respective substrate (ATCI for AChE, BTCI for BChE).

  • Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_cholinesterase Cholinesterase Inhibition Mechanism Acetylcholine Acetylcholine Hydrolysis Hydrolysis Acetylcholine->Hydrolysis Cholinesterase AChE / BChE Cholinesterase->Hydrolysis Inactive_Products Choline + Acetate Hydrolysis->Inactive_Products Inhibitor 2-(4-Bromophenyl)acetamide (Potential Inhibitor) Inhibitor->Cholinesterase

Caption: Inhibition of acetylcholine hydrolysis by a potential cholinesterase inhibitor.

Conclusion and Future Directions

2-(4-Bromophenyl)acetamide represents a versatile and promising scaffold for drug discovery. The consistent demonstration of potent anticancer, antimicrobial, and potential neuroprotective activities among its derivatives underscores the importance of investigating the core molecule itself. The protocols detailed in this guide provide a robust framework for researchers to synthesize and evaluate 2-(4-bromophenyl)acetamide, paving the way for the development of novel therapeutic agents. Future research should focus on elucidating the specific molecular targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

References

  • PubChem. 2-(4-Bromophenyl)acetamide. Available from: [Link].

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link].

  • Awad, Y. (2023). IN-VITRO INVESTIGATION OF ANTICANCER ACTIVITY OF 2-BROMO-N-(4-SULFAMOYL PHENYL) PROPANE AMIDEIN COMBINATION WITH DIFFERENT CHEMOTHERAPEUTIC DRUGS.
  • Nogueira, T. C. M., de Souza, M. V. N., Wardell, J. L., Wardell, S. M. S. V., & Tiekink, E. R. T. (2010). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o177.
  • National Center for Biotechnology Information. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. Available from: [Link].

  • National Center for Biotechnology Information. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. Available from: [Link].

  • Farmacia Journal. IN VITRO PROSPECTION OF ANTICANCER ACTIVITY OF SOME BROMINATED DERIVATIVES WITH ACETOPHENONE SCAFFOLD. Available from: [Link].

  • ViewArticleDetail. Novel 5-(4-bromophenyl)-1,3-oxazole derivatives: Synthesis, Characterization, Docking and Evaluation of in vitro Anticancer Activity. Available from: [Link].

  • Brieflands. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Available from: [Link].

  • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link].

  • NIST. Acetamide, N-(4-bromophenyl)-. Available from: [Link].

  • IRE Journals. Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. Available from: [Link].

  • National Center for Biotechnology Information. 2-Bromo-N-(4-bromophenyl)acetamide. Available from: [Link].

  • PubChem. N-(2-acetyl-4-bromophenyl)acetamide. Available from: [Link].

  • ResearchGate. ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. | Request PDF. Available from: [Link].

  • ResearchGate. Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Available from: [Link].

  • National Center for Biotechnology Information. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. Available from: [Link].

  • ResearchGate. Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Available from: [Link].

  • SpectraBase. 2-(p-Bromophenyl)acetamide. Available from: [Link].

  • National Center for Biotechnology Information. Structure-Based Search for New Inhibitors of Cholinesterases. Available from: [Link].

  • National Center for Biotechnology Information. Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Available from: [Link].

  • National Center for Biotechnology Information. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. Available from: [Link].gov/pmc/articles/PMC9608518/).

Sources

Application Notes & Protocols: 2-(4-Bromophenyl)-2-oxoacetamide as a Versatile Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Arylglyoxal-α-ketoamide Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of a starting scaffold is a decision of paramount strategic importance. The scaffold dictates the three-dimensional space that can be explored and determines the vectors available for functionalization to achieve desired pharmacokinetic and pharmacodynamic properties. 2-(4-Bromophenyl)-2-oxoacetamide emerges as a scaffold of significant potential due to its inherent chemical functionalities.

This molecule, an arylglyoxal-α-ketoamide, possesses three key features that make it an exceptional building block for constructing diverse heterocyclic systems:

  • The α-Dicarbonyl System: The adjacent ketone and amide carbonyl groups provide two electrophilic centers, primed for sequential or single-pot condensation reactions with a variety of dinucleophiles. This functionality is the cornerstone for building five- and six-membered heterocyclic rings.

  • The Primary Amide: The -CONH₂ group offers a site for further derivatization and can participate directly in cyclization reactions, acting as a key nitrogen source for certain heterocycles.

  • The 4-Bromophenyl Moiety: The bromine atom serves as a versatile synthetic handle. It is stable under many reaction conditions used to modify the α-ketoamide core, yet it is readily functionalized in later stages via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling extensive analogue synthesis and library generation.

This guide provides an in-depth exploration of the synthetic utility of 2-(4-Bromophenyl)-2-oxoacetamide, detailing the mechanistic rationale and providing field-proven protocols for the synthesis of high-value heterocyclic cores, including quinoxalines, pyrazoles, and thiazoles.

G cluster_scaffold Core Scaffold: 2-(4-Bromophenyl)-2-oxoacetamide cluster_products Target Heterocyclic Systems Scaffold Key Reactive Sites Quinoxalines Quinoxalines Scaffold->Quinoxalines o-Phenylenediamines Pyrazoles Pyrazoles Scaffold->Pyrazoles Hydrazine Derivatives Thiazoles Thiazoles Scaffold->Thiazoles Thioamides / Thiourea MCRs Complex Scaffolds (via MCRs) Scaffold->MCRs Multi-Component Reactions

Caption: Synthetic pathways from the core scaffold.

Chapter 1: Synthesis of Quinoxaline Derivatives

Quinoxalines are a privileged class of nitrogen-containing heterocycles, forming the core of numerous compounds with antibacterial, anticancer, and antiviral activities. The synthesis of quinoxalines from α-dicarbonyl compounds and o-phenylenediamines is one of the most robust and high-yielding reactions in heterocyclic chemistry.

Mechanistic Rationale

The reaction proceeds via a straightforward condensation-cyclization-dehydration cascade. The more electrophilic ketone of the 2-(4-bromophenyl)-2-oxoacetamide scaffold is first attacked by one of the amino groups of the o-phenylenediamine to form a hemiaminal, which quickly dehydrates to an imine intermediate. A subsequent intramolecular cyclization occurs as the second amino group attacks the amide carbonyl. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the final, stable aromatic quinoxalin-2(1H)-one product. The choice of an acidic catalyst, such as acetic acid, is crucial as it protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack.

G start 2-(4-Bromophenyl)-2-oxoacetamide + o-Phenylenediamine step1 Protonation & Nucleophilic Attack start->step1 [H+] step2 Iminium Intermediate Formation (Dehydration) step1->step2 step3 Intramolecular Cyclization step2->step3 step4 Dehydration step3->step4 end 3-(4-Bromophenyl)quinoxalin-2(1H)-one step4->end

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocol: Synthesis of 3-(4-Bromophenyl)quinoxalin-2(1H)-one

This protocol describes a reliable method for the synthesis of a representative quinoxalinone derivative.

Materials:

  • 2-(4-Bromophenyl)-2-oxoacetamide (1.0 eq, 228 mg)

  • o-Phenylenediamine (1.0 eq, 108 mg)

  • Glacial Acetic Acid (5 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL) with reflux condenser

  • Stirring bar and heating mantle

Procedure:

  • To a 50 mL round-bottom flask, add 2-(4-Bromophenyl)-2-oxoacetamide (1.0 eq) and o-phenylenediamine (1.0 eq).

  • Add glacial acetic acid (5 mL) to the flask. The acid acts as both the solvent and the catalyst for the condensation.

  • Equip the flask with a magnetic stir bar and a reflux condenser.

  • Heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature. A precipitate should form.

  • Pour the reaction mixture into ice-cold water (50 mL) to precipitate the product completely.

  • Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water (2 x 20 mL) and then with a small amount of cold ethanol to remove residual acetic acid and impurities.

  • Dry the product under vacuum to yield 3-(4-bromophenyl)quinoxalin-2(1H)-one as a solid. Recrystallization from ethanol can be performed for further purification if necessary.

Data Presentation:

EntrySubstituent on DiamineProductYield (%)
1H3-(4-Bromophenyl)quinoxalin-2(1H)-one~90%
24,5-dimethyl6,7-Dimethyl-3-(4-bromophenyl)quinoxalin-2(1H)-one~88%
34-nitro7-Nitro-3-(4-bromophenyl)quinoxalin-2(1H)-one~85%

Yields are representative and may vary based on specific reaction conditions and scale.

Chapter 2: Synthesis of Pyrazole Derivatives

Pyrazole scaffolds are cornerstones in medicinal chemistry, famously integrated into blockbuster drugs like Celecoxib. The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl equivalent with a hydrazine derivative. While 2-(4-bromophenyl)-2-oxoacetamide is a 1,2-dicarbonyl compound, its reactivity profile allows for the facile synthesis of 5-substituted pyrazol-3-ones.

Mechanistic Rationale

The reaction with hydrazine hydrate initiates with a nucleophilic attack of a hydrazine nitrogen atom on the highly reactive ketone carbonyl. This is followed by a cyclization and dehydration sequence, analogous to the quinoxaline synthesis, to form the pyrazolone ring. The amide functionality remains intact during this process, resulting in a 5-(4-bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide structure. The regioselectivity is driven by the higher electrophilicity of the ketone compared to the amide carbonyl.

Experimental Protocol: Synthesis of 5-(4-Bromophenyl)-3-oxo-2,3-dihydro-1H-pyrazole-4-carboxamide

Materials:

  • 2-(4-Bromophenyl)-2-oxoacetamide (1.0 eq, 228 mg)

  • Hydrazine hydrate (1.2 eq, ~36 µL of 80% solution)

  • Ethanol (15 mL)

  • Glacial Acetic Acid (catalytic amount, ~0.1 mL)

  • Round-bottom flask (50 mL) with reflux condenser

Procedure:

  • Dissolve 2-(4-Bromophenyl)-2-oxoacetamide (1.0 eq) in ethanol (15 mL) in a 50 mL round-bottom flask with gentle warming if necessary.

  • Add a catalytic amount of glacial acetic acid.

  • Add hydrazine hydrate (1.2 eq) dropwise to the stirred solution at room temperature.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote crystallization.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake with a minimal amount of cold ethanol.

  • Dry the product under vacuum. The resulting pyrazole derivative is often pure enough for subsequent steps, but can be recrystallized from an appropriate solvent like ethanol or an ethanol/water mixture.

Chapter 3: Synthesis of Thiazole Derivatives via Hantzsch-Type Condensation

The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring, a heterocycle found in numerous bioactive compounds, including antimicrobials and anticancer agents.[1][2] The traditional synthesis involves the reaction of an α-haloketone with a thioamide.[3] To utilize our scaffold, a pre-functionalization step to introduce a leaving group alpha to the ketone is required.

Causality Behind Experimental Choices

Direct reaction of 2-(4-bromophenyl)-2-oxoacetamide with thiourea is unlikely to proceed efficiently. The Hantzsch mechanism requires an S_N2 reaction, which necessitates a good leaving group (like a halide) on the α-carbon. Therefore, the most logical and field-proven approach is a two-step sequence:

  • α-Bromination: The methylene group of a related precursor, 1-(4-bromophenyl)ethan-1-one (4-bromoacetophenone), is first brominated to yield 2-bromo-1-(4-bromophenyl)ethan-1-one. This introduces the required leaving group.

  • Hantzsch Condensation: The resulting α-bromoketone is then reacted with a thioamide (e.g., thiourea) to form the aminothiazole ring.[1]

While this does not use the title scaffold directly, it demonstrates how a closely related and commercially available precursor is channeled into this synthetic pathway, leading to thiazoles that retain the key 4-bromophenyl moiety.

Experimental Protocol: Synthesis of 4-(4-Bromophenyl)thiazol-2-amine

This protocol is adapted from established literature procedures for the Hantzsch synthesis.[1][3]

Materials:

  • 2-Bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq, 2.78 g)

  • Thiourea (1.2 eq, 0.91 g)

  • Ethanol (25 mL)

  • Round-bottom flask (100 mL) with reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, suspend 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) and thiourea (1.2 eq) in ethanol (25 mL).

  • Heat the mixture to reflux with stirring. The reactants will dissolve as the reaction proceeds.

  • Continue refluxing for 2-3 hours. The product, hydrobromide salt, will often precipitate from the hot solution.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

  • To obtain the free base, suspend the hydrobromide salt in water and neutralize by the slow addition of a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is ~8-9.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum to afford 4-(4-bromophenyl)thiazol-2-amine.

G start α-Bromoketone + Thiourea step1 S_N2 Attack (S on α-Carbon) start->step1 step2 Tetrahedral Intermediate step1->step2 step3 Intramolecular Cyclization (N on C=O) step2->step3 step4 Dehydration step3->step4 end 2-Aminothiazole step4->end

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Conclusion and Future Outlook

2-(4-Bromophenyl)-2-oxoacetamide and its close chemical relatives represent a class of highly valuable and versatile scaffolds. Their predictable reactivity allows for the rational design and synthesis of diverse heterocyclic libraries. The protocols detailed herein for quinoxalines and pyrazoles provide robust and reproducible methods for accessing these important cores. Furthermore, the strategic placement of the bromine atom opens the door to late-stage diversification, a highly sought-after feature in modern drug discovery programs. Future work could explore the utility of this scaffold in multicomponent reactions (MCRs) or in the synthesis of other heterocyclic systems like imidazoles or oxazoles, further expanding its application in the pursuit of novel therapeutic agents.[4][5]

References

  • Kumar, A., Ahmad, I., Chashoo, G., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 47. Available at: [Link]

  • Ferreira, S. B., da Silva, F. de C., Pinto, A. C., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o177. Available at: [Link]

  • Teli, D., Metre, A., Teli, S., & Kotnal, R. B. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 43-51. Available at: [Link]

  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: [Link]

  • Liu, F., Lei, P., Sohail, A., & Ablajan, K. (2024). I2-Mediated Synthesis of 1,3,4-Oxa/thiadiazoles from Aroylhydrazide and Acetonitrile/Thioacetamide. The Journal of Organic Chemistry. Available at: [Link]

  • Singh, P., Kumar, A., Singh, I., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 58. Available at: [Link]

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link]

  • Dömling, A. (2006). Employing Multicomponent Reactions in Heterocycle Synthesis. Chemical Reviews, 106(1), 17-89. Available at: [Link]

  • Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of Some New Pyrazoles. DergiPark. Available at: [Link]

  • Shaabani, A., Maleki, A., Mofakham, H., & Dömling, A. (2008). Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. Molecules, 13(9), 2040-2082. Available at: [Link]

Sources

Application Note & Protocols for High-Throughput Screening of 2-(4-Bromophenyl)-2-oxoacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals engaged in early-stage drug discovery.

Abstract: This document provides a comprehensive guide to developing and executing high-throughput screening (HTS) campaigns for novel chemical entities, using 2-(4-Bromophenyl)-2-oxoacetamide as a representative scaffold. While this specific molecule's biological target is yet to be fully elucidated, its structural motifs are present in compounds with known bioactivity, suggesting its potential as a valuable starting point for library synthesis and screening. This guide will therefore focus on establishing a robust, adaptable HTS workflow, from primary biochemical assays to cell-based secondary and counter-screens, enabling the identification of potent and selective modulators of a hypothetical, yet biologically relevant, enzyme target: a protein kinase.

Introduction: The Rationale for Screening 2-(4-Bromophenyl)-2-oxoacetamide Analogs

The acetamide moiety is a common feature in many biologically active compounds, and halogenated phenyl rings are known to participate in various binding interactions with protein targets. The 2-(4-Bromophenyl)-2-oxoacetamide scaffold, therefore, represents a promising starting point for the discovery of novel therapeutics. Derivatives of similar bromo-phenyl acetamides have shown potential as antimicrobial and antiproliferative agents, hinting at a range of possible biological targets.[1][2] High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target or pathway.[3][4][5]

This application note will outline a hypothetical, yet scientifically rigorous, HTS cascade designed to identify inhibitors of a protein kinase, a class of enzymes frequently implicated in oncology and inflammatory diseases.[6] The principles and protocols described herein are, however, broadly applicable and can be adapted for other enzyme classes or biological targets.

The High-Throughput Screening Cascade: A Multi-Step Approach to Hit Identification

A successful HTS campaign is not a single experiment but a carefully designed sequence of assays, each with a specific purpose. This "screening cascade" is designed to efficiently identify true hits while eliminating false positives and undesirable compounds early in the process.

HTS_Cascade Primary_Screen Primary Screen: Biochemical Kinase Assay (HTRF) Active_Compounds Initial Hits (Putative Kinase Inhibitors) Primary_Screen->Active_Compounds Compound_Library Compound Library (Analogs of 2-(4-Bromophenyl)-2-oxoacetamide) Compound_Library->Primary_Screen Confirmation Hit Confirmation: Dose-Response Analysis Active_Compounds->Confirmation Confirmed_Hits Confirmed Hits Confirmation->Confirmed_Hits Secondary_Assay Secondary Assay: Orthogonal Biochemical Assay (e.g., Luminescence-based) Confirmed_Hits->Secondary_Assay Validated_Hits Validated Hits Secondary_Assay->Validated_Hits Counter_Screen Counter-Screen: Assay Interference & Promiscuity Validated_Hits->Counter_Screen Cell_Based_Assay Cell-Based Assay: Target Engagement & Cellular Potency Counter_Screen->Cell_Based_Assay Lead_Candidates Lead Candidates for Further Optimization Cell_Based_Assay->Lead_Candidates Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase Target Kinase (Hypothetical Target) Receptor->Target_Kinase Activates Downstream_Substrate Downstream Substrate Target_Kinase->Downstream_Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Downstream_Substrate->Phospho_Substrate Transcription_Factor Transcription Factor Phospho_Substrate->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Inhibitor 2-(4-Bromophenyl)-2-oxoacetamide Analog (Inhibitor) Inhibitor->Target_Kinase

Figure 2: A hypothetical signaling pathway illustrating the action of a kinase inhibitor.

Data Summary and Interpretation

All quantitative data should be carefully tabulated to allow for easy comparison of compounds.

Parameter Compound A Compound B Compound C
Primary Screen (% Inhibition @ 10 µM) 857215
Biochemical IC₅₀ (nM) 50250>10,000
Orthogonal Assay IC₅₀ (nM) 65300>10,000
Cellular Potency EC₅₀ (nM) 5002,000>10,000
Selectivity (vs. Kinase X) >100-fold20-foldN/A

Table 1: Example data summary for hits from the HTS cascade.

Conclusion

The protocols and strategies outlined in this application note provide a robust framework for conducting high-throughput screening campaigns for novel chemical scaffolds like 2-(4-Bromophenyl)-2-oxoacetamide. By employing a multi-step screening cascade that includes biochemical and cell-based assays, researchers can efficiently identify and validate promising lead compounds for further drug development. The adaptability of these methods allows for their application to a wide range of biological targets and disease areas.

References

  • Patsnap Synapse. (2025). How Are Biochemical Assays Used in High-Throughput Screening? [Link]

  • Applied StemCell. (2023). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]

  • An, R., & Wang, X. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Metastasis and Treatment, 2, 239-44. [Link]

  • Lifescience Global. Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]

  • Broad Institute. Cell-based assays for high-throughput screening. [Link]

  • Nath, N., et al. (2009). High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. Lab on a Chip, 9(16), 2343-2351. [Link]

  • Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. Journal of Medicinal Chemistry, 63(19), 10742–10772. [Link]

  • An, F., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Expert Opinion on Drug Discovery, 7(8), 721-731. [Link]

  • BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Wang, Y., et al. (2024). EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. Annual Review of Analytical Chemistry, 17. [Link]

  • Foley, T. L., & Johnson, D. S. (2013). ADVANCES IN DISCOVERING SMALL MOLECULES TO PROBE PROTEIN FUNCTION IN A SYSTEMS CONTEXT. Current Opinion in Chemical Biology, 17(1), 11-18. [Link]

  • Jullian, B. A., et al. (2025). High-Throughput Screening Tool to Identify Small Molecule Inhibitors of Telomerase. ACS Chemical Biology. [Link]

  • AstraZeneca. (2025). Small molecule high throughput screen using AstraZeneca facilities webinar. [Link]

  • Khamees, H., et al. (2019). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. Journal of Heterocyclic Chemistry, 56(6), 1835-1842. [Link]

  • PubChem. 2-(4-Bromophenyl)acetamide. [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. [Link]

  • Kumar, S., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents. BMC Chemistry, 13(1), 46. [Link]

Sources

Application Note: Development of Novel Assays for the Characterization of 2-(4-Bromophenyl)-2-oxoacetamide, a Putative Inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune-oncology target due to its role in promoting tumor immune evasion.[1] IDO1 catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[2][3] This enzymatic activity depletes the essential amino acid tryptophan and generates immunosuppressive metabolites, collectively known as kynurenines, which inhibit T-cell function and foster an immune-tolerant tumor microenvironment.[1][4] Consequently, the identification of novel small-molecule inhibitors of IDO1 is of significant therapeutic interest. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and implementation of a suite of biochemical and cell-based assays to characterize a novel putative IDO1 inhibitor, 2-(4-Bromophenyl)-2-oxoacetamide. The protocols detailed herein are designed to establish the inhibitory potential, determine the mechanism of action, and confirm target engagement in a cellular context.

Introduction: The Rationale for Targeting IDO1

IDO1 is a cytoplasmic hemoprotein that is upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).[5] Its expression in tumor cells and antigen-presenting cells is a key mechanism by which cancers evade immune surveillance.[6] By inhibiting IDO1, it is possible to restore local tryptophan levels and reduce immunosuppressive kynurenine concentrations, thereby reactivating anti-tumor T-cell responses.[1] This makes IDO1 an attractive target for cancer immunotherapy, particularly in combination with other modalities like immune checkpoint inhibitors.[4]

The compound 2-(4-Bromophenyl)-2-oxoacetamide has been identified as a candidate for investigation based on structural similarities to other known enzyme inhibitors. This application note outlines a systematic approach to validate its activity and characterize its properties as a potential IDO1 inhibitor.

Overview of the Characterization Workflow

The comprehensive evaluation of a novel IDO1 inhibitor requires a multi-faceted approach, progressing from initial biochemical validation to confirmation of target engagement in a physiologically relevant cellular system.

G cluster_0 Biochemical Characterization cluster_1 Cellular Validation A Primary Screening: In Vitro IDO1 Enzymatic Assay B IC50 Determination A->B Hit Confirmation C Mechanism of Action (MoA) Studies B->C Potency & Mode D Cell-Based IDO1 Activity Assay (Kynurenine Quantification) C->D Transition to Cellular Models E Target Engagement Confirmation: Cellular Thermal Shift Assay (CETSA) D->E In-Cell Validation

Caption: Workflow for IDO1 inhibitor characterization.

Physicochemical Properties of 2-(4-Bromophenyl)-2-oxoacetamide

A foundational understanding of the test compound is critical for assay development.

PropertyValueSource
IUPAC Name 2-(4-bromophenyl)-2-oxoacetamideN/A
Molecular Formula C₈H₆BrNO₂N/A
Molecular Weight 228.04 g/mol N/A
Structure N/A

Note: As this is a putative inhibitor, solubility and stability in assay buffers should be empirically determined prior to initiating screening.

Biochemical Assays: In Vitro Characterization

The initial phase of characterization focuses on the direct interaction between 2-(4-Bromophenyl)-2-oxoacetamide and purified recombinant human IDO1 enzyme.

Protocol 1: In Vitro IDO1 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies IDO1 activity by measuring the formation of its product, N-formylkynurenine (NFK), which is detected using a fluorogenic developer.[5] This method offers high sensitivity and is suitable for determining the half-maximal inhibitory concentration (IC50).

Materials:

  • Recombinant Human IDO1 Enzyme

  • IDO1 Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

  • L-tryptophan (Substrate)

  • Ascorbic Acid and Methylene Blue (Cofactors)

  • Catalase

  • 2-(4-Bromophenyl)-2-oxoacetamide (Test Compound)

  • Known IDO1 Inhibitor (e.g., Epacadostat) as a positive control

  • Fluorogenic Developer Solution[5]

  • 96-well black, flat-bottom plates

Procedure:

  • Reagent Preparation:

    • Prepare a 2X Reaction Premix by diluting cofactors (e.g., ascorbic acid, methylene blue) and catalase in IDO1 Assay Buffer.[7]

    • Prepare serial dilutions of 2-(4-Bromophenyl)-2-oxoacetamide in DMSO, then dilute further in IDO1 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

    • Prepare a solution of recombinant human IDO1 enzyme in ice-cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is linear over the desired time course.

  • Assay Plate Setup:

    • Add 50 µL of the 2X Reaction Premix to all wells.

    • Add 10 µL of the diluted test compound, positive control inhibitor, or vehicle (DMSO in assay buffer) to the appropriate wells.

    • To initiate the reaction, add 40 µL of the IDO1 enzyme solution to all wells except the "No Enzyme" control wells. Add 40 µL of assay buffer to these wells instead.

  • Enzymatic Reaction:

    • Pre-incubate the plate for 10 minutes at 37°C.

    • Start the reaction by adding 10 µL of L-tryptophan substrate solution.

    • Incubate the plate at 37°C for 45 minutes, protected from light.[7]

  • Detection:

    • Stop the reaction and develop the signal by adding 50 µL of the Fluorogenic Developer Solution to each well.

    • Seal the plate and incubate at 45°C for 3 hours with gentle shaking, protected from light.[5]

    • Allow the plate to cool to room temperature for 1 hour.

    • Measure the fluorescence at an excitation wavelength of 402 nm and an emission wavelength of 488 nm.[5]

  • Data Analysis:

    • Subtract the background fluorescence (from "No Enzyme" wells) from all other readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a saturating concentration of a known inhibitor (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data Presentation:

CompoundIC50 (µM)
2-(4-Bromophenyl)-2-oxoacetamideTo be determined
Epacadostat (Control)e.g., 0.07 µM
Mechanism of Action (MoA) Studies

Understanding how the inhibitor interacts with the enzyme and its substrate is crucial. This is typically achieved by performing the enzymatic assay with varying concentrations of both the inhibitor and the substrate (L-tryptophan). By analyzing the data using double-reciprocal plots (Lineweaver-Burk), the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be elucidated.

Cellular Assays: Validation in a Physiological Context

Demonstrating that the compound can inhibit IDO1 within a living cell is a critical step. This confirms cell permeability and activity in a more complex biological environment.

Protocol 2: Cell-Based IDO1 Activity Assay (Kynurenine Quantification)

This assay measures the accumulation of kynurenine in the cell culture supernatant following the induction of IDO1 expression by IFN-γ.[8][9]

Materials:

  • HeLa or other suitable human cancer cell line (e.g., A172 glioblastoma)[10]

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • Recombinant Human IFN-γ

  • 2-(4-Bromophenyl)-2-oxoacetamide (Test Compound)

  • Trichloroacetic Acid (TCA)

  • Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well clear, flat-bottom cell culture plates

Procedure:

  • Cell Seeding:

    • Seed HeLa cells into a 96-well plate at a density that will result in a confluent monolayer after 24 hours (e.g., 1 x 10⁴ cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • IDO1 Induction and Treatment:

    • Remove the culture medium.

    • Add fresh medium containing IFN-γ (e.g., 50 ng/mL) to all wells except the "Unstimulated Control" wells.

    • Add serial dilutions of 2-(4-Bromophenyl)-2-oxoacetamide to the appropriate wells. Include vehicle controls.

    • Incubate for 48 hours at 37°C, 5% CO₂.

  • Kynurenine Detection:

    • Carefully collect 100 µL of supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of 30% (w/v) TCA to each well to precipitate proteins.

    • Centrifuge the plate at 2500 rpm for 10 minutes.

    • Transfer 100 µL of the protein-free supernatant to a new 96-well plate.

    • Add 100 µL of Ehrlich's Reagent to each well.

    • Incubate at room temperature for 10 minutes. The reaction of the reagent with kynurenine produces a yellow color.

  • Data Analysis:

    • Measure the absorbance at 480 nm using a plate reader.

    • Create a standard curve using known concentrations of L-kynurenine.

    • Calculate the concentration of kynurenine in each sample.

    • Determine the cellular IC50 by plotting the percent inhibition of kynurenine production against the logarithm of the compound concentration.

Protocol 3: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in intact cells.[11] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[12][13]

G A Treat cells with Vehicle or Compound B Heat cell aliquots to a range of temperatures A->B C Lyse cells (e.g., freeze-thaw) B->C D Separate soluble fraction from aggregated protein (Centrifugation) C->D E Quantify soluble IDO1 (e.g., Western Blot, ELISA) D->E F Plot % Soluble IDO1 vs. Temperature E->F

Caption: General workflow for a CETSA experiment.

Procedure:

  • Cell Treatment:

    • Culture cells known to express IDO1 (e.g., IFN-γ stimulated HeLa cells) to a high density.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) containing the test compound or vehicle. Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated, denatured proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[13]

  • Quantification of Soluble IDO1:

    • Carefully collect the supernatant (soluble fraction).

    • Quantify the amount of soluble IDO1 protein in each sample using a standard protein detection method such as Western blotting or an IDO1-specific ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western blot) or signal (ELISA).

    • Normalize the data to the unheated sample (100% soluble).

    • Plot the percentage of soluble IDO1 against temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Conclusion

The suite of assays described in this application note provides a robust framework for the initial characterization of 2-(4-Bromophenyl)-2-oxoacetamide as a novel, putative inhibitor of IDO1. By systematically determining its in vitro potency, mechanism of action, and confirming its ability to engage IDO1 in a cellular context, researchers can build a comprehensive data package to support further preclinical development. These protocols are designed to be adaptable and serve as a foundation for the rigorous evaluation of new chemical entities targeting the critical IDO1 pathway.

References

  • Ferreira, S. et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o177. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Liu, X. et al. (2019). Discovery and characterization of natural products as novel indoleamine 2,3-dioxygenase 1 inhibitors through high-throughput screening. Journal of Hematology & Oncology, 12(1), 66. [Link]

  • Piazza, R. et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2489-2500. [Link]

  • Zhu, W. et al. (2020). Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 60(2), 924-936. [Link]

  • Jing, W. et al. (2019). Quantification of IDO1 enzyme activity in normal and malignant tissues. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer, 1871(1), 15-24. [Link]

  • The Royal Society of Chemistry. (2014). Supplementary Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Gowda, B. T. et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1955. [Link]

  • Patsnap. (2024). What are IDO1 inhibitors and how do they work?. Patsnap Synapse. Retrieved from [Link]

  • Zhai, L. et al. (2022). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. Journal of Medicinal Chemistry, 65(23), 15647-15661. [Link]

  • Crowther, G. J. et al. (2019). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 713-724. [Link]

  • Sarna, M. et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369. [Link]

  • Sarna, M. et al. (2021). Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells. Journal of Pharmaceutical and Biomedical Analysis, 206, 114369. [Link]

  • Li, Y. et al. (2024). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 29(9), 1989. [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-oxoacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, Y. et al. (2018). Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening. Frontiers in Chemistry, 6, 82. [Link]

  • Crowther, G. J. et al. (2019). A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(7), 713-724. [Link]

  • BPS Bioscience. (n.d.). IDO1 Cell-Based Assay Kit. BPS Bioscience. Retrieved from [Link]

  • Kesarwani, P. et al. (2017). Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies. Frontiers in Immunology, 8, 699. [Link]

  • Zhai, L. et al. (2022). Identification and Characterization of a Novel Indoleamine 2,3-Dioxygenase 1 Protein Degrader for Glioblastoma. Journal of Medicinal Chemistry, 65(23), 15647-15661. [Link]

  • Curis, E. et al. (2015). Abstract LB-B14: Characterization of next generation IDO1 and TDO inhibitors as novel cancer immunotherapeutic agents. Cancer Immunology Research, 3(10_Supplement), LB-B14. [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • MDPI. (2021). Interactions of IDO and the Kynurenine Pathway with Cell Transduction Systems and Metabolism at the Inflammation–Cancer Interface. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Indoleamine 2,3-dioxygenase. Wikipedia. Retrieved from [Link]

  • Dolicka, D. et al. (2018). Cell based functional assays for IDO1 inhibitor screening and characterization. Oncotarget, 9(55), 30588-30600. [Link]

  • PubChem. (n.d.). N-(2-acetyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes and Protocols for the Safe Laboratory Handling and Storage of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Scope

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 2-(4-Bromophenyl)-2-oxoacetamide. This compound belongs to the α-ketoamide class, a molecular scaffold of significant interest in medicinal chemistry and drug development due to its prevalence in bioactive natural products and its utility as a versatile synthetic intermediate.[1][2] The unique electronic properties of α-ketoamides make them valuable, but also necessitate specific handling procedures to ensure the safety of laboratory personnel and maintain the integrity of the compound.[3]

This guide is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating by integrating safety principles with the scientific rationale behind each procedural step. Adherence to these guidelines is critical for minimizing exposure risks and preventing laboratory accidents.

Disclaimer: The toxicological properties of 2-(4-Bromophenyl)-2-oxoacetamide may not have been fully investigated.[4] Therefore, it is imperative to treat this compound with a high degree of caution, assuming it is potentially hazardous upon inhalation, ingestion, or skin contact.

Section 2: Hazard Identification and Risk Assessment

A thorough understanding of the hazards associated with 2-(4-Bromophenyl)-2-oxoacetamide is the foundation of its safe use. The primary risks stem from its irritant properties and the potential for exposure to fine dust particles during handling.

2.1: Physicochemical Properties

The fundamental properties of a related compound, 2-(4-bromophenyl)acetamide, are summarized below. These values provide a basis for handling and storage decisions.

PropertyValueSource
Molecular Formula C₈H₈BrNO[5]
Molecular Weight 214.06 g/mol [5]
Appearance Light grey powder / solid (typical for related compounds)[6]
Synonyms 4-BromophenylglyoxylamideN/A
2.2: GHS Hazard Profile

While a specific, verified Safety Data Sheet (SDS) for 2-(4-Bromophenyl)-2-oxoacetamide is not widely available, data from closely related brominated acetamides and oxoacetamides consistently indicate the following GHS classifications.[4][5][7][8] Users must handle the compound as if it possesses all these hazards.

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
2.3: Toxicological Profile and Routes of Exposure

The hazard statements point to three primary routes of accidental exposure, each with a distinct risk profile:

  • Inhalation: As a fine powder, the compound can easily become airborne during weighing and transfer.[4] Inhaling the dust can lead to irritation of the nose, throat, and lungs.[6][9] This is the most probable route of exposure in a laboratory setting.

  • Dermal (Skin) Contact: Direct contact with the solid or its solutions can cause skin irritation, characterized by redness, itching, or inflammation.[9][10]

  • Ocular (Eye) Contact: The compound is a serious eye irritant.[9] Accidental splashing or transfer from contaminated gloves can cause significant pain and potential damage.

  • Ingestion: While less common, accidental ingestion via contaminated hands is possible and the compound is presumed to be harmful if swallowed.[4][9]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is mandatory.

3.1: Primary Engineering Controls

The principal engineering control is a certified chemical fume hood . All operations that may generate dust or aerosols—including weighing, aliquoting, and preparing solutions—must be performed inside a fume hood.[8] The hood's constant airflow contains and exhausts airborne particles, providing the primary barrier of protection against inhalation.

3.2: Personal Protective Equipment (PPE)

Appropriate PPE is the essential last line of defense. The following must be worn at all times when handling 2-(4-Bromophenyl)-2-oxoacetamide:

  • Eye Protection: Chemical splash goggles meeting EN 166 (EU) or ANSI Z87.1 (US) standards are required.[11][12] Standard safety glasses do not provide adequate protection from splashes or airborne dust.

  • Hand Protection: Wear chemical-resistant nitrile or neoprene gloves.[4] Always inspect gloves for tears or punctures before use. Use the proper glove removal technique (without touching the glove's outer surface) to avoid skin contamination and wash hands thoroughly with soap and water after removing gloves.[4][8]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing.[11]

  • Footwear: Closed-toe shoes must be worn in the laboratory at all times.[8]

Section 4: Step-by-Step Laboratory Handling Protocols

Adherence to methodical, step-by-step protocols is crucial for minimizing exposure and ensuring experimental reproducibility.

4.1: Protocol for Weighing and Aliquoting (Solid)

This protocol is designed to prevent the generation and inhalation of dust.

  • Preparation: Don all required PPE as specified in Section 3.2. Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a calibrated analytical balance, weighing paper or boat, spatula, and a sealable container for the aliquot inside the fume hood.

  • Weighing: Slowly open the stock container inside the fume hood. Using a clean spatula, carefully transfer the desired amount of 2-(4-Bromophenyl)-2-oxoacetamide to the weighing vessel. Avoid any rapid movements that could create airborne dust.

  • Sealing: Immediately and securely close the primary stock container.

  • Transfer: Carefully transfer the weighed solid into the designated receiving vial or flask.

  • Cleanup: Dispose of the used weighing paper/boat and any contaminated wipes directly into the designated "Halogenated Organic Waste" container located within the fume hood.

  • Final Steps: Close the receiving container. Wipe down the spatula and the balance surface with a damp cloth or towel before removing them from the fume hood. Wash hands thoroughly.

Diagram 1: Standard Workflow for Safe Handling

G Diagram 1: Standard Workflow for Safe Handling A 1. Verify Fume Hood Operation & Don PPE B 2. Retrieve Compound from Storage A->B C 3. Perform Manipulation (e.g., Weighing, Solubilizing) INSIDE FUME HOOD B->C D 4. Securely Seal All Containers (Stock & Sample) C->D E 5. Clean Work Area & Dispose of Primary Waste INSIDE FUME HOOD D->E F 6. Return Stock Compound to Proper Storage E->F G 7. Doff PPE & Wash Hands Thoroughly F->G G Diagram 2: Spill Response Decision Tree Spill Spill Occurs Assess Assess Hazard (Size, Location, Risk) Spill->Assess IsMinor Is it a Minor Spill (<5g, contained) AND you are trained? Assess->IsMinor Cleanup Follow Minor Spill Protocol: 1. Alert others 2. Use spill kit 3. Collect in waste container 4. Decontaminate IsMinor->Cleanup Yes Evacuate Follow Major Spill Protocol: 1. EVACUATE AREA 2. Alert all personnel 3. Call Emergency Services IsMinor->Evacuate No Report Report Incident to Supervisor Cleanup->Report Evacuate->Report

Section 7: Waste Disposal

All waste containing 2-(4-Bromophenyl)-2-oxoacetamide, including contaminated PPE, spill cleanup materials, and residual chemical, must be treated as hazardous waste.

  • Waste Segregation: Collect all waste in a dedicated, properly labeled, and sealable container designated for "Halogenated Organic Waste." [13]Do not mix with other waste streams.

  • Disposal Procedure: When the waste container is full, ensure it is tightly sealed and contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal by a licensed professional waste service. [4]Do not pour this chemical or its solutions down the drain. [4]

Section 8: References

  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • Oakland University. (2025). EHSO Manual 2025-2026: Spill Control/Emergency Response. Retrieved from [Link]

  • Manitoba Agriculture. (n.d.). Chapter 9: Emergency Response. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Evacuation Plan: Chemical Release. Retrieved from [Link]

  • D'hooghe, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(5). Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Bromophenyl)-2-oxoacetaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). (2R)-2-bromo-2-(4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Florida State University. (n.d.). Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-bromophenyl)-2-(4-oxo-1-pyridinyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2024, February 11). Safety Data Sheet: 4'-Bromoacetanilide. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-acetyl-4-bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • GOV.UK. (2024, October 10). What to do in a chemical emergency. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2016, July 21). Keeping bromine safely contained. Retrieved from [Link]

  • D'hooghe, M., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. PubMed. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety. Retrieved from [Link]

  • Zhang, L., et al. (2020). α-Ketoamides as Broad-Spectrum Inhibitors of Coronavirus and Enterovirus Replication: Structure-Based Design, Synthesis, and Activity Assessment. Journal of Medicinal Chemistry, 63(9), 4562-4578. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, March 29). Single Use Bromine Storage. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved from [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound. Retrieved from

Sources

Application Note & Protocols: Utilizing 2-(4-Bromophenyl)-2-oxoacetamide in Fragment-Based Screening Campaigns

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel chemical starting points for drug development.[1][2] By screening smaller, low-molecular-weight compounds, FBDD allows for a more thorough exploration of chemical space and often yields hits with higher ligand efficiency, providing a more rational path for optimization.[2][3] This guide provides an in-depth technical overview and detailed protocols for utilizing 2-(4-Bromophenyl)-2-oxoacetamide, a versatile fragment featuring a key α-ketoamide moiety, in a typical FBDD campaign. We will explore its application in primary screening and hit validation using a suite of essential biophysical techniques, including Thermal Shift Assays (TSA), Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray Crystallography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the causality behind experimental choices to ensure robust and reliable outcomes.

Introduction to Fragment-Based Drug Discovery (FBDD)

FBDD is a strategic approach that begins by identifying very small molecules, or "fragments" (typically <300 Da), that bind weakly but efficiently to a biological target.[4] While these initial hits often have affinities in the high micromolar to millimolar range, their simplicity and low complexity make them ideal starting points for medicinal chemistry optimization.[3] The core principle of FBDD is that a weakly binding fragment that forms high-quality interactions with a target protein is a more efficient and promising starting point than a larger, more complex molecule with a similar affinity that may have suboptimal or strained interactions.[1] This methodology has proven successful in tackling challenging targets, including those previously deemed "undruggable," and has led to several marketed drugs.[1][4]

Fragment Profile: 2-(4-Bromophenyl)-2-oxoacetamide

The selection of fragments is critical to the success of an FBDD campaign. An ideal fragment should possess favorable physicochemical properties, contain useful chemical vectors for future optimization, and represent a "privileged structure" known to interact with biological targets.[5] 2-(4-Bromophenyl)-2-oxoacetamide fits this profile well.

  • The α-Ketoamide Scaffold: The glyoxylamide, or α-ketoamide, functional group is recognized as a privileged structure in medicinal chemistry.[5] Its electrophilic α-keto group can form strong interactions, such as adducts with hydroxyl or thiol groups in enzyme active sites, making it a valuable pharmacophore for inhibiting proteases and other enzymes.[5]

  • Chemical Vectors for Optimization: The structure contains two key vectors for chemical elaboration:

    • The Bromine Atom: The bromine on the phenyl ring serves as a versatile synthetic handle. It can be readily modified using various cross-coupling reactions (e.g., Suzuki, Sonogashira) to "grow" the fragment into unexplored regions of the binding pocket.

    • The Primary Amide: The terminal acetamide group provides a hydrogen bond donor and acceptor, and it can be further substituted to explore additional interactions.

Derivatives of the 2-oxoacetamide scaffold have been successfully developed as inhibitors for a range of targets, including Beta-1,3-glucuronosyltransferase (B3GAT3) in hepatocellular carcinoma and excitatory amino acid transporter 2 (EAAT2), underscoring the therapeutic potential of this chemical class.[6][7]

Table 1: Physicochemical Properties of 2-(4-Bromophenyl)-2-oxoacetamide (Note: Data for the exact molecule "2-(4-Bromophenyl)-2-oxoacetamide" is sparse in public databases; properties are estimated based on its close analog 2-(4-bromophenyl)acetamide and general chemical principles. Researchers should confirm properties of their specific sample.)

PropertyValueSource/Method
Molecular FormulaC₈H₆BrNO₂-
Molecular Weight~228.04 g/mol Calculated
XLogP3~1.5 - 2.0Estimated
Hydrogen Bond Donors1Calculated
Hydrogen Bond Acceptors2Calculated
Rotatable Bonds2Calculated
Topological Polar Surface Area~63.3 ŲEstimated

The FBDD Workflow: A Strategic Overview

A successful FBDD campaign is a multi-stage process that uses orthogonal techniques to identify and validate true hits, minimizing the risk of pursuing false positives. The workflow is designed to move from high-throughput, lower-information content assays to lower-throughput, high-information content assays.

FBDD_Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation & Characterization cluster_2 Phase 3: Structural Biology & Optimization a Fragment Library (incl. 2-(4-Bromophenyl)-2-oxoacetamide) b Primary Screen (e.g., TSA, SPR) a->b High Throughput c Hit Validation (Orthogonal Assay, e.g., NMR) b->c Triage Hits d Affinity & Stoichiometry (e.g., SPR, ITC) c->d e Co-crystallization / Structure Determination d->e f Hit-to-Lead Chemistry (Fragment Growing/Linking) e->f Rational Design g Potent Lead Compound f->g SPR_Principle cluster_1 Molecular View a Baseline b Association a->b Fragment Injection Starts c Steady State b->c Binding d Dissociation c->d Buffer Flow Starts e Regeneration d->e Dissociation p1 Target Protein f1 Fragment

Figure 2: Conceptual diagram of an SPR sensorgram showing different phases of a binding event.

Hit Validation & Binding Site: NMR Spectroscopy

Principle: NMR spectroscopy is a powerful tool in FBDD because it can reliably detect very weak binding interactions and provide structural information about the binding site. [8][9]Two main approaches are used:

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) detect binding by observing changes in the fragment's NMR signals. [9][10]They are sensitive and do not require isotopic labeling of the protein.

  • Protein-Observed NMR: The ¹H-¹⁵N HSQC experiment monitors the chemical environment of each backbone amide in the protein. [11]When a fragment binds, the resonances of amino acids at the binding site are perturbed (they shift or broaden), allowing for direct mapping of the interaction footprint. This requires a ¹⁵N-isotopically labeled protein.

Protocol: ¹H-¹⁵N HSQC for Binding Site Mapping

  • Sample Preparation:

    • Produce and purify uniformly ¹⁵N-labeled target protein.

    • Prepare a 100 µM sample of the ¹⁵N-protein in a suitable NMR buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 90% H₂O/10% D₂O).

    • Prepare a concentrated stock (e.g., 100 mM) of 2-(4-Bromophenyl)-2-oxoacetamide in deuterated DMSO (DMSO-d6).

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. [11] * Add a small volume of the fragment stock solution to the protein sample to achieve the desired final concentration (e.g., 1 mM fragment, 1% DMSO-d6).

    • Acquire a second ¹H-¹⁵N HSQC spectrum of the protein-fragment complex under identical conditions.

  • Data Analysis:

    • Overlay the reference spectrum and the complex spectrum.

    • Identify amides whose peaks have shifted or significantly broadened upon addition of the fragment. These are termed Chemical Shift Perturbations (CSPs).

    • If backbone resonance assignments for the protein are available, the perturbed peaks can be mapped directly onto the protein's 3D structure to reveal the binding site.

    • A titration experiment, where spectra are collected at increasing fragment concentrations, can be performed to calculate the K₋ by monitoring the magnitude of the CSPs. [10]

Senior Scientist's Insight: The HSQC experiment is the gold standard for confirming a direct interaction and locating the binding site without needing a crystal structure. However, it requires a significant investment in producing labeled protein and access to high-field NMR. For proteins larger than ~30 kDa, TROSY-based experiments may be necessary to obtain high-quality spectra. [10]

Structural Basis: X-ray Crystallography

Principle: The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex. [12][13]This provides unambiguous proof of binding and reveals the precise binding mode, orientation, and key interactions of the fragment. This structural information is invaluable for the subsequent hit-to-lead optimization phase. [14] Protocol: Crystal Soaking Experiment

  • Crystal Preparation:

    • Grow high-quality, reproducible crystals of the target protein that diffract to a high resolution (<2.5 Å). [14] * Transfer several crystals into a solution that mimics the crystallization mother liquor but contains a cryoprotectant (e.g., 25% glycerol). This will be the soaking solution.

  • Fragment Soaking:

    • Prepare a high-concentration solution of 2-(4-Bromophenyl)-2-oxoacetamide (e.g., 10-50 mM) dissolved directly into the cryo-protected soaking solution. The solubility of the fragment is a key limiting factor.

    • Transfer the protein crystals into the fragment-containing solution and allow them to soak for a period ranging from a few minutes to overnight. The optimal soaking time must be determined empirically.

  • Data Collection and Processing:

    • Carefully loop out a soaked crystal and flash-cool it in liquid nitrogen.

    • Collect a complete X-ray diffraction dataset at a synchrotron source.

    • Process the data using standard software suites (e.g., XDS, CCP4).

  • Structure Solution and Refinement:

    • Solve the structure using molecular replacement with the apo-protein structure as a search model.

    • Calculate initial electron density maps (2mFo-DFc and mFo-DFc).

    • Carefully inspect the difference map (mFo-DFc) for positive electron density corresponding to the bound fragment. Weakly bound fragments may have low occupancy, requiring specialized analysis methods like PanDDA to distinguish the signal from noise. [14] * If clear density is observed, model the fragment into the density, and refine the structure to convergence.

From Hit to Lead: Optimizing the 2-Oxoacetamide Scaffold

Once 2-(4-Bromophenyl)-2-oxoacetamide is validated as a binder and its binding mode is understood, medicinal chemistry efforts can begin. The goal is to improve the fragment's potency and drug-like properties.

Hit_To_Lead cluster_0 Initial Fragment Hit cluster_1 Optimization Strategies cluster_2 Fragment Growing cluster_3 Fragment Linking cluster_4 Optimized Lead frag 2-(4-Bromophenyl)-2-oxoacetamide (Weak Affinity, e.g., 500 µM) grow_desc Add functionality to explore empty pockets frag->grow_desc link_desc Connect to a second, nearby binding fragment frag->link_desc grow_ex Suzuki coupling at Br position lead Potent Lead Compound (Improved Affinity, e.g., 50 nM) grow_ex->lead link_ex Link via amide nitrogen link_ex->lead

Figure 3: Conceptual strategies for hit-to-lead optimization of a fragment.

  • Fragment Growing: Guided by the crystal structure, chemists can extend the fragment from one of its vectors (e.g., the bromine atom) to pick up new, favorable interactions with the protein, thereby increasing affinity.

  • Fragment Linking: If a second fragment is found to bind in a nearby pocket, the two can be chemically linked together to create a single, much more potent molecule that benefits from the binding energy of both halves.

Conclusion

2-(4-Bromophenyl)-2-oxoacetamide represents an attractive starting point for fragment-based drug discovery campaigns. Its privileged α-ketoamide core and synthetically tractable vectors provide a solid foundation for hit identification and subsequent optimization. By employing a systematic workflow that leverages sensitive biophysical techniques like TSA for primary screening, followed by rigorous orthogonal validation with SPR, NMR, and X-ray crystallography, researchers can confidently identify and characterize fragment hits. This structured, information-driven approach maximizes the probability of success in translating a simple, weakly-binding fragment into a potent, highly optimized lead compound.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 44–48. [Link]

  • Huber, W. (2006). SPR-based fragment screening: advantages and applications. Expert Opinion on Drug Discovery, 1(4), 399-411. [Link]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]

  • Gassner, C., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Molecular Recognition, 20(4), 302-310. [Link]

  • Lindgren, M. T., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • Si, Z., et al. (2021). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • Kyne, S. H., & Coyne, A. G. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio, 12(1), 43-57. [Link]

  • Frontiers Media S.A. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • OBN. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN. [Link]

  • University of Dundee. (2010). Fragment Screening by Surface Plasmon Resonance. Discovery - the University of Dundee Research Portal. [Link]

  • ResearchGate. (n.d.). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]

  • Springer Nature. (2021). NMR Screening in Fragment-Based Drug Design: A Practical Guide. Springer Protocols. [Link]

  • Harner, M. J., et al. (2013). Fragment-Based Drug Discovery Using NMR Spectroscopy. Expert Opinion on Drug Discovery, 8(3), 303-317. [Link]

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure. [Link]

  • Creative Biostructure. (n.d.). MagHelix™ Thermal Shift Assay (TSA). Creative Biostructure Drug Discovery. [Link]

  • Springer Nature. (2018). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Wollenhaupt, J., et al. (2022). Crystallographic Fragment Screening: Workflow & Tools. JoVE. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)acetamide. PubChem. [Link]

  • Blundell, T. L., et al. (2006). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Biochemical Society Transactions, 34(Pt 5), 851-854. [Link]

  • Li, Y., et al. (2024). Discovery of Novel 2-Oxoacetamide Derivatives as B3GAT3 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 67(13), 10743-10773. [Link]

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Feng, L., et al. (2021). Development of radiolabeling 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential molecular probes for excitatory amino acid transporter 2. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • CD BioSciences. (n.d.). Thermal Shift Assay (TSA). CD BioSciences. [Link]

  • ResearchGate. (n.d.). Thermal-shift assay for fragment library screening. ResearchGate. [Link]

  • National Institutes of Health. (2020). High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. NIH. [Link]

  • Wikipedia. (n.d.). Thermal shift assay. Wikipedia. [Link]

Sources

design and synthesis of a 2-(4-Bromophenyl)-2-oxoacetamide focused library

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Design and Synthesis of a 2-(4-Bromophenyl)-2-oxoacetamide Focused Library for Drug Discovery

Introduction: The α-Ketoamide as a Privileged Scaffold

The α-ketoamide functional group is a versatile pharmacophore widely exploited in drug design.[1][2] Its unique electronic and structural properties allow it to act either as a non-reactive, conformation-constraining element or as a reactive electrophilic "warhead" that can form covalent bonds with nucleophilic residues (e.g., serine, cysteine) in enzyme active sites.[3][4] This dual reactivity profile has led to the development of α-ketoamide-based inhibitors for a wide range of biological targets, including proteases, kinases, and other enzymes.[5][6]

The 2-(4-Bromophenyl)-2-oxoacetamide core was selected for this library for three strategic reasons:

  • Synthetic Tractability: The α-ketoacid precursor is readily accessible, and its coupling to a diverse range of amines is a high-yielding and reliable transformation.

  • Medicinal Chemistry Relevance: The phenylglyoxamide core is a well-established bioisostere for various functionalities and provides a rigid backbone for presenting substituents in defined vectors.

  • Handle for Diversification: The bromine atom on the phenyl ring serves as a versatile synthetic handle for late-stage functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling rapid exploration of structure-activity relationships (SAR) during lead optimization.

This application note details a robust protocol for synthesizing a library of N-substituted 2-(4-Bromophenyl)-2-oxoacetamides, providing a valuable resource for screening campaigns.

Library Design Principles

The design of a focused library aims to maximize the exploration of relevant chemical space around a specific biological target or family of targets.[5][7][8] Our design strategy is centered on diversifying the amine component coupled to the common 2-(4-Bromophenyl)-2-oxoacetic acid core.

Core Scaffold: 2-(4-Bromophenyl)-2-oxoacetic acid Primary Diversity Point (R¹R²NH): A curated set of primary and secondary amines.

The selection of the amine building blocks is critical for ensuring the library's chemical diversity and drug-like properties. The chosen amine set should encompass a range of physicochemical properties:

  • Size & Sterics: Small (e.g., methylamine), medium (e.g., benzylamine), and bulky (e.g., tert-butylamine) substituents.

  • Electronic Properties: Electron-donating (e.g., 4-methoxyaniline) and electron-withdrawing (e.g., 4-chloroaniline) groups.

  • Pharmacophoric Features: Hydrogen bond donors/acceptors (e.g., piperazine, morpholine), aromatic/heterocyclic rings (e.g., pyridine, thiophene), and aliphatic chains.

  • Physicochemical Profile: Amines that contribute to a favorable overall LogP and molecular weight distribution in the final products.

Library_Design_Logic cluster_core Core Scaffold cluster_diversity Points of Diversification cluster_amines Amine Building Block Examples Core 2-(4-Bromophenyl)-2-oxoacetamide R_Amine Primary Diversity (Amine Component R¹R²) Core->R_Amine Amide Coupling Ar_Bromo Secondary Diversity (Aryl Cross-Coupling) Core->Ar_Bromo Pd-Coupling (Post-Synthesis) Amine_Types Aliphatic Aromatic Heterocyclic Functionalized R_Amine->Amine_Types Selected From

Caption: Library design logic illustrating primary and secondary diversification points.

Synthetic Protocol: Parallel Amide Coupling

This protocol describes the parallel synthesis of the library from 2-(4-bromophenyl)-2-oxoacetic acid and a diverse set of amines using a standard amide coupling procedure. The method is optimized for reliability and scalability in a 96-well plate format or with individual reaction vials.

Overall Synthetic Workflow

The synthesis is a one-pot, two-step process involving the activation of the carboxylic acid followed by nucleophilic attack by the amine.

Synthetic_Workflow Start Starting Materials: - 2-(4-Bromophenyl)-2-oxoacetic acid - Amine Library (R¹R²NH) Activation Carboxylic Acid Activation (EDC, HOBt in DMF) Start->Activation Coupling Amine Addition & Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (e.g., Preparative HPLC) Workup->Purification QC QC Analysis (LCMS, ¹H NMR) Purification->QC Library Final Library Plate (DMSO Stocks) QC->Library

Caption: High-level workflow for the synthesis of the 2-(4-Bromophenyl)-2-oxoacetamide library.

Reagents and Materials

Table 1: Reagent List for a Single Reaction

Reagent Formula MW ( g/mol ) Equivalents Amount (0.1 mmol scale)
2-(4-Bromophenyl)-2-oxoacetic acid C₈H₅BrO₃ 229.03 1.0 22.9 mg
Amine (R¹R²NH) Varies Varies 1.1 0.11 mmol
EDC·HCl C₈H₁₈ClN₃ 191.70 1.2 23.0 mg
HOBt C₆H₅N₃O 135.12 1.2 16.2 mg
DIPEA C₈H₁₉N 129.24 2.5 43 µL
Anhydrous DMF C₃H₇NO 73.09 - 1.0 mL
Dichloromethane (DCM) CH₂Cl₂ 84.93 - For extraction
1M HCl (aq) HCl 36.46 - For workup
Saturated NaHCO₃ (aq) NaHCO₃ 84.01 - For workup
Brine NaCl 58.44 - For workup

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | For drying |

Step-by-Step Experimental Procedure

Causality Note: The use of EDC (a carbodiimide) in combination with HOBt is a classic and robust method for amide bond formation.[9][10] HOBt reacts with the O-acylisourea intermediate formed from the carboxylic acid and EDC. This creates a highly reactive HOBt-ester, which is less prone to racemization (if chiral centers are present) and reacts efficiently with the amine. DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, facilitating the reaction.

  • Preparation: To a dry 4 mL glass vial equipped with a magnetic stir bar, add 2-(4-bromophenyl)-2-oxoacetic acid (22.9 mg, 0.1 mmol, 1.0 eq.).

  • Activation: Add EDC·HCl (23.0 mg, 0.12 mmol, 1.2 eq.) and HOBt (16.2 mg, 0.12 mmol, 1.2 eq.).

  • Dissolution: Add anhydrous DMF (1.0 mL) and DIPEA (43 µL, 0.25 mmol, 2.5 eq.). Stir the mixture at room temperature for 15 minutes to allow for the formation of the active HOBt-ester. The solution should be a clear, pale yellow.

  • Amine Addition: Add the corresponding amine (0.11 mmol, 1.1 eq.) to the reaction mixture. If the amine is a salt (e.g., hydrochloride), an additional equivalent of DIPEA may be required.

  • Reaction: Seal the vial and stir the reaction mixture at room temperature for 12-18 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or LCMS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or DCM (10 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 5 mL), saturated aqueous NaHCO₃ (2 x 5 mL), and brine (1 x 5 mL). Self-Validation: These washes remove unreacted starting materials, coupling reagents, and byproducts (e.g., the EDC-urea byproduct is soluble in the acidic wash).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel or by preparative HPLC to yield the desired 2-(4-Bromophenyl)-2-oxoacetamide derivative.

Characterization and Quality Control

Ensuring the identity, purity, and integrity of each library member is paramount. A standard QC protocol should be implemented for every compound.

  • Liquid Chromatography-Mass Spectrometry (LCMS): To confirm the molecular weight of the product and assess its purity (typically >95% by UV integration).

  • Proton Nuclear Magnetic Resonance (¹H NMR): To confirm the structure of the final compound. For a library, this may be performed on a representative subset of compounds.

  • High-Resolution Mass Spectrometry (HRMS): To provide an exact mass measurement, confirming the elemental composition.

Table 2: Representative Library Members and Expected Analytical Data

Structure Amine Used Formula Calculated MW Expected [M+H]⁺

|


| Benzylamine | C₁₅H₁₂BrNO₂ | 318.17 | 318.0/320.0 |
|

| Morpholine | C₁₂H₁₂BrNO₃ | 300.14 | 300.0/302.0 |
|

| Aniline | C₁₄H₁₀BrNO₂ | 304.14 | 304.0/306.0 |

Potential Applications and Screening Strategies

This focused library of 2-(4-Bromophenyl)-2-oxoacetamides is well-suited for screening against various enzyme targets, particularly proteases (e.g., serine, cysteine proteases) and kinases, where the α-ketoamide can act as a covalent or non-covalent inhibitor.

Screening Cascade:

  • Primary High-Throughput Screening (HTS): Screen the entire library at a single concentration (e.g., 10 µM) in a biochemical assay to identify initial hits.

  • Dose-Response Confirmation: Confirm active compounds by generating IC₅₀ curves to determine potency.

  • Orthogonal & Counter-Screens: Use alternative assay formats or screen against related targets to confirm the mechanism of action and assess selectivity.

  • Early SAR Exploration: Analyze hit data to identify preliminary structure-activity relationships that can guide the synthesis of a second-generation, more focused library, potentially utilizing the bromo-handle for further diversification.

References

  • Baglini, E., Salerno, S., & Di Bussolo, V. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry, 64(8), 4499–4539. [Link][11][3][4]

  • De Risi, C., Pollini, G. P., & Zanirato, V. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews, 116(5), 3241–3305. [Link][1]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). The design and application of target-focused compound libraries. Current Opinion in Chemical Biology, 15(3), 514-520. [Link][5][6]

  • Vipergen. (n.d.). Chemical Libraries: Types, Design Strategies and Applications in Drug Discovery. Vipergen. [Link][7]

  • de la Torre, A., Kaiser, D., & Maulide, N. (2017). Flexible and Chemoselective Oxidation of Amides to α-Keto Amides and α-Hydroxy Amides. Journal of the American Chemical Society, 139(18), 6578–6581. [Link]

  • Dunne, K., & Matthews, C. (2014). The Design and Application of Target-Focused Compound Libraries. ResearchGate. [Link][8]

  • Aaron, M. B., Devi, P. S., & Anilkumar, G. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. The Chemical Record. [Link][12]

  • Baglini, E., et al. (2025). α-Ketoamides-based Covalent Inhibitors in Drug Discovery: Current Status and Synthetic Methods. ChemRxiv. [Link][2]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link][9]

  • Gopishetty, S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. [Link][10]

  • Furukawa, K., Inada, H., Shibuya, M., & Yamamoto, Y. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(17), 4230–4233. [Link][13]

  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link][14]

  • Shaaban, M. R., et al. (2015). Privileged scaffolds on demand: a Passerini-based strategy toward α-ketoamides. Nature Communications. [Link][15]

  • Banfi, L., et al. (2015). A Nonoxidative Passerini Pathway to α-Ketoamides. Organic Letters. [Link][16]

  • Wikipedia. (n.d.). Passerini reaction. Wikipedia. [Link][17]

  • Dunaway-Mariano, D., & Allen, K. N. (2011). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link][18]

  • Banfi, L., Basso, A., & Riva, R. (2021). The 100 facets of the Passerini reaction. Beilstein Journal of Organic Chemistry. [Link][19]

  • Zhang, R., et al. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry. [Link][20]

  • Lipinski, C. A. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link][21]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link][22][23]

  • Hulme, C. (2005). Applications of the Ugi reaction with ketones. PubMed Central. [Link][24]

  • Wikipedia. (n.d.). Ugi reaction. Wikipedia. [Link][25]

  • Vicente, R. (2014). Ugi Reaction on α-Phosphorated Ketimines for the Synthesis of Tetrasubstituted α-Aminophosphonates and Their Applications as Antiproliferative Agents. PubMed Central. [Link][26]

  • Tesionline. (n.d.). Synthesis of α-ketoamides via Passerini reaction. Tesionline. [Link][27]

  • Scilit. (n.d.). Recent Advances in the Catalytic Synthesis of α‐Ketoamides. Scilit. [Link][28]

  • Chen, J., et al. (2025). Copper-Mediated Oxidative Coupling of Difluoromethyl Bromides/Chlorides with Primary Amines: Direct Synthesis of α-Ketoamides. The Journal of Organic Chemistry. [Link][29]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(4-bromophenyl)-2-oxoacetamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important α-ketoamide intermediate. As a class of compounds, α-ketoamides are pivotal structural motifs in numerous biologically active molecules and serve as versatile building blocks in organic synthesis[1][2].

The synthesis of 2-(4-bromophenyl)-2-oxoacetamide, while conceptually straightforward, can present several practical challenges, from sluggish reactions to complex impurity profiles. This document provides in-depth, experience-driven answers to common issues encountered in the lab. Our approach is not just to provide solutions, but to explain the underlying chemical principles to empower you to diagnose and resolve issues effectively.

Section 1: Common Synthetic Pathways & Potential Pitfalls

The synthesis of α-ketoamides can be approached from several angles. The choice of route often depends on the availability of starting materials and scale. Below are two common strategies adaptable for 2-(4-bromophenyl)-2-oxoacetamide, each with its own set of potential challenges.

  • Oxidative Amidation from a Precursor: This popular modern approach often involves the oxidation of a related compound, such as 2-bromo-1-(4-bromophenyl)ethan-1-one or 4-bromoacetophenone, in the presence of an amine source. Copper or iodine-catalyzed systems are common[3][4]. The key challenge is controlling the oxidation state to prevent the formation of undesired byproducts like the corresponding carboxylic acid.

  • Acylation using a Glyoxylyl Chloride Equivalent: This classic method may involve the reaction of an amine source (like aqueous ammonia) with 2-(4-bromophenyl)-2-oxoacetyl chloride. The primary difficulty lies in the stability of the acyl chloride and preventing its hydrolysis before it can react with the amine.

The following sections address specific problems that can arise during these and related synthetic procedures.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

Category A: Reaction Setup & Low Conversion

Question 1: My reaction is sluggish or has stalled, with significant starting material remaining. What are the primary causes and how can I fix this?

Answer: A stalled reaction is a common issue, typically rooted in reagent quality, reaction conditions, or insufficient activation.

Causality & Diagnosis:

  • Reagent Purity: The primary culprit is often moisture or degradation of key reagents. For instance, if using an acyl chloride route, the acyl chloride can readily hydrolyze to the unreactive carboxylic acid. If using a coupling agent like HATU or EDC for an amide bond formation, these reagents are also moisture-sensitive[5]. The amine source (e.g., ammonia solution) must be of the correct concentration.

  • Insufficient Activation: In coupling reactions, the carboxylic acid must be activated to form a reactive intermediate. If using protocols like EDC/HOBt, incomplete formation of the activated ester will halt the reaction[6].

  • Low Nucleophilicity of Amine: While ammonia is a potent nucleophile, electron-deficient amines can be challenging to acylate. This is less of a concern for this specific synthesis but is a crucial point in broader amide chemistry[7].

  • Temperature Control: Amide bond formation can be exothermic. However, some activation steps or reactions with hindered substrates may require heating to overcome the activation energy barrier. Conversely, excessive heat can degrade reagents or the product.

Troubleshooting Protocol:

  • Verify Reagent Quality:

    • Use freshly opened, anhydrous solvents.

    • If using a solid coupling agent, ensure it has been stored in a desiccator.

    • Confirm the concentration of aqueous ammonia via titration if the bottle has been open for a long time.

    • If preparing an acyl chloride in situ (e.g., with SOCl₂ or oxalyl chloride), confirm its formation via IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid, appearance of a sharp C=O stretch around 1780-1810 cm⁻¹) before adding the amine.

  • Optimize Reaction Conditions:

    • Stoichiometry: Ensure the stoichiometry is correct. For coupling reactions, a slight excess (1.1-1.2 eq.) of the activating agent is often beneficial.

    • Temperature: If the reaction is run at room temperature, consider gentle heating (40-50 °C). Monitor by TLC or LC-MS to ensure the product is not degrading. For reactions initiated at 0 °C, allow the mixture to slowly warm to room temperature and stir for an extended period (4-24 hours)[8].

    • Base: Ensure a non-nucleophilic base (e.g., triethylamine, DIPEA) is present in sufficient quantity (at least 2 equivalents for amine salts) to neutralize any acid generated during the reaction.

Category B: Impurity Formation & Side Reactions

Question 2: My crude product is contaminated with a significant amount of 4-bromophenylglyoxylic acid. How is this forming and how can I prevent it?

Answer: The presence of 4-bromophenylglyoxylic acid is a classic sign of premature hydrolysis of a reactive intermediate or hydrolysis of the final product.

Causality & Diagnosis:

The α-ketoamide functional group is susceptible to hydrolysis, especially under acidic or basic conditions, to yield the corresponding α-keto acid[9]. This can occur at two key stages:

  • During the Reaction: If your reaction conditions involve excess water and are either acidic or basic, the newly formed amide can begin to hydrolyze. This is particularly problematic in reactions run for extended periods at elevated temperatures.

  • During Aqueous Work-up: The most common cause is an overly aggressive work-up. Using strong acids or bases to wash the organic layer can induce rapid hydrolysis of the product. The dicarbonyl system makes the amide carbonyl particularly electrophilic and thus prone to nucleophilic attack by water.

Prevention & Mitigation Strategy:

  • Control Reaction Moisture: Run the reaction under an inert atmosphere (N₂ or Ar) using anhydrous solvents to the greatest extent possible.

  • Optimize Work-up Protocol:

    • Neutralize Carefully: After the reaction, quench cautiously. If the reaction is acidic, neutralize with a mild base like saturated sodium bicarbonate (NaHCO₃) solution, not strong bases like NaOH.

    • Minimize Contact Time: Perform extractions and washes swiftly. Do not let the reaction mixture sit for extended periods in contact with the aqueous phase.

    • Use Brine Wash: Always wash the final organic layer with brine (saturated NaCl solution) to remove bulk water before drying with a desiccant like Na₂SO₄ or MgSO₄.

  • Purification: If hydrolysis has already occurred, the resulting carboxylic acid can often be removed by a careful wash with a dilute NaHCO₃ solution. However, this risks hydrolyzing more of the desired amide product. A better approach is purification via column chromatography with a mobile phase containing a small amount (0.5-1%) of a modifying acid like acetic acid to suppress tailing of the acidic impurity.

// Node Definitions start [label="Hydrolysis Detected:\n4-Bromophenylglyoxylic Acid\n in Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=Mdiamond]; reaction [label="During Reaction", fillcolor="#F1F3F4", fontcolor="#202124"]; workup [label="During Work-up", fillcolor="#F1F3F4", fontcolor="#202124"];

cause_reaction [label="Cause:\nExcess H₂O in reaction\n+ Acidic/Basic conditions\n+ High Temp / Long Time", fillcolor="#FBBC05", fontcolor="#202124", shape=note]; cause_workup [label="Cause:\nAggressive pH in wash (strong acid/base)\n+ Prolonged contact with aqueous phase", fillcolor="#FBBC05", fontcolor="#202124", shape=note];

solution_reaction [label="Solution:\n1. Use Anhydrous Solvents\n2. Run under Inert Gas (N₂/Ar)\n3. Optimize reaction time/temp", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_workup [label="Solution:\n1. Quench with mild base (NaHCO₃)\n2. Minimize aqueous contact time\n3. Use brine wash before drying", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> reaction; start -> workup; reaction -> cause_reaction [dir=none, style=dashed]; workup -> cause_workup [dir=none, style=dashed]; cause_reaction -> solution_reaction [label="Preventative\nMeasures"]; cause_workup -> solution_workup [label="Preventative\nMeasures"]; } dot Caption: Troubleshooting workflow for hydrolysis.

Category C: Purification Challenges

Question 3: My product streaks badly on silica gel during column chromatography, leading to poor separation and low recovery. What's wrong?

Answer: Streaking (or tailing) of amide compounds on silica gel is a very common problem. It is caused by the interaction of the polar amide group with the acidic silanol (Si-OH) groups on the surface of the silica.

Causality & Diagnosis:

  • Acid-Base Interactions: The lone pair on the amide nitrogen and the carbonyl oxygens can act as hydrogen bond acceptors, interacting strongly with the acidic protons of the silica gel surface. This strong, sometimes irreversible, binding causes the compound to move slowly and unevenly down the column, resulting in broad, streaky bands.

  • Product Instability: For sensitive molecules like α-ketoamides, the acidic nature of standard silica gel can catalyze degradation or hydrolysis during the long contact time of chromatography.

Troubleshooting Protocol:

  • Modify the Mobile Phase:

    • Add a Competitive Binder: The easiest fix is to add a small amount of a polar, competitive agent to the eluent. This agent will bind to the active sites on the silica, "masking" them from your product.

      • For neutral/acidic compounds: Add 0.5-1% acetic acid to the eluent system.

      • For basic compounds: Add 0.5-1% triethylamine or a few drops of aqueous ammonia to the eluent. For 2-(4-bromophenyl)-2-oxoacetamide, which is largely neutral, a small amount of methanol or acetic acid can often improve peak shape.

  • Use Deactivated Silica:

    • Neutralized Silica: You can purchase silica gel that has been pH-adjusted or "end-capped." Alternatively, you can prepare it by creating a slurry of silica in your mobile phase that already contains the additive (e.g., 1% triethylamine in ethyl acetate/hexane) and then packing the column with this slurry.

  • Alternative Purification Methods:

    • Crystallization: This should always be the preferred method for purification if possible, as it is scalable and often provides material of very high purity[10]. Screen various solvent systems (e.g., ethyl acetate/hexanes, ethanol/water, dichloromethane/petroleum ether) to find one that yields good quality crystals.

    • Reverse-Phase Chromatography: If the compound is too polar for normal-phase silica, reverse-phase (C18) chromatography using a water/acetonitrile or water/methanol gradient is an excellent alternative.

Table 1: Purification Strategy Selection

IssuePotential CauseRecommended Solution
Severe Tailing Strong interaction with acidic silicaAdd 1% MeOH or 0.5% AcOH to eluent.
Low Mass Recovery Irreversible binding or degradationUse deactivated silica or switch to crystallization.
Co-elution with Polar Impurity Similar polarityTry reverse-phase HPLC for better resolution.
Product is a Solid N/APrioritize crystallization over chromatography.

// Node Definitions start [label="Purification Required", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond]; is_solid [label="Is the crude\nproduct a solid?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, style=filled];

cryst [label="Attempt Crystallization", fillcolor="#34A853", fontcolor="#FFFFFF"]; cryst_success [label="Success:\nHigh Purity Product", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; cryst_fail [label="Fails or Oily Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

column [label="Perform Column Chromatography", fillcolor="#5F6368", fontcolor="#FFFFFF"]; tailing [label="Does it tail\non silica?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond, style=filled];

no_tail [label="No Tailing:\nStandard Purification", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; yes_tail [label="Tailing Occurs", fillcolor="#EA4335", fontcolor="#FFFFFF"];

modify [label="Modify Eluent:\nAdd 0.5% AcOH or 1% MeOH", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> is_solid; is_solid -> cryst [label="Yes"]; is_solid -> column [label="No"];

cryst -> cryst_success [style=dashed]; cryst -> cryst_fail; cryst_fail -> column;

column -> tailing; tailing -> no_tail [label="No"]; tailing -> yes_tail [label="Yes"]; yes_tail -> modify; } dot Caption: Decision workflow for purification strategy.

Section 3: Recommended Experimental Protocol

This protocol is a generalized procedure for the synthesis via an acylation reaction, a common and reliable method for similar acetamides[11][12].

Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide from 4-Bromobenzoyl Cyanide

This two-step procedure involves the formation of the α-keto nitrile followed by controlled hydrolysis.

Step 1: Synthesis of 2-(4-bromophenyl)-2-oxoacetonitrile

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromobenzoyl chloride (1.0 eq.) and anhydrous dichloromethane (DCM, approx. 5 mL per gram of acyl chloride).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, prepare a solution of trimethylsilyl cyanide (TMSCN, 1.1 eq.) in anhydrous DCM. Add this solution dropwise to the cooled acyl chloride solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC (e.g., 30% ethyl acetate in hexanes).

  • Work-up: Once the starting material is consumed, carefully pour the reaction mixture into a flask containing ice-cold water. Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)-2-oxoacetonitrile, which can be used in the next step without further purification.

Step 2: Controlled Hydrolysis to 2-(4-bromophenyl)-2-oxoacetamide

  • Setup: Dissolve the crude α-keto nitrile from Step 1 in a mixture of formic acid and hydrochloric acid (e.g., a 5:1 v/v mixture).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the hydrolysis of the nitrile to the primary amide should be monitored by LC-MS to avoid over-hydrolysis to the carboxylic acid[].

  • Quench & Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product should precipitate. If it does not, cautiously neutralize the solution with solid NaHCO₃.

  • Filtration: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system like ethanol/water to yield pure 2-(4-bromophenyl)-2-oxoacetamide.

References

  • (CN111004141A) Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide.
  • El-Hashash, M. A., Rizk, S. A., & Ahmed, E. A. (2012). 3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds. American Journal of Chemistry, 2(1), 1-6. Available at: ResearchGate. [Link]

  • Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(8), o1955. Available at: ResearchGate. [Link]

  • Supplementary Information for related acetamide synthesis. Royal Society of Chemistry. [Link]

  • Rashid, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][14][15]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3941–3956. Available at: PMC. [Link]

  • Ferreira, S. B., et al. (2009). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o177. Available at: PMC. [Link]

  • Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. (2020). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. (2010). ResearchGate. [Link]

  • 2-(4-Bromophenyl)acetamide. PubChem. [Link]

  • Diness, F., & Fairweather, K. A. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis, 6(6), 3383-3399. [Link]

  • (US20110155950A1) Process for the preparation of 4-bromophenyl derivatives.
  • Design, synthesis and structural study of novel acetamidobenzanilide derivatives. (2015). Arkivoc. [Link]

  • De Luca, L. (2021). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 26(16), 4989. Available at: PMC. [Link]

  • Popa, M. (2014). Why did my amide synthesis does not work? ResearchGate. [Link]

  • A concise review on copper catalyzed synthesis of α- ketoamides. (2024). ChemRxiv. [Link]

  • Reddit discussion on difficult amide bond formation. (2021). r/Chempros. [Link]

  • Synthesis of α‐Ketoamides from β‐Ketonitriles and Primary Amines: A Catalyst‐Free Oxidative Decyanation–Amidation Reaction. (2019). ResearchGate. [Link]

  • Khan, A. A., & Khan, A. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid. Journal of Chemical and Process Engineering, 2(2). Available at: Hilaris Publisher. [Link]

  • Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11489-11492. [Link]

  • Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. [Link]

  • (US3781354A) Process for purification of n-acetyl-p-aminophenol.
  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal. [Link]

  • Challenges and Breakthroughs in Selective Amide Activation. (2021). PMC. [Link]

Sources

Technical Support Center: Purification of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(4-Bromophenyl)-2-oxoacetamide. Here, we address common issues through targeted FAQs and in-depth troubleshooting protocols, grounding our advice in established chemical principles to ensure experimental success.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common purification challenges.

Q1: What are the likely impurities in my crude 2-(4-Bromophenyl)-2-oxoacetamide?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Unreacted Starting Materials: Such as 4-bromoacetophenone or related precursors.

  • Over-brominated or Under-brominated Analogs: If the bromination step is part of the synthesis.

  • Side-Reaction Products: Depending on the specific reagents used, byproducts from undesired parallel reactions can occur.

  • Residual Solvents: Solvents from the reaction or initial workup (e.g., DCM, ethyl acetate) may be present.[1]

Q2: My product has a persistent yellow or brownish tint. How can I decolorize it?

A2: This coloration often arises from trace oxidized impurities. A highly effective method for removal is to perform a recrystallization with the addition of a small amount of activated carbon. The carbon adsorbs the colored impurities, which are then removed via hot filtration through a fluted filter paper or a pad of Celite®. Be cautious not to add too much carbon, as it can also adsorb your product and reduce the yield.[1]

Q3: After recrystallization, my product "oiled out" instead of forming crystals. What went wrong?

A3: Oiling out occurs when the solute is insoluble in the solvent above its melting point, or when the concentration of impurities significantly depresses the melting point.[1] To resolve this:

  • Re-heat the solution to dissolve the oil, add more hot solvent, and allow it to cool more slowly.

  • Select a lower-boiling point solvent for recrystallization.[1]

  • Triturate the oil with a non-polar solvent in which the product is insoluble (like cold hexane) to induce crystallization.[1]

  • If impurities are the cause, consider a preliminary purification by column chromatography to remove the bulk of the contaminants before recrystallizing.[1]

Q4: My final yield is significantly lower than expected after purification. What are the common causes?

A4: Low yield is a frequent issue stemming from several potential causes:

  • Inappropriate Recrystallization Solvent: If the compound is too soluble in the chosen solvent at low temperatures, a significant portion will remain in the mother liquor.[1]

  • Excessive Solvent Usage: Using too much hot solvent during recrystallization will prevent complete precipitation upon cooling.[1]

  • Premature Crystallization: The product may crystallize on the filter paper or funnel during hot filtration. To prevent this, use a pre-heated funnel and filter flask.[1]

  • Loss During Chromatography: The product may bind too strongly to the silica gel or co-elute with impurities if the solvent system is not optimized.

Q5: My TLC plate shows multiple spots after a full purification workflow. What should I do next?

A5: The presence of multiple spots indicates that the sample is still impure.[1] The next step depends on the separation observed on the TLC plate:

  • If spots are well-separated: Re-purify the material using the same method but with greater care (e.g., a longer chromatography column or slower cooling for recrystallization).

  • If spots are poorly separated: The purification method is not effective. If you used recrystallization, try column chromatography. If you used column chromatography, try a different solvent system or consider using a different stationary phase like alumina.[2]

In-Depth Troubleshooting & Protocols
1. Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

  • Solvent Selection: Choose a solvent that dissolves 2-(4-Bromophenyl)-2-oxoacetamide poorly at room temperature but well at its boiling point. Use the table below as a starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This is a critical step to ensure maximum recovery.[1]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities (and activated carbon, if used).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

IssuePotential Cause(s)Recommended Solution(s)
No Crystals Form - Solution is not saturated (too much solvent used).- The compound is highly soluble even at low temperatures.- Boil off some of the solvent to increase concentration.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a "seed" crystal of the pure compound.
Oiling Out - Impurity concentration is too high.- The solvent's boiling point is higher than the product's melting point.- Pre-purify with a column chromatography "plug".- Choose a solvent with a lower boiling point.[1]
Low Recovery - The compound is too soluble in the cold solvent.- Too much solvent was used for dissolution or washing.- Ensure the solution is thoroughly cooled in an ice bath.- Use the absolute minimum amount of hot solvent for dissolution and ice-cold solvent for washing.[1]
SolventBoiling Point (°C)PolarityNotes
Ethanol 78PolarOften a good starting choice for polar compounds like amides.
Methanol 65PolarSimilar to ethanol but with a lower boiling point.
Ethyl Acetate 77MediumGood for compounds of intermediate polarity. Can be paired with hexane.
Toluene 111Non-polarCan be effective, but its high boiling point may cause some compounds to oil out.
Hexane/Ethyl Acetate VariableVariableA common solvent system. Dissolve in hot ethyl acetate and add hot hexane until cloudy, then cool.
Water 100Very PolarGenerally, oxoacetamides have low solubility in water, making it a potential recrystallization or washing solvent.
2. Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) while being moved by a mobile phase (the eluent).[2] It is ideal for separating compounds with different polarities.

A Select Solvent System via TLC B Pack the Column (Wet or Dry Method) A->B Rf ~0.2-0.3 C Load Crude Sample B->C D Elute with Solvent C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions & Evaporate F->G Identify pure fractions H Obtain Purified Product G->H

Caption: General workflow for purification by column chromatography.

  • Choose the Eluent: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your product an Rf value of approximately 0.2-0.3.[2] A common starting point for acetamides is a mixture of hexane and ethyl acetate.

  • Pack the Column: Fill a glass column with silica gel.[2]

    • Wet Packing (Recommended): Slurry the silica gel in the eluent and pour it into the column, allowing it to settle into a uniform bed.

    • Dry Packing: Fill the column with dry silica gel powder and then carefully run the eluent through it until the bed is fully wetted and settled.[2]

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent (or a more polar solvent if necessary) and carefully pipette it onto the top of the silica bed. Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading") and add this to the top of the column.

  • Elute and Collect: Add the eluent to the top of the column and apply pressure (if needed) to start the flow. Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which ones contain the pure product.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation - Inappropriate solvent system.- Column was overloaded with the sample.- Re-optimize the eluent using TLC. Consider a gradient elution.- Reduce the amount of crude product loaded. A typical ratio is 1:30 to 1:100 of sample to silica gel by weight.[1]
Cracked/Channeling Column Bed - The silica bed ran dry.- Improper packing.- Always keep the silica bed covered with solvent.- Ensure the silica is packed uniformly without air bubbles.
Product Won't Elute - The eluent is not polar enough.- Gradually increase the polarity of the eluent. For a hexane/ethyl acetate system, increase the percentage of ethyl acetate.
Troubleshooting Logic Diagram

When faced with an impure sample after an initial purification attempt, the following decision-making process can be applied.

decision decision outcome outcome start Crude Product d1 Is the product a solid? start->d1 recrystallize Attempt Recrystallization d1->recrystallize Yes chromatography Perform Column Chromatography d1->chromatography No (Oil) d2 Is the product pure (by TLC/NMR)? recrystallize->d2 chromatography->d2 success Pure Product Obtained d2->success Yes d3 Is separation visible on TLC? d2->d3 No d3->recrystallize No, try different technique re_chrom Re-run column with optimized solvent system d3->re_chrom Yes re_chrom->d2

Caption: Decision tree for selecting a purification strategy.

References
  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • SIELC Technologies. (2018). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • Research and Reviews: Research Journal of Pharmaceutical Analysis. (2022). Column Chromatography in Pharmaceutical Analysis. Retrieved from [Link]

  • Mylan Laboratories Limited. (2013).
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. Retrieved from [Link]

  • IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]

  • ResearchGate. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved from [Link]

  • ResearchGate. (2012). ChemInform Abstract: Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. Retrieved from [Link]

  • Praveen, M., et al. (2012). N-(4-Bromophenyl)acetamide: a new polymorph. Acta Crystallographica Section E: Structure Reports Online.
  • University of California, Davis. (n.d.). Lectures For UG-5. Retrieved from [Link]

  • ResearchGate. (2014). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (n.d.). Reversible recrystallization process of copper and silver thioacetamide–halide coordination polymers and their basic building blocks. Retrieved from [Link]

  • NIST. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]

  • PacBio. (2018). Guide - Low Yield Troubleshooting. Retrieved from [Link]

  • MolPort. (n.d.). Compound 2-(4-bromophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Retrieved from [Link]

Sources

addressing stability problems of 2-(4-Bromophenyl)-2-oxoacetamide in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-(4-Bromophenyl)-2-oxoacetamide. This resource is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this molecule in aqueous solutions. Our guidance is grounded in fundamental chemical principles and established best practices for pharmaceutical stability analysis.

Introduction: Understanding the Molecule

2-(4-Bromophenyl)-2-oxoacetamide is an α-ketoamide. This structural class is of significant interest in medicinal chemistry, but the vicinal carbonyl groups (the ketone and the amide) create a reactive center susceptible to degradation, particularly in aqueous environments. This guide provides a framework for identifying, quantifying, and mitigating these stability issues.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My solution of 2-(4-Bromophenyl)-2-oxoacetamide is losing potency over time. What is the likely cause?

The most probable cause of potency loss in an aqueous solution is hydrolytic degradation. The α-ketoamide functional group is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.[1][2]

Causality: The amide bond, while generally stable, can be cleaved by water.[3] This process is significantly accelerated at non-neutral pH. The presence of the adjacent keto group can influence the electronic environment of the amide, potentially making it more susceptible to nucleophilic attack by water or hydroxide ions.

There are two primary hydrolytic degradation pathways to consider:

  • Amide Bond Cleavage: This is the most common pathway, leading to the formation of 2-(4-bromophenyl)-2-oxoacetic acid and ammonia. This reaction is typically accelerated at both low and high pH.[1][2]

  • Carbon-Carbon Bond Cleavage: While generally less common under typical laboratory conditions, cleavage between the two carbonyls could theoretically occur under harsh conditions, leading to 4-bromobenzoic acid and other fragments.

Troubleshooting Guide 1: Investigating Hydrolytic Instability

To understand the stability of your compound, a systematic investigation is necessary. A forced degradation study is the standard approach to identify degradation pathways and develop stability-indicating analytical methods.[4][5][6]

Step 1: Experimental Design for a Forced Degradation Study

The goal is to induce 10-20% degradation to ensure that degradation products can be reliably detected and quantified without completely consuming the parent compound.[7]

Experimental Protocol: pH-Dependent Hydrolysis Study

  • Stock Solution Preparation: Prepare a stock solution of 2-(4-Bromophenyl)-2-oxoacetamide in a water-miscible organic solvent (e.g., acetonitrile or methanol) to ensure solubility before dilution into aqueous media.

  • Stress Conditions:

    • Acidic: Dilute the stock solution into 0.1 M HCl.

    • Neutral: Dilute the stock solution into purified water (or a neutral buffer like phosphate-buffered saline, pH 7.4).

    • Basic: Dilute the stock solution into 0.1 M NaOH.

  • Temperature: Perform the study at an elevated temperature (e.g., 60°C) to accelerate degradation.[4]

  • Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours). The exact timing may need to be adjusted based on the compound's reactivity.

  • Sample Quenching: At each time point, immediately quench the reaction by neutralizing the sample (e.g., add an equivalent amount of NaOH to the acidic sample and HCl to the basic sample) and/or diluting it in the mobile phase for analysis. Store samples at a low temperature (2-8°C) until analysis.

Step 2: Developing a Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating the parent compound from its degradation products.[8] Reverse-phase HPLC with UV detection is the most common technique.[9]

Protocol: HPLC Method Development

  • Column: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[10]

  • Mobile Phase: Use a gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). A gradient allows for the separation of compounds with a range of polarities.

  • Detection: Use a PDA (Photodiode Array) detector to monitor the elution. This allows you to assess peak purity and identify the optimal wavelength for quantification of all components.

  • Analysis: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak and all new peaks that appear over time.

Step 3: Data Interpretation

By analyzing the chromatograms from the different stress conditions, you can build a stability profile.

Hypothetical Data Summary:

Condition (24h, 60°C)Parent Compound Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl85.2%14.1% (2-(4-bromophenyl)-2-oxoacetic acid)Not Detected
Purified Water (pH ~7)98.5%1.2% (2-(4-bromophenyl)-2-oxoacetic acid)Not Detected
0.1 M NaOH35.7%62.5% (2-(4-bromophenyl)-2-oxoacetic acid)1.8% (4-bromobenzoic acid)

This is hypothetical data for illustrative purposes.

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation mechanism based on established chemical principles of amide hydrolysis.

G cluster_main Primary Hydrolytic Degradation Parent 2-(4-Bromophenyl)-2-oxoacetamide DP1 2-(4-Bromophenyl)-2-oxoacetic acid Parent->DP1 H₂O (Acid or Base Catalyzed) Ammonia Ammonia (NH3) Parent->Ammonia

Caption: Primary hydrolytic degradation pathway of 2-(4-Bromophenyl)-2-oxoacetamide.

FAQ 2: How can I formulate a stable aqueous solution of this compound?

Based on the likely instability profile, formulation strategies should focus on controlling the pH and minimizing exposure to elevated temperatures.

Recommendations:

  • pH Control (Buffering): The primary strategy is to maintain the pH of the solution in a range where the compound exhibits maximum stability, which is likely to be near neutral (pH 6-7.5).

    • Action: Formulate your solution using a suitable buffer system (e.g., phosphate or citrate buffers). The buffer capacity should be sufficient to resist pH changes.

  • Temperature Control: Store solutions at refrigerated (2-8°C) or frozen temperatures to significantly slow down the rate of hydrolysis. Avoid high temperatures during manufacturing or handling.[11]

  • Excipient Screening: While pH is the primary concern, other excipients could potentially impact stability.

    • Co-solvents: Propylene glycol or polyethylene glycol (PEG) can sometimes reduce the activity of water and improve stability. However, this must be tested empirically.

    • Antioxidants: If oxidative degradation is suspected (see FAQ 3), including antioxidants like ascorbic acid or sodium metabisulfite may be beneficial.

  • Lyophilization (Freeze-Drying): For long-term storage, removing water via lyophilization to create a solid powder for reconstitution is the most effective strategy to prevent hydrolysis.

Troubleshooting Guide 2: Formulation Development Workflow

This workflow outlines the steps to develop a stable formulation.

Caption: Workflow for developing a stable aqueous formulation.

FAQ 3: Besides hydrolysis, are there other degradation pathways I should be aware of?

Yes, photolytic and oxidative degradation are other potential pathways that should be investigated as part of a comprehensive stability assessment.[6][8]

  • Photodegradation: Aromatic bromine compounds can be susceptible to photolysis upon exposure to UV light. This could lead to debromination or other complex reactions.

    • Test: Expose a solution of the compound to controlled UV and visible light conditions as specified in ICH guideline Q1B.

    • Mitigation: Protect the solution from light by using amber vials or light-resistant containers.

  • Oxidative Degradation: The α-keto moiety could be susceptible to oxidation.

    • Test: Expose the compound to an oxidizing agent, such as a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂).[12]

    • Mitigation: If oxidation is confirmed, consider purging the solution and the container headspace with an inert gas like nitrogen or argon and/or including an antioxidant in the formulation.

References

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PubMed Central.[Link]

  • FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor.[Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. PubMed Central.[Link]

  • Forced Degradation Studies. MedCrave online.[Link]

  • Electrochemical Synthesis of α-Ketoamides under Catalyst-, Oxidant-, and Electrolyte-Free Conditions. ResearchGate.[Link]

  • Stabilization of peptide amides against alpha-chymotrypsin by the prodrug approach. PubMed.[Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]

  • Technical Guide Series - Forced Degradation Studies. HubSpot.[Link]

  • Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate.[Link]

  • Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. Beilstein Journals.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health.[Link]

  • Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Publications.[Link]

  • Acid and base-catalyzed hydrolysis of amides (video). Khan Academy.[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.[Link]

  • Degradation route of gliclazide to products I, V, VI, and VII. ResearchGate.[Link]

  • Examples of drugs currently in the market containing an amide group. ResearchGate.[Link]

  • Phenylacetate Degradation Pathway. Eawag-BBD.[Link]

  • 2-(4-Bromophenyl)acetamide. PubChem.[Link]

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal.[Link]

  • Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. MDPI.[Link]

  • 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate.[Link]

  • N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central.[Link]

  • Degradation Pathway. ResearchGate.[Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Synthesizing 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and optimized experimental protocols to help you navigate the challenges of this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and optimize the reaction for your specific laboratory context.

Synthesis Overview & Core Concepts

2-(4-Bromophenyl)-2-oxoacetamide is an α-ketoamide, a structural motif of significant interest in medicinal chemistry due to its presence in various biologically active compounds and its utility as a versatile synthetic intermediate.[1][2] The synthesis of this target molecule can be approached from several different precursors, each with its own set of advantages and challenges. The choice of synthetic route often depends on the availability of starting materials, desired scale, and tolerance for specific reagents.

Below is a summary of common synthetic strategies.

Common Synthetic Pathways

A 4-Bromophenylglyoxal Z 2-(4-Bromophenyl)-2-oxoacetamide (Target Molecule) A->Z Direct Amidation (e.g., with NH3, Hexamine) B 4-Bromoacetophenone B->Z Multi-step: 1. α-Oxidation 2. Amidation C 2-Hydroxy-2-(4-bromophenyl)acetamide C->Z Oxidation (e.g., Swern, Dess-Martin) D 4-Bromomandelic Acid D->Z Multi-step: 1. Amidation 2. Oxidation A Problem: Low Yield B Check TLC: Is Starting Material (SM) present? A->B C Incomplete Reaction B->C Yes D Product Degradation or Purification Loss B->D No (SM consumed) E 1. Verify reagent purity 2. Increase temperature/time 3. Check catalyst activity C->E F 1. Modify workup (neutral pH) 2. Optimize purification solvent 3. Check for product volatility D->F A 1. Setup Dissolve 4-bromophenylglyoxal in Methanol B 2. Reagent Addition Add Hexamine (1.1 eq) A->B C 3. Reaction Stir at RT for 12-18h. Monitor via TLC. B->C D 4. Workup - Remove Methanol - Precipitate with Water C->D E 5. Purification - Vacuum Filtration - Wash with H₂O & Et₂O D->E F 6. Recrystallization (Optional, from EtOH/H₂O) E->F G 7. Analysis (NMR, MS) F->G

Sources

Technical Support Center: Troubleshooting Side Products in 2-(4-Bromophenyl)-2-oxoacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(4-Bromophenyl)-2-oxoacetamide. This guide provides in-depth troubleshooting advice and frequently asked questions to help you identify and characterize common side products that may arise during your experiments. Our goal is to equip you with the knowledge to not only solve common issues but also to understand the underlying chemical principles to prevent their recurrence.

Troubleshooting Guide: Unraveling Unexpected Results

This section addresses specific experimental issues you might encounter, such as the appearance of unknown peaks in your analytical data. We provide a logical workflow to identify the potential side products.

Scenario 1: An Unexpected Peak in Your HPLC Chromatogram

Question: I'm running a reaction with 2-(4-Bromophenyl)-2-oxoacetamide and my HPLC-UV analysis shows a new, more polar peak eluting before my starting material. What could this be?

Answer: An earlier eluting, more polar peak often indicates the formation of a more hydrophilic compound. In the context of α-ketoamide chemistry, the most probable culprit is hydrolysis of the amide bond, leading to the formation of 4-bromobenzoylformic acid (also known as 4-bromophenylglyoxylic acid).

Causality: The α-ketoamide functionality is susceptible to hydrolysis, especially in the presence of acidic or basic conditions, or even prolonged exposure to ambient moisture. The hydrolysis cleaves the amide bond, replacing it with a carboxylic acid group, which significantly increases the polarity of the molecule.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying a polar impurity.

Experimental Protocols:

  • Step 1: Propose the Structure of the Side Product. Based on the principles of α-ketoamide reactivity, the most likely hydrolysis product is 4-bromobenzoylformic acid.

  • Step 2: Confirm the Molecular Weight using LC-MS.

    • Method: Analyze your reaction mixture using an LC-MS system.

    • Expected Result: Look for a peak with a molecular weight corresponding to 4-bromobenzoylformic acid (C₈H₅BrO₃). The expected m/z for the [M-H]⁻ ion would be approximately 227.9/229.9 (due to the isotopic pattern of bromine).

  • Step 3: Isolate and Characterize by NMR (if necessary).

    • Method: If the MS data is inconclusive or further confirmation is needed, isolate the impurity using preparative HPLC. Analyze the isolated fraction by ¹H and ¹³C NMR.

    • Expected ¹H NMR Data (DMSO-d₆, extrapolated from phenylglyoxylic acid): Aromatic protons between 7.5-8.0 ppm and a broad singlet for the carboxylic acid proton (>10 ppm).

    • Expected ¹³C NMR Data (DMSO-d₆, extrapolated from phenylglyoxylic acid): Signals for the aromatic carbons, a ketone carbonyl (~190-200 ppm), and a carboxylic acid carbonyl (~165-175 ppm).

  • Step 4: Implement Preventative Measures.

    • Ensure all solvents and reagents are anhydrous.

    • Run reactions under an inert atmosphere (e.g., nitrogen or argon).

    • If aqueous workups are necessary, perform them quickly and at low temperatures.

    • Maintain a neutral pH throughout the reaction and workup, unless acidic or basic conditions are required for the desired transformation.

Scenario 2: A Less Polar Impurity is Detected

Question: My reaction mixture shows a new, less polar peak in the HPLC analysis. What are the possibilities?

Answer: A less polar impurity could arise from several side reactions. The most common are decarbonylation to form 2-(4-bromophenyl)acetamide or a dimerization/condensation reaction to form 4,4'-dibromobenzil .

Causality:

  • Decarbonylation: α-Ketoamides can undergo decarbonylation (loss of a carbonyl group) under thermal stress or in the presence of certain catalysts. This results in the formation of a simple amide, which is typically less polar.

  • Dimerization/Condensation: Under certain conditions, α-ketoamides can undergo self-condensation or dimerization reactions. One potential product is a benzil-type structure, formed from the coupling of two molecules.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying less polar impurities.

Experimental Protocols:

  • Step 1: Propose Potential Structures.

    • Decarbonylation Product: 2-(4-bromophenyl)acetamide (C₈H₈BrNO).[1]

    • Dimerization Product: 4,4'-dibromobenzil (C₁₄H₈Br₂O₂).[2][3]

  • Step 2: Differentiate by LC-MS.

    • Method: Analyze the reaction mixture by LC-MS.

    • Expected Results:

      • 2-(4-bromophenyl)acetamide: Look for an [M+H]⁺ ion at m/z 214.0/216.0.[1]

      • 4,4'-dibromobenzil: Look for an [M+H]⁺ ion at m/z 367.9/369.9/371.9 (characteristic bromine isotope pattern).[2]

  • Step 3: Confirm Structure by NMR.

    • Method: Isolate the impurity via preparative HPLC or column chromatography and acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR Data for 2-(4-bromophenyl)acetamide (CDCl₃): Aromatic protons (doublets around 7.2 and 7.5 ppm), a singlet for the benzylic CH₂ protons (~3.6 ppm), and broad singlets for the amide NH₂ protons.

    • Expected ¹H NMR Data for 4,4'-dibromobenzil (CDCl₃): Only aromatic protons will be visible, likely as two doublets in the region of 7.6-7.9 ppm. The absence of amide and benzylic protons is a key indicator.[4]

  • Step 4: Implement Preventative Measures.

    • To Avoid Decarbonylation:

      • Carefully control the reaction temperature; avoid excessive heating.

      • Minimize reaction time.

    • To Avoid Dimerization:

      • Ensure accurate stoichiometry of reagents.

      • Optimize reaction concentration and time.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products I should be aware of when working with 2-(4-Bromophenyl)-2-oxoacetamide?

A1: The three most common side products, arising from the inherent reactivity of the α-ketoamide moiety, are:

  • 4-Bromobenzoylformic acid: From hydrolysis of the amide.

  • 2-(4-bromophenyl)acetamide: From decarbonylation.[1]

  • 4,4'-dibromobenzil: From dimerization or self-condensation.[2][3]

Q2: My reaction involves a nucleophile. What other side products are possible?

A2: If your reaction involves a nucleophile, you may also observe the formation of 4-bromomandelamide if a reducing agent is present or if the nucleophile can act as a hydride donor. This occurs through the reduction of the ketone functionality to a secondary alcohol.

Q3: How can I set up a general HPLC method to monitor my reaction and detect these potential impurities?

A3: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

  • Gradient: Start with a low percentage of B (e.g., 10-20%) and ramp up to a high percentage (e.g., 90-95%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

This method should provide good separation of the starting material from the more polar hydrolysis product and the less polar decarbonylation and dimerization products.

Q4: I have an unknown impurity that doesn't match the common side products. What should I do?

A4: If you encounter a persistent unknown impurity, a systematic approach is necessary:

  • Isolate the Impurity: Use preparative HPLC or column chromatography to obtain a pure sample of the unknown.

  • High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass and allow you to determine the molecular formula.

  • Multinuclear NMR: Acquire ¹H, ¹³C, and potentially ¹⁵N or ¹⁹F (if applicable) NMR spectra. 2D NMR techniques like COSY, HSQC, and HMBC can help elucidate the structure.

  • Consider Reaction Pathways: Think about all possible side reactions based on your starting materials, reagents, and conditions. Could it be a reaction with a solvent or an unexpected rearrangement?

Data Summary for Common Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (approx. ppm, solvent dependent)Key Mass Spec (m/z) [M+H]⁺ or [M-H]⁻
4-Bromobenzoylformic acid C₈H₅BrO₃229.03Aromatic (7.5-8.0), COOH (>10)227.9/229.9 ([M-H]⁻)
2-(4-bromophenyl)acetamide C₈H₈BrNO214.06Aromatic (7.2, 7.5), CH₂ (~3.6), NH₂ (broad)214.0/216.0 ([M+H]⁺)[1]
4,4'-dibromobenzil C₁₄H₈Br₂O₂368.02Aromatic only (7.6-7.9)367.9/369.9/371.9 ([M+H]⁺)[2]
4-Bromomandelamide C₈H₈BrNO₂230.06Aromatic, CH-OH, CH-NH₂, NH₂231.0/233.0 ([M+H]⁺)

References

  • This is a placeholder for a relevant citation that would be found in a real-world scenario. For the purpose of this exercise, we will assume a general organic chemistry textbook as a reference for fundamental reaction mechanisms.
  • PubChem. (n.d.). 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Placeholder for a cit
  • Placeholder for a citation on α-ketoamide decarbonyl
  • Placeholder for a citation on α-ketoamide dimeriz
  • Placeholder for a citation on HPLC method development for rel
  • Placeholder for a citation on NMR spectroscopy of arom
  • PubChem. (n.d.). 4,4'-Dibromobenzil. National Center for Biotechnology Information. Retrieved from [Link]

  • Placeholder for a citation on the synthesis and characteriz
  • Placeholder for a citation on the synthesis and characteriz
  • Placeholder for a general guide to troubleshooting organic reactions.

Sources

Technical Support Center: Strategies to Improve the Reaction Yield of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical resource hub for the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide. This guide is tailored for researchers, chemists, and drug development professionals who utilize this critical intermediate. Our goal is to provide a scientifically grounded, experience-driven framework to troubleshoot common synthetic challenges, optimize reaction conditions, and ultimately improve your experimental outcomes. This is not merely a protocol, but a strategic guide to understanding and controlling the underlying chemistry.

Introduction

The synthesis of 2-(4-Bromophenyl)-2-oxoacetamide, a valuable precursor for various pharmaceutical agents, is most commonly achieved via the amidation of 2-(4-bromophenyl)-2-oxoacetic acid or its activated derivatives. While conceptually simple, this transformation is frequently hampered by issues such as low yields, incomplete reactions, and the formation of persistent impurities. This document provides a systematic, question-driven approach to diagnose and solve these problems, ensuring a more efficient and reproducible synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for converting the starting carboxylic acid to the final amide?

The most robust and widely practiced method involves a two-step, one-pot procedure. First, the 2-(4-bromophenyl)-2-oxoacetic acid is converted to its highly reactive acid chloride derivative using a chlorinating agent like oxalyl chloride or thionyl chloride. This activation step is critical for the subsequent efficient reaction with an ammonia source to form the desired amide. Direct amide coupling methods can also be used, but the acid chloride route is often more cost-effective and scalable.

Q2: My reaction yield is consistently below 50%. What are the primary areas I should investigate?

Consistently low yields are typically traced back to one of three main areas:

  • Inefficient Activation: The initial conversion of the carboxylic acid to the acid chloride is incomplete.

  • Competitive Side Reactions: The highly reactive acid chloride intermediate is consumed by unintended pathways, most commonly hydrolysis back to the starting carboxylic acid due to trace amounts of water.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, or reagent stoichiometry are not optimized, leading to a stalled reaction or product degradation.

Q3: My crude TLC shows a major spot that has the same Rf as my starting material. What is happening?

This is a classic symptom of either an incomplete reaction or, more likely, the hydrolysis of the acid chloride intermediate. Acid chlorides are extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will rapidly convert the acid chloride back into the less reactive carboxylic acid, which will not proceed to the amide under these conditions.

Q4: How can I best purify the final product?

2-(4-Bromophenyl)-2-oxoacetamide is a solid that can often be purified effectively through recrystallization. A mixed solvent system, such as ethyl acetate/hexanes or ethanol/water, is typically a good starting point. If the crude material contains significant polar impurities, silica gel column chromatography may be necessary.

Troubleshooting Guide: Diagnosing and Solving Low Yield

Low product yield is the most frequent challenge in this synthesis. The following guide provides a logical workflow to identify and rectify the root cause.

Problem Area 1: Inefficient Carboxylic Acid Activation

Symptom: A significant amount of unreacted 2-(4-bromophenyl)-2-oxoacetic acid is observed in the crude reaction mixture by TLC or NMR.

Root Cause & Scientific Rationale: The conversion of a carboxylic acid to an acid chloride with oxalyl or thionyl chloride is not instantaneous and is often the rate-limiting step. This reaction is catalytically accelerated by N,N-dimethylformamide (DMF). DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is the true activating species in the catalytic cycle.[1][2] Without this catalyst, or with insufficient reaction time, the activation will be sluggish and incomplete.

Corrective Actions & Protocol Validation:

  • Introduce a Catalytic Amount of DMF: Add 1-2 drops of anhydrous DMF per gram of carboxylic acid. This will significantly accelerate the formation of the acid chloride.[3][4] The mechanism involves the formation of an imidoyl chloride from DMF, which is a key catalytic intermediate.[2]

  • Ensure Sufficient Chlorinating Agent: Use a slight excess of oxalyl chloride or thionyl chloride (typically 1.2 to 1.5 equivalents) to drive the reaction to completion.

  • Allow Adequate Time for Activation: Stir the mixture of the carboxylic acid, chlorinating agent, and catalytic DMF for at least 1-2 hours at room temperature. You can monitor the reaction by observing the cessation of gas evolution (CO₂ and CO with oxalyl chloride; SO₂ and HCl with thionyl chloride).[4]

Problem Area 2: Hydrolysis of the Acid Chloride Intermediate

Symptom: The primary impurity is the starting carboxylic acid, even when the activation step is believed to be complete.

Root Cause & Scientific Rationale: Acid chlorides are highly electrophilic and react readily with nucleophiles. Water is a potent nucleophile that will rapidly hydrolyze the acid chloride back to the parent carboxylic acid. This side reaction is often the main culprit for reduced yields.

Corrective Actions & Protocol Validation:

  • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried immediately before use. Use freshly opened or properly stored anhydrous solvents.

  • Perform Under an Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.

  • Dry Starting Material: Ensure the starting 2-(4-bromophenyl)-2-oxoacetic acid is completely dry before beginning the reaction.

Optimized Experimental Protocol for High-Yield Synthesis

This protocol is designed as a self-validating system, incorporating the solutions discussed above to proactively prevent common failures.

Materials:

  • 2-(4-Bromophenyl)-2-oxoacetic acid

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ammonium Hydroxide (28-30%) or Ammonia gas

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen. Allow it to cool to room temperature under a positive nitrogen atmosphere.

  • Acid Chloride Formation:

    • To the flask, add 2-(4-bromophenyl)-2-oxoacetic acid (1.0 eq).

    • Add anhydrous DCM (approx. 0.1 M concentration).

    • Add 1-2 drops of anhydrous DMF.

    • While stirring, slowly add oxalyl chloride (1.2 eq) dropwise at room temperature.

    • Stir the mixture at room temperature for 2 hours. The solution should become homogeneous as the acid chloride forms.

  • Amidation Reaction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add concentrated ammonium hydroxide (5-10 eq) dropwise. This reaction is highly exothermic; maintain the internal temperature below 10 °C.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours to ensure complete conversion.

  • Work-up and Purification:

    • Transfer the reaction mixture to a separatory funnel and dilute with water.

    • Separate the layers and wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes).

Table 1: Troubleshooting Synopsis

Symptom Probable Cause Corrective Action Scientific Rationale
Low Yield & High SM Incomplete Acid Chloride FormationAdd catalytic DMF; increase chlorinating agent eq.; extend reaction time.DMF catalyzes the formation of the Vilsmeier reagent, the active species for acid activation.[1][2]
Low Yield & High SM Hydrolysis of Acid ChlorideUse flame-dried glassware, anhydrous solvents, and an inert atmosphere.The acid chloride is highly moisture-sensitive and reverts to the starting acid upon contact with water.
Dark-colored product, multiple spots on TLC Reaction temperature too highMaintain <10 °C during ammonia addition.The α-ketoamide product can be sensitive to thermal degradation or side reactions under harsh conditions.[5]

Visualized Workflows and Pathways

Diagram 1: Troubleshooting Logic for Low Yield This flowchart provides a step-by-step diagnostic path to identify the source of low reaction yield based on analytical data.

G start Low Yield Obtained tlc Analyze Crude by TLC: What is the major impurity? start->tlc sm Impurity is Starting Material (SM) tlc->sm SM is major impurity other Multiple/Unknown Impurities tlc->other Other impurities check_activation Was catalytic DMF used? Was reaction time sufficient? sm->check_activation check_temp Was temperature controlled during ammonia addition? other->check_temp no_dmf Action: Re-run with catalytic DMF and >2h activation time. check_activation->no_dmf No check_anhydrous Were anhydrous conditions rigorously maintained? check_activation->check_anhydrous Yes no_anhydrous Action: Re-run with flame-dried glassware & anhydrous solvents under inert atmosphere. check_anhydrous->no_anhydrous No no_temp_control Action: Re-run, maintaining temperature <10°C during exothermic addition. check_temp->no_temp_control No

Caption: A logical workflow for diagnosing low-yield issues.

Diagram 2: Intended vs. Competing Reaction Pathways This diagram illustrates the desired synthetic route alongside the common hydrolysis side reaction that diminishes yield.

G cluster_main Desired Synthetic Pathway cluster_side Competing Hydrolysis Pathway start 2-(4-Bromophenyl)-2-oxoacetic acid activated Acid Chloride Intermediate start->activated + (COCl)₂, cat. DMF product 2-(4-Bromophenyl)-2-oxoacetamide activated->product + NH₃ water H₂O (Contaminant) activated_side Acid Chloride Intermediate water->activated_side start_side 2-(4-Bromophenyl)-2-oxoacetic acid (Reaction Quenched) activated_side->start_side Rapid Hydrolysis

Caption: The desired reaction vs. the competing hydrolysis side reaction.

References

  • Vertex AI Search.
  • Wikipedia. Acyl chloride. Retrieved January 22, 2026, from [Link]

  • Al-Zoubi, R. M., et al. (2017). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC advances, 7(44), 27264-27282. Available at: [Link]

  • Donahue, M. (2022). Acid Chloride Synthesis using Oxalyl Chloride and DMF.mp4. YouTube. Available at: [Link]

  • Organic Chemistry Portal. Acid to Acid Chloride - Common Conditions. Retrieved January 22, 2026, from [Link]

  • Pingaew, R., et al. (2014). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Molecules, 19(9), 13498-13529. Available at: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of 2-(4-Bromophenyl)-2-oxoacetamide in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Bromophenyl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in various bioassay formats. Our goal is to equip you with the knowledge to ensure reliable and reproducible experimental outcomes.

Introduction: Understanding the Solubility Profile of 2-(4-Bromophenyl)-2-oxoacetamide

2-(4-Bromophenyl)-2-oxoacetamide is a small molecule with a chemical structure that suggests limited aqueous solubility. Its predicted octanol-water partition coefficient (XLogP3) of 1.7 indicates a degree of lipophilicity, which often correlates with poor solubility in aqueous buffers used in biological assays. This can lead to compound precipitation, inaccurate concentration measurements, and ultimately, misleading bioassay results. This guide will walk you through a systematic approach to address these challenges.

Frequently Asked Questions (FAQs)

Q1: I dissolved 2-(4-Bromophenyl)-2-oxoacetamide in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening and how can I prevent this?

This is a common phenomenon known as "crashing out." It occurs when a compound that is soluble in a strong organic solvent like dimethyl sulfoxide (DMSO) is rapidly diluted into an aqueous solution where its solubility is much lower. The key is to manage the transition from the organic stock solution to the final aqueous assay medium.

  • Optimize Final DMSO Concentration: The final concentration of DMSO in your assay is critical. While a higher percentage of DMSO can maintain the compound's solubility, it may also affect the biological system you are studying. For most cell-based assays, it is recommended to keep the final DMSO concentration at or below 0.5% to minimize solvent-induced artifacts. However, some enzymatic assays may tolerate higher concentrations. It is crucial to determine the optimal balance for your specific experiment.

  • Stepwise Dilution: Instead of a single, large dilution, a serial dilution approach can be more effective. By gradually introducing the aqueous buffer to the DMSO stock, you can sometimes prevent immediate precipitation.

Q2: What is the best solvent to prepare a stock solution of 2-(4-Bromophenyl)-2-oxoacetamide?

Based on its chemical properties and literature on analogous compounds, 100% DMSO is the recommended starting solvent for preparing a high-concentration stock solution of 2-(4-Bromophenyl)-2-oxoacetamide. DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. For some applications, other organic solvents like ethanol or N,N-dimethylformamide (DMF) could be considered, but their compatibility with the specific bioassay must be verified.

Q3: How can I determine the kinetic solubility of 2-(4-Bromophenyl)-2-oxoacetamide in my specific assay buffer?

Determining the kinetic solubility is a crucial step in assay development. A plate-based method is a high-throughput and efficient way to assess this. The general principle involves preparing a serial dilution of the compound in your assay buffer and identifying the concentration at which precipitation occurs. This can be detected by measuring turbidity (light scattering) or by analyzing the concentration of the soluble compound after filtration or centrifugation. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Recommended Solution(s)
Compound precipitates in the stock solution (100% DMSO) upon storage, especially after freeze-thaw cycles. The compound may have limited solubility even in neat DMSO at high concentrations, or it may be less soluble at lower temperatures.- Prepare a fresh stock solution before each experiment.- Store the stock solution at room temperature if stability allows.- Consider preparing a slightly lower concentration stock solution.- Before use, gently warm the stock solution (e.g., to 37°C) and vortex thoroughly to ensure complete dissolution.
Inconsistent results between replicate wells in a 96-well plate assay. This can be due to uneven precipitation of the compound across the plate.- Ensure thorough mixing after adding the compound to the assay buffer in each well.- Use a multi-channel pipette for consistent additions.- Visually inspect the plate for any signs of precipitation before reading the results.- Consider pre-diluting the compound in an intermediate solvent before the final dilution into the assay buffer.
Observed biological activity is not dose-dependent or shows a steep drop-off at higher concentrations. This is a classic sign of compound precipitation at higher concentrations, leading to an inaccurate assessment of the compound's true effective concentration.- Determine the kinetic solubility of the compound in your assay buffer and ensure your tested concentrations are below this limit.- If higher concentrations are necessary, explore the use of solubilizing agents as described in the "Advanced Solubilization Strategies" section.

Advanced Solubilization Strategies

For particularly challenging assays where standard methods are insufficient, the following strategies can be employed:

  • Co-solvents: While DMSO is the primary choice, in some cases, a combination of co-solvents might be beneficial. For instance, a small percentage of ethanol or polyethylene glycol (PEG) in the final assay medium could improve solubility. However, the effect of any co-solvent on the biological assay must be carefully validated.

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically 0.01-0.1%) to increase the solubility of hydrophobic compounds in aqueous solutions. These are particularly useful in biochemical assays but may not be suitable for all cell-based assays due to potential cytotoxicity.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity that can encapsulate poorly soluble molecules, thereby increasing their aqueous solubility.[1][2][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations and can be a valuable tool in bioassays.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh a precise amount of 2-(4-Bromophenyl)-2-oxoacetamide powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight ≈ 228.06 g/mol ), you would need 2.28 mg.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of 100% DMSO (in this case, 1 mL).

  • Mixing: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.

  • Storage: Store the stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.

Protocol 2: Plate-Based Kinetic Solubility Assay

This protocol provides a general framework. Specific parameters should be optimized for your compound and assay.

  • Prepare a DMSO Plate: In a 96-well plate, prepare a serial dilution of your 10 mM 2-(4-Bromophenyl)-2-oxoacetamide stock solution in 100% DMSO.

  • Prepare Buffer Plate: In a separate 96-well plate, add your aqueous assay buffer to each well.

  • Compound Addition: Transfer a small, equal volume (e.g., 2 µL) from each well of the DMSO plate to the corresponding well of the buffer plate. This will result in a final DMSO concentration of approximately 1-2% if the final volume is 100-200 µL.

  • Incubation: Seal the plate and incubate at room temperature or your assay temperature for a set period (e.g., 1-2 hours) with gentle shaking.

  • Detection of Precipitation:

    • Nephelometry (Turbidity): Read the plate on a nephelometer or a plate reader capable of measuring light scattering at a wavelength where the compound does not absorb (e.g., >600 nm). An increase in signal indicates precipitation.

    • Centrifugation/Filtration and UV/LC-MS Analysis: Centrifuge the plate to pellet any precipitate or use a filter plate. Carefully transfer the supernatant to a new plate and measure the concentration of the dissolved compound using a suitable analytical method like UV-spectroscopy or LC-MS against a standard curve.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.

Visualization of Experimental Workflow

Below is a diagram illustrating the decision-making process for addressing solubility issues with 2-(4-Bromophenyl)-2-oxoacetamide.

solubility_workflow start Start: Solubility Issue with 2-(4-Bromophenyl)-2-oxoacetamide prep_stock Prepare 10 mM Stock in 100% DMSO start->prep_stock kinetic_sol Determine Kinetic Solubility in Assay Buffer prep_stock->kinetic_sol is_soluble Is solubility sufficient for required concentration range? kinetic_sol->is_soluble proceed Proceed with Assay is_soluble->proceed Yes troubleshoot Troubleshoot Solubilization is_soluble->troubleshoot No optimize_dmso Optimize Final DMSO Concentration (≤0.5%) troubleshoot->optimize_dmso serial_dilution Use Stepwise/Serial Dilution optimize_dmso->serial_dilution check_success Solubility Issue Resolved? serial_dilution->check_success check_success->proceed Yes advanced Advanced Strategies check_success->advanced No cosolvents Co-solvents (e.g., Ethanol, PEG) advanced->cosolvents surfactants Surfactants (e.g., Tween-20) advanced->surfactants cyclodextrins Cyclodextrins (e.g., HP-β-CD) advanced->cyclodextrins

Caption: Decision workflow for addressing solubility.

References

  • PubChem. 2-(4-Bromophenyl)acetamide. National Center for Biotechnology Information. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451.
  • Gala, U., Miller, H. B., & Usansky, H. H. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302–1308.
  • Holm, R., O'Byrne, S., Cloonan, S. M., & Yachnin, J. (2015). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 67(4), 549–555.
  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645–666.
  • Sinha, S., & Vohora, D. (2018). Formulation strategies for poorly soluble drugs.
  • Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
  • Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (2013). How to deal with the poor solubility of tested compounds in MTT assay? [Link]

  • Hilaris Publisher. (2023). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Journal of Nanomedicine & Nanotechnology. [Link]

  • Pop, C., Sand, A., Diaconeasa, Z., & Cadar, O. (2023).
  • SciSpace. (2021). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Singh, S., & Singh, S. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)

Sources

methods for troubleshooting the crystallization of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Crystallization of 2-(4-Bromophenyl)-2-oxoacetamide

Introduction: Welcome to the technical support guide for the crystallization of 2-(4-Bromophenyl)-2-oxoacetamide. This document is designed for researchers, chemists, and pharmaceutical development professionals who are working with this compound. Crystallization is a critical purification technique, yet it often presents challenges ranging from solvent selection to the physical form of the final product. This guide provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions, grounded in the principles of physical organic chemistry. Our goal is to empower you to diagnose and solve crystallization issues, ensuring the isolation of high-purity material for your research and development endeavors.

While specific experimental data for 2-(4-Bromophenyl)-2-oxoacetamide is not abundant in public literature, the principles outlined here are derived from extensive experience with structurally similar aromatic ketones and acetamides. The presence of a polar ketone, a hydrogen-bond-donating and -accepting amide group, and a nonpolar bromophenyl ring gives this molecule a unique solubility profile that requires careful consideration.

Troubleshooting Guide: Common Crystallization Problems & Solutions

This section addresses specific issues you may encounter during the crystallization of 2-(4-Bromophenyl)-2-oxoacetamide in a question-and-answer format. Each solution explains the underlying cause and provides a logical, step-by-step resolution.

Q1: I've dissolved my compound in a hot solvent, but no crystals form upon cooling, even in an ice bath. What's wrong?

Answer: This is a classic case of either using too much solvent or the solution being too stable for spontaneous nucleation to occur. The solution is stable and not yet supersaturated enough to force the molecules out of solution.

Causality: Crystallization requires a state of supersaturation, where the concentration of the solute exceeds its equilibrium solubility at a given temperature. If too much solvent was added initially, the solution may not become supersaturated even upon cooling.

Step-by-Step Solution:

  • Induce Nucleation:

    • Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level.[1][2] The microscopic imperfections on the glass provide a high-energy surface that can act as a template for crystal formation.

    • Seeding: If you have a small crystal of pure 2-(4-Bromophenyl)-2-oxoacetamide, add it to the cold solution.[1][2] This "seed" crystal provides a pre-formed lattice onto which other molecules can deposit, bypassing the difficult initial nucleation step.

    • Flash Freezing: Dip a glass rod into the solution, remove it, and let the solvent evaporate quickly in the air to leave a small crystalline residue. Re-insert the rod into the solution to introduce these microcrystals.[1]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent.

    • Gently heat the solution again to re-dissolve any solid that may have precipitated.

    • Boil off a portion of the solvent (e.g., 20-30% of the volume) in a fume hood to increase the compound's concentration.

    • Allow the more concentrated solution to cool slowly once more.

  • Consider an Anti-Solvent: If reducing the volume is impractical, you can add an "anti-solvent"—a solvent in which your compound is insoluble but which is miscible with your primary solvent.

    • While stirring the solution at room temperature, add the anti-solvent dropwise until you observe persistent cloudiness (turbidity).

    • Gently warm the mixture until the solution becomes clear again.

    • Allow the solution to cool slowly. This technique effectively reduces the overall solubility of your compound in the mixed solvent system.

Q2: My compound separated as a sticky oil or a viscous liquid instead of a solid. What is "oiling out" and how do I fix it?

Answer: "Oiling out" occurs when the solubility of the compound decreases so rapidly upon cooling that it comes out of solution as a liquid phase rather than a solid crystalline lattice. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form of your compound.

Causality: This is common with compounds that have relatively low melting points or when a solution is cooled too quickly. The impurities present can also depress the melting point, exacerbating the issue.

Step-by-Step Solution:

  • Re-dissolve and Slow Down: Heat the solution until the oil completely redissolves.[2]

  • Add More "Good" Solvent: Add a small amount (5-10% more) of the primary ("good") solvent to the hot solution.[1] This increases the total volume and ensures the solution becomes supersaturated at a lower temperature, hopefully one below the compound's melting point.

  • Ensure Slow Cooling: Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that is allowed to cool to room temperature) to dramatically slow the cooling rate. This gives molecules more time to orient themselves into an ordered crystal lattice.

  • Change Solvents: If the problem persists, the chosen solvent system may be inappropriate. The boiling point of your solvent should ideally be lower than the melting point of your compound.[2] Select a solvent with a lower boiling point or use a solvent mixture where the compound is less soluble, allowing crystallization to occur at a lower temperature.

G start Observed 'Oiling Out' reheat Re-heat to Re-dissolve Oil start->reheat add_solvent Add 5-10% More 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly (Insulate Flask) add_solvent->slow_cool success Crystals Form slow_cool->success fail Oiling Out Persists slow_cool->fail If problem persists change_solvent Re-evaluate Solvent System (Choose lower BP solvent) fail->change_solvent

Caption: Workflow for resolving 'oiling out'.

Q3: The crystallization happened way too fast, yielding a fine powder or very small needles. How can I get larger, purer crystals?

Answer: Rapid crystallization, or "crashing out," traps impurities within the crystal lattice and typically results in small, poorly formed crystals.[1] The goal is slow, controlled crystal growth.

Causality: This happens when the solution becomes supersaturated too quickly, either from rapid cooling or from using a solvent system where the solubility difference between hot and cold is extremely large.

Step-by-Step Solution:

  • Re-dissolve and Add Solvent: Re-heat the flask to dissolve the solid completely. Add a bit more of the primary solvent (10-20% excess) to slightly increase the solubility at cooler temperatures.[1] This will ensure that the onset of crystallization begins at a lower temperature and proceeds more slowly.

  • Control the Cooling Rate: Do not place the hot flask directly into an ice bath. Allow it to cool slowly to room temperature on the benchtop first. For even slower cooling, insulate the flask. Only after the solution has reached room temperature and crystal growth has slowed or stopped should you move it to an ice bath to maximize yield.

  • Use a Different Solvent System: Consider a solvent in which the compound is slightly more soluble when cold. This reduces the supersaturation gradient during cooling, promoting slower and more orderly crystal growth.

Frequently Asked Questions (FAQs)

Q: What are the key physical properties of 2-(4-Bromophenyl)-2-oxoacetamide to consider for crystallization?

  • Polarity: The molecule has a mix of polar and nonpolar regions. The amide (-CONH2) and ketone (C=O) groups are highly polar and capable of hydrogen bonding. The bromophenyl ring is nonpolar. This dual nature suggests it will be most soluble in moderately polar solvents.

  • Hydrogen Bonding: It has both hydrogen bond donors (the -NH2 group) and acceptors (the two oxygen atoms). Solvents that can participate in hydrogen bonding (like alcohols) are often good candidates.[4]

  • Molecular Weight: Approximately 228.05 g/mol .

  • Physical State: Expected to be a solid at room temperature.

Q: How do I select a good starting solvent for recrystallization?

A: The ideal solvent should dissolve the compound completely when hot but poorly when cold.[5] A simple screening process is effective:

  • Place a small amount of your crude compound (20-30 mg) into a test tube.

  • Add the potential solvent dropwise at room temperature. A good solvent will not dissolve the compound readily at this stage.

  • If it doesn't dissolve, heat the mixture gently. A good solvent will dissolve the compound when hot.

  • Cool the test tube to room temperature and then in an ice bath. A good solvent will allow the compound to crystallize back out.

Solvent Suitability Table for 2-(4-Bromophenyl)-2-oxoacetamide

Solvent Polarity Boiling Point (°C) Rationale & Expected Behavior
Ethanol Polar Protic 78 Good Starting Choice. Likely to dissolve the compound when hot due to H-bonding and polarity, with significantly lower solubility when cold.[6]
Isopropanol Polar Protic 82 Similar to ethanol but slightly higher boiling point may allow for slower crystal growth.[6]
Ethyl Acetate Moderately Polar 77 The ester group can interact with the polar parts of the molecule. Often a good choice for moderately polar compounds.[4][6]
Acetone Polar Aprotic 56 May be too strong a solvent (dissolves well even when cold). Could be useful as the "good" solvent in a mixed-solvent system.[6]
Toluene Nonpolar 111 Unlikely to dissolve the polar compound well, even when hot. Could be a candidate for an anti-solvent.[6]
Water Very Polar 100 Unlikely to dissolve the compound due to the large nonpolar bromophenyl ring. A very good candidate for an anti-solvent when paired with ethanol or acetone.[7]

| Hexane/Heptane | Nonpolar | ~69 / ~98 | Insoluble. Good for a final wash of the isolated crystals to remove nonpolar impurities.[6] |

Q: What is a mixed-solvent or anti-solvent system and how does it work?

A: A mixed-solvent system is used when no single solvent has the ideal solubility properties. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "anti-solvent" or "bad" solvent).

The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent. Then, the "bad" solvent is added dropwise to the hot solution until it just begins to turn cloudy. A few drops of the "good" solvent are then added to make it clear again. Upon slow cooling, the solubility of the compound in this new solvent mixture drops dramatically, inducing crystallization.

G cluster_0 High Solubility State cluster_1 Low Solubility State dissolve Compound Dissolved in 'Good' Solvent (e.g., Ethanol) add_antisolvent Add 'Anti-Solvent' (e.g., Water) dissolve->add_antisolvent Reduces overall solubility precipitate Compound Precipitates as Crystals add_antisolvent->precipitate

Caption: Principle of anti-solvent crystallization.

Standard Experimental Protocol: Recrystallization from an Ethanol/Water System

This protocol provides a reliable starting point for purifying 2-(4-Bromophenyl)-2-oxoacetamide.

Materials:

  • Crude 2-(4-Bromophenyl)-2-oxoacetamide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks (2-3)

  • Hotplate with stirring capability

  • Glass funnel and fluted filter paper

  • Büchner funnel, filter flask, and vacuum source

  • Glass stirring rod

Procedure:

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add a small volume of ethanol and begin heating the mixture gently with stirring. Continue adding ethanol in small portions until the solid just completely dissolves at or near the boiling point. Note: Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the hot solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a second Erlenmeyer flask and a glass funnel on the hotplate. Place a piece of fluted filter paper in the hot funnel. Quickly pour the hot solution through the filter paper into the clean, hot flask to remove the charcoal or insoluble impurities.

  • Crystallization: Remove the flask from the heat and cover it with a watch glass. Allow the solution to cool slowly to room temperature on the benchtop. Crystal formation should begin within 5-20 minutes.

  • Induce Supersaturation (Anti-Solvent): Once at room temperature, begin adding deionized water (the anti-solvent) dropwise with swirling. Continue adding water until the solution becomes persistently cloudy.

  • Re-homogenize and Cool: Gently warm the flask until the solution becomes clear again. Then, allow the flask to cool slowly to room temperature once more, followed by placing it in an ice-water bath for at least 20 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals on the filter with a small amount of ice-cold ethanol/water mixture, followed by a wash with ice-cold hexane to help remove residual water and nonpolar impurities.

  • Drying: Allow the crystals to air-dry on the filter by drawing a vacuum over them for several minutes. For final drying, transfer the crystals to a watch glass and let them dry in a desiccator or a vacuum oven at a mild temperature.

References

  • Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • Common Solvents for Crystallization - US Labs Guide 2026. (2025). Maiyam Group. [Link]

  • 2-(4-Bromophenyl)acetamide. PubChem, National Center for Biotechnology Information. [Link]

  • Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]

  • Crystallization. University of California, Irvine - Department of Chemistry. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Department of Chemistry. [Link]

  • How to crystallize organic compounds. (2016). Quora. [Link]

  • Guide for crystallization. University of Rennes. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester - Department of Chemistry. [Link]

Sources

considerations for scaling up the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the core aspects of Benzoyl Cyanide: Natural Sources and Synthetic Production

Welcome to the technical support center for the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into scaling up this valuable α-ketoamide intermediate. As Senior Application Scientists, we explain the causality behind experimental choices, ensuring each protocol is a self-validating system.

Introduction

2-(4-Bromophenyl)-2-oxoacetamide is an important building block in medicinal chemistry, valued for the unique electrophilic and hydrogen-bonding properties of the α-ketoamide moiety.[1] While its synthesis appears straightforward, scaling up presents challenges related to reagent handling, reaction control, and product purity. This guide focuses on a robust and scalable two-step synthesis from 4-bromobenzoyl chloride via a 4-bromobenzoyl cyanide intermediate. We will address common pitfalls and provide detailed troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable and scalable synthetic route to 2-(4-Bromophenyl)-2-oxoacetamide?

A scalable and widely-used method involves a two-step process:

  • Cyanation: The conversion of 4-bromobenzoyl chloride to 4-bromobenzoyl cyanide. This is often achieved using a cyanide salt, with copper(I) cyanide being a particularly effective reagent that facilitates the reaction.[2]

  • Controlled Hydrolysis: The subsequent selective hydrolysis of the acyl cyanide to the primary amide using strong acidic conditions, typically concentrated hydrochloric acid, at low temperatures to prevent over-hydrolysis to the corresponding carboxylic acid.

Q2: Why is copper(I) cyanide often preferred over alkali metal cyanides like NaCN for the first step?

While alkali metal cyanides can be used, copper(I) cyanide (CuCN) offers distinct advantages in this "acyl cyanation" reaction. The reaction proceeds via an intermediate acyl-copper complex, which facilitates the nucleophilic attack of the cyanide. This pathway often leads to higher yields and cleaner reactions compared to using NaCN or KCN alone, which can result in more side products.[3] However, processes using alkali cyanides with phase-transfer catalysts or in specific solvent systems have also been developed.[4]

Q3: What are the primary safety concerns when working with cyanides?

Both copper(I) cyanide and sodium cyanide are highly toxic.[5][6] The primary risks are ingestion, inhalation of dust, and skin contact. A critical danger is the liberation of highly toxic hydrogen cyanide (HCN) gas upon contact with acids. Mandatory Safety Protocols:

  • Always handle solid cyanides and reaction mixtures in a certified chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (consider double-gloving).[7]

  • Have a dedicated cyanide antidote kit (e.g., amyl nitrite, sodium thiosulfate) available and ensure all personnel are trained in its use.

  • All waste, including aqueous washes and contaminated solids, must be quenched with bleach or hydrogen peroxide in a basic solution (pH > 10) to destroy residual cyanide before disposal as hazardous waste.

Q4: How do I effectively monitor the progress of each reaction step?

  • Step 1 (Cyanation): Thin Layer Chromatography (TLC) is effective. Use a non-polar solvent system (e.g., 9:1 Hexanes:Ethyl Acetate). The product, 4-bromobenzoyl cyanide, will be less polar than potential acid byproducts. The starting 4-bromobenzoyl chloride is reactive and may streak or show as a new spot upon reaction with the silica gel TLC plate.

  • Step 2 (Hydrolysis): TLC can also be used here (e.g., 1:1 Hexanes:Ethyl Acetate). The product amide is significantly more polar than the starting cyanide. High-Performance Liquid Chromatography (HPLC) is recommended for more quantitative analysis, especially during scale-up, to monitor for the formation of the 4-bromobenzoylformic acid byproduct.

Q5: My final product is an off-white or yellow powder, not pure white. What causes this?

Minor impurities or trace amounts of polymeric side-products formed during the reaction can impart a yellow color. If TLC and NMR analysis show high purity, the color may not be detrimental for subsequent steps. However, if a high-purity, white solid is required, recrystallization or a charcoal treatment can be employed.

Synthesis Workflow and Key Transformations

The overall synthetic pathway is a two-step process designed for scalability and reliability.

G cluster_0 Step 1: Acyl Cyanation cluster_1 Step 2: Controlled Hydrolysis cluster_2 Final Product A 4-Bromobenzoyl Chloride B 4-Bromobenzoyl Cyanide A->B  CuCN or NaCN    High Temperature   C 2-(4-Bromophenyl)-2-oxoacetamide B->C  Conc. HCl    0-5 °C   D Purified Product C->D  Recrystallization  

Caption: Overall workflow for the synthesis of 2-(4-Bromophenyl)-2-oxoacetamide.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Step 1 (Cyanation) 1. Wet Reagents/Solvent: Cyanide salts are sensitive to moisture. Water will react with the acyl chloride to form the unreactive carboxylic acid.1. Ensure the cyanide salt is thoroughly dried in a vacuum oven before use. Use anhydrous solvents if the reaction is performed in solution.
2. Poor Reagent Quality: The 4-bromobenzoyl chloride may have degraded over time.2. Check the purity of the acyl chloride by NMR or distill it under vacuum before use.
3. Insufficient Temperature: The reaction between acyl chlorides and CuCN often requires high temperatures (e.g., >200 °C) to proceed efficiently in a neat reaction.[3]3. Ensure the reaction mixture reaches and maintains the target temperature. For large scale, ensure efficient and even heating.
Formation of Anhydride Byproduct in Step 1 The reaction of the acyl chloride with the corresponding carboxylate (formed from hydrolysis) leads to 4-bromobenzoic anhydride.This is another consequence of moisture. Follow the recommendations for using dry reagents. The anhydride can be separated during distillation of the benzoyl cyanide.[3]
Low Yield in Step 2 (Hydrolysis) 1. Over-hydrolysis: Allowing the reaction to warm or run for too long can lead to the formation of 2-(4-bromophenyl)-2-oxoacetic acid.1. Maintain strict temperature control (0-5 °C). Monitor the reaction closely by TLC/HPLC and quench it as soon as the starting material is consumed.
2. Incomplete Reaction: Insufficient acid or reaction time.2. Ensure a sufficient excess of concentrated HCl is used. Allow the reaction to stir until TLC shows full conversion.
Product is an Oil or Gummy Solid The presence of impurities is depressing the melting point of the final product.Purify the product via recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
Reaction Turns Dark Brown/Black This often indicates decomposition or polymerization side reactions, which can be promoted by excessive heat or impurities.While some color change is normal, significant darkening suggests a problem. Ensure the temperature in Step 1 does not excessively overshoot the target. In Step 2, ensure the starting cyanide is reasonably pure.
Troubleshooting Logic Diagram

G cluster_yield Low Yield cluster_purity Purity Issue start Unsatisfactory Result yield_issue Which Step? start->yield_issue purity_issue What is the issue? start->purity_issue step1_yield Step 1: Cyanation yield_issue->step1_yield step2_yield Step 2: Hydrolysis yield_issue->step2_yield cause1a Wet Reagents? step1_yield->cause1a cause1b Temp Too Low? step1_yield->cause1b cause2a Over-hydrolysis? step2_yield->cause2a cause2b Incomplete Rxn? step2_yield->cause2b solution1 Dry Reagents & Solvents cause1a->solution1 solution2 Increase Temperature cause1b->solution2 solution3 Strict Temp Control (0-5°C) cause2a->solution3 solution4 Increase Rxn Time / Reagent cause2b->solution4 color_issue Off-Color Product purity_issue->color_issue oily_product Oily / Gummy Solid purity_issue->oily_product cause3 Minor Impurities color_issue->cause3 cause4 Significant Impurities oily_product->cause4 solution5 Recrystallize / Charcoal cause3->solution5 cause4->solution5

Caption: Decision tree for troubleshooting common synthesis issues.

Experimental Protocols

Disclaimer: These procedures involve highly hazardous materials and should only be performed by trained chemists in a suitable laboratory with all necessary safety precautions in place.

Protocol 1: Synthesis of 4-Bromobenzoyl Cyanide (Step 1)

This protocol is adapted from established methods for preparing acyl cyanides from acyl chlorides.[3][8]

  • Preparation: In a certified chemical fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a distillation condenser.

  • Reagent Loading: To the flask, add finely powdered and dried copper(I) cyanide (0.95 eq).

  • Reaction: Begin vigorous stirring and add 4-bromobenzoyl chloride (1.0 eq). Heat the mixture using a heating mantle. The reaction is often run neat (without solvent).

  • Temperature Control: Raise the internal temperature to 200-220 °C. The reaction is exothermic and may require careful control of the heating rate. Maintain this temperature for 2-4 hours.

  • Monitoring: The reaction progress can be monitored by taking small, carefully quenched aliquots for TLC or GC-MS analysis.

  • Workup & Purification: Once the reaction is complete, allow the mixture to cool slightly. Purify the 4-bromobenzoyl cyanide directly from the reaction mixture by vacuum distillation. The product is a low-melting solid.

Protocol 2: Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide (Step 2)
  • Setup: In a fume hood, place a beaker or flask equipped with a magnetic stirrer in an ice-water bath.

  • Reagent Addition: Add concentrated hydrochloric acid (approx. 5-10 molar equivalents) to the beaker and cool it to 0-5 °C.

  • Reaction: While maintaining the temperature below 5 °C, slowly add the 4-bromobenzoyl cyanide (1.0 eq) in portions to the cold, stirring acid. A precipitate will begin to form.

  • Stirring: Continue to stir the mixture vigorously in the ice bath for 2-4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (1:1 Hexanes:EtOAc).

  • Workup: Once the reaction is complete, pour the mixture over crushed ice and water.

  • Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the white to off-white solid in a vacuum oven at 40-50 °C to a constant weight.

Protocol 3: Recrystallization (Purification)
  • Solvent Selection: Dissolve the crude, dry product in a minimum amount of hot ethanol or ethyl acetate.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for 5-10 minutes. Filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: To the hot, clear filtrate, add water (if using ethanol) or hexanes (if using ethyl acetate) dropwise until the solution becomes persistently cloudy.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Chemstock. (Date not available). Chemwatch GHS SDS for 4-bromobenzyl cyanide. [Link]

  • New Jersey Department of Health. (Date not available). Hazard Summary: Bromobenzyl Cyanide. [Link]

  • Various Authors. (2021). ResearchGate Discussion on Amide Synthesis. [Link]

  • Royal Society of Chemistry. (Date not available). Supplementary Information on acetamide synthesis. [Link]

  • Various Authors. (2022). Reddit r/Chempros Discussion on Amide Coupling. [Link]

  • Various Authors. (2021). Reddit r/Chempros Discussion on Difficult Amide Bond Formation. [Link]

  • Westin, J. (Date not available). Synthesis of Amides. Organic Chemistry - Jack Westin. [Link]

  • Angeli, A., et al. (2020). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. PubMed Central. [Link]

  • Clark, J. (Date not available). The Preparation of Amides. Chemguide. [Link]

  • Ferreira, S. B., et al. (Date not available). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. PubMed Central. [Link]

  • PubChem. (Date not available). Compound Summary: 2-(4-Bromophenyl)acetamide. [Link]

  • Gunanathan, C., & Shinde, S. D. (2016). Recent Advances in the Catalytic Synthesis of α-Ketoamides. ACS Catalysis. [Link]

  • Khamees, H., et al. (2021). Synthesis of 2‐(4‐methylphenoxy)‐N‐(4‐(4‐bromophenyl) thiazol‐2‐yl) acetamide. ResearchGate. [Link]

  • Sharma, S., et al. (2024). A concise review on copper catalyzed synthesis of α-ketoamides. ChemRxiv. [Link]

  • De Risi, C., et al. (2016). Recent Developments in General Methodologies for the Synthesis of α-Ketoamides. Chemical Reviews. [Link]

  • Thomas, A., & Pillai, A. (2025). Recent Advances in the Catalytic Synthesis of α-Ketoamides. The Chemical Record. [Link]

  • Koenig, G., et al. (1979). Process for the preparation of acyl cyanide compounds.
  • Siemeling, U., et al. (2003). Large Scale Synthesis of 4'-(4-Bromophenyl)-2,2':6',2”-terpyridine and Nature of the Intensely Coloured By-Product. Zeitschrift für Naturforschung B. [Link]

  • Authors not available. (2025). Synthesis of Novel 2-(4-(2-Morpholinoethoxy)phenyl)-N-phenylacetamide Analogues and Their Antimicrobial Study. ResearchGate. [Link]

  • Authors not available. (Date not available). Synthesis of Benzoyl Cyanide. Semantic Scholar. [Link]

  • Krieg, S-C., et al. (2022). Stereoselective Synthesis of 2‐Oxyenamides. ResearchGate. [Link]

  • Authors not available. (1979). Process for the production of benzoyl cyanide (IV).
  • Amer, M. A. (2012). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. [Link]

  • Ruble, J. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses. [Link]

  • Molport. (Date not available). Compound Page: 2-(4-bromophenyl)-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide. [Link]

  • Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. ResearchGate. [Link]

Sources

Validation & Comparative

A Technical Guide to Validating the Biological Effects of Novel Compounds: A Case Study Using 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: 2-(4-Bromophenyl)-2-oxoacetamide is a chemical compound with no established, publicly documented biological effects or mechanism of action. This guide, therefore, uses this molecule within a hypothetical framework to illustrate the rigorous, multi-step validation process that a novel bioactive compound would undergo in a drug discovery and development setting. We will proceed under the premise that this compound was identified as a "hit" in a phenotypic screen for inhibitors of cancer cell proliferation.

Introduction: From Phenotypic Hit to Validated Lead

The journey from identifying a compound with an interesting biological activity to understanding its therapeutic potential is a systematic process of validation. The initial observation—that 2-(4-Bromophenyl)-2-oxoacetamide inhibits the growth of A549 lung cancer cells in our hypothetical screen—is merely the starting point. To advance this "hit," we must answer critical questions: Is the effect real and reproducible? What is the molecular target? Does the compound engage the target in a cellular environment? And how does it perform against established molecules?

This guide provides a comprehensive overview of the methods and experimental logic used to answer these questions, designed for researchers, scientists, and drug development professionals. We will detail the core experimental workflows, explain the rationale behind methodological choices, and present data in a comparative context.

Phase 1: Hit Confirmation and Potency Assessment

The first principle of scientific integrity is reproducibility. The initial screening result must be confirmed, and the compound's potency must be quantified. This is typically achieved by generating a dose-response curve to calculate the half-maximal inhibitory concentration (IC50).

Core Method: Cell Viability Assays

Cell viability assays, such as those using MTT or MTS reagents, are workhorse methods in this phase. They rely on the metabolic activity of living cells to convert a substrate into a colored or fluorescent product, providing a quantitative measure of cell health.

  • Cell Culture: Plate A549 human lung carcinoma cells in a 96-well microplate at a density of 5,000 cells per well. Allow cells to adhere and resume growth for 24 hours in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-(4-Bromophenyl)-2-oxoacetamide in dimethyl sulfoxide (DMSO). Create a 10-point, 3-fold serial dilution series in cell culture medium, ranging from 100 µM to approximately 5 nM.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells treated with DMSO alone (vehicle control) and wells with a known cytotoxic agent like Staurosporine (positive control).

  • Incubation: Return the plate to the incubator for 48 to 72 hours.

  • Quantification: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. The mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot viability against the log of the compound concentration and fit the data using a non-linear regression model (four-parameter logistic curve) to determine the IC50 value.

Comparative Data Analysis

To contextualize the compound's performance, it should be compared to a relevant reference compound. For our hypothetical scenario, we will compare it to Sorafenib, a known multi-kinase inhibitor used in cancer therapy.

CompoundCell LineAssayIC50 (µM) [Hypothetical Data]
2-(4-Bromophenyl)-2-oxoacetamideA549MTT7.8
Sorafenib (Reference)A549MTT3.1

Interpretation: The hypothetical data confirms that 2-(4-Bromophenyl)-2-oxoacetamide has anti-proliferative activity. However, its potency is lower than that of the established drug Sorafenib in this specific cell line. This result is the foundation for the next, more complex phase: target deconvolution.

Phase 2: Target Identification and Engagement Validation

Knowing a compound kills cells is not enough; we must understand how. Target identification is the process of finding the specific biomolecule(s) with which the compound interacts to exert its effect.

Strategy 1: Unbiased Chemical Proteomics

For a novel compound with no known structural analogues, an unbiased approach is essential. Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics technique for identifying direct binding partners of a small molecule.[1][2][3] The general principle involves using the small molecule as a "bait" to capture its protein targets from a complex cell lysate.

Given that a large number of anti-proliferative agents target protein kinases, a specialized form of AfBPP using "kinobeads" is a logical and efficient approach.[4][5] Kinobeads are an affinity resin containing multiple immobilized, non-selective kinase inhibitors that can bind a large portion of the cellular kinome.[6] The experiment is performed in a competitive binding format.

G cluster_treatment Competitive Binding cluster_capture Affinity Capture cluster_analysis Analysis lysate A549 Cell Lysate (Contains Native Kinases) control Vehicle Control (DMSO) compound Test Compound (2-(4-Bromophenyl)-2-oxoacetamide) kinobeads1 Add Kinobeads control->kinobeads1 kinobeads2 Add Kinobeads compound->kinobeads2 captured1 Kinases Bind to Beads kinobeads1->captured1 captured2 Unoccupied Kinases Bind to Beads kinobeads2->captured2 ms1 Elute, Digest & Analyze by LC-MS/MS captured1->ms1 ms2 Elute, Digest & Analyze by LC-MS/MS captured2->ms2 result Quantitative Comparison: Identify Proteins with Reduced Bead Binding ms1->result ms2->result

Rationale: If 2-(4-Bromophenyl)-2-oxoacetamide binds to specific kinases in the lysate, it will occupy their ATP-binding pockets. These "occupied" kinases can no longer bind to the kinobeads. By using quantitative mass spectrometry to compare the proteins pulled down in the compound-treated sample versus the control sample, we can identify which kinases show a dose-dependent decrease in bead binding. These are the putative targets.[7][8]

Strategy 2: Validating Target Engagement in Intact Cells

Identifying a binding partner in a cell lysate is a crucial step, but it is not sufficient. A drug must engage its target within the complex, crowded environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for verifying this in situ target engagement.[9][10][11]

The Principle of CETSA: The technique is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to its ligand (our compound), it generally becomes more stable and resistant to heat-induced unfolding and aggregation. CETSA measures the amount of soluble target protein remaining after heating cells to various temperatures. A binding event is detected as a "shift" in the melting curve to a higher temperature.[12]

  • Cell Treatment: Culture A549 cells to ~80% confluency. Treat the cells with a high concentration (e.g., 10-20 µM) of 2-(4-Bromophenyl)-2-oxoacetamide or vehicle (DMSO) for 1-2 hours.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Divide the cell suspension from each treatment group into multiple PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each one to a different temperature (e.g., a gradient from 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis: Lyse the cells by subjecting them to three freeze-thaw cycles (e.g., using liquid nitrogen and a warm water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[13]

  • Sample Preparation: Collect the supernatant (soluble fraction), determine the protein concentration, and normalize all samples to the same concentration.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a specific primary antibody against the putative target protein identified by kinobeads (e.g., anti-BRAF antibody if BRAF was a hit). Use an appropriate secondary antibody and detect via chemiluminescence.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against the temperature for both the vehicle- and compound-treated groups.

Comparative Data Presentation

Let's hypothesize that the kinobeads experiment identified the kinase BRAF as a primary target. The CETSA data would be presented as follows:

Table: Isothermal Dose-Response CETSA This experiment is performed at a single, fixed temperature (e.g., 54°C, chosen from the melt curve) with varying compound concentrations to determine a cellular EC50.

CompoundTargetCellular EC50 (µM) [Hypothetical Data]
2-(4-Bromophenyl)-2-oxoacetamideBRAF6.5
Sorafenib (Reference)BRAF1.9

G

Interpretation: The CETSA results would biophysically confirm that 2-(4-Bromophenyl)-2-oxoacetamide enters the cells and directly binds to and stabilizes its target protein, BRAF. The isothermal dose-response data provides a cellular EC50, which reflects the concentration required to engage 50% of the target protein in its native environment. This value is often more physiologically relevant than a biochemical IC50.

Phase 3: Mechanistic Validation and Selectivity Profiling

Once a target is identified and engagement is confirmed, the next step is to prove that inhibiting this target is indeed responsible for the observed anti-proliferative effect. This involves measuring the impact on the target's downstream signaling pathway.

Core Method: Phospho-Protein Western Blotting

If our compound inhibits the BRAF kinase, we would expect to see a reduction in the phosphorylation of its direct downstream substrate, MEK, and subsequently, ERK.

  • Treatment: Plate A549 cells and grow to 80% confluency. Treat cells with a dose-range of 2-(4-Bromophenyl)-2-oxoacetamide for a short period (e.g., 1-4 hours).

  • Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins.

  • Western Blotting: Perform Western blotting as described previously. Use primary antibodies specific for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK).

  • Normalization: To ensure equal protein loading, re-probe the same membranes with antibodies for total MEK and total ERK.

  • Analysis: Quantify the p-MEK/total-MEK and p-ERK/total-ERK ratios to determine the extent of pathway inhibition.

Comparative Data Analysis

The results would demonstrate the compound's ability to suppress the signaling output of its target, linking target engagement to a functional cellular consequence.

Compound Concentration (µM)p-ERK / Total ERK Ratio (Fold Change vs. Control) [Hypothetical Data]
0 (Vehicle)1.00
10.85
50.45
100.15
200.12

Interpretation: A dose-dependent decrease in ERK phosphorylation would provide strong evidence that the anti-proliferative effect of 2-(4-Bromophenyl)-2-oxoacetamide is mediated through the inhibition of the BRAF-MEK-ERK signaling pathway. This validates the mechanism of action.

Conclusion and Future Directions

  • Confirmed Hit: The compound reproducibly inhibits cell proliferation with a quantifiable IC50.

  • Identified Target: Using chemical proteomics, we identified BRAF kinase as a primary binding partner.

  • Validated Engagement: CETSA confirmed that the compound binds and stabilizes BRAF in intact cells.

  • Elucidated Mechanism: The compound inhibits downstream signaling (p-ERK), linking target engagement to the anti-proliferative phenotype.

The next steps in the development of this compound would involve comprehensive selectivity profiling (testing against a broad panel of kinases to assess off-target effects), in vitro enzymatic assays to determine the mode of inhibition (e.g., ATP-competitive), and ultimately, testing in preclinical in vivo models to evaluate efficacy and safety. This rigorous validation pipeline is essential for building a convincing scientific case for any novel therapeutic candidate.

References

  • Martinez Molina, D., et al. (2013). The Cellular Thermal Shift Assay for in situ target engagement monitoring of drug candidates. Annual Review of Pharmacology and Toxicology, 55, 141-161. Available at: [Link]

  • Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. Available at: [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367). Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for measuring drug-target interactions in cells. Nature Protocols, 9(9), 2100-2122. Available at: [Link]

  • Cravatt, B.F., et al. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual Review of Biochemistry, 77, 383-414. Available at: [Link]

  • Ma, N., et al. (2019). Affinity-Based Protein Profiling Reveals Cellular Targets of Photoreactive Anticancer Inhibitors. ACS Chemical Biology, 14(12), 2694-2703. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the phenylglyoxamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Its inherent chemical reactivity and modular nature allow for facile structural modifications, leading to compounds with a broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of 2-(4-Bromophenyl)-2-oxoacetamide and its structurally related phenylglyoxamide analogs. We will delve into their synthesis, structure-activity relationships (SAR), and performance in various biological assays, offering insights to guide future drug discovery efforts in this promising chemical space.

The Phenylglyoxamide Core: A Versatile Pharmacophore

The defining feature of the phenylglyoxamide family is the α-ketoamide moiety attached to a phenyl ring. This arrangement confers a unique electronic profile, with two electrophilic centers (the two carbonyl carbons) and potential for various intermolecular interactions, including hydrogen bonding and π-stacking. This versatility has been exploited to develop inhibitors for enzymes, modulators of protein-protein interactions, and compounds with potent antimicrobial and anticonvulsant properties.

The general synthesis of phenylglyoxamides often involves the reaction of a phenylglyoxal with an appropriate amine or the ring-opening of N-acylisatins.[1] Microwave-assisted synthesis has also been shown to be an efficient method for generating libraries of these compounds.[1]

Spotlight on 2-(4-Bromophenyl)-2-oxoacetamide: A Halogenated Archetype

2-(4-Bromophenyl)-2-oxoacetamide serves as a key reference compound in our analysis. The introduction of a bromine atom at the para-position of the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity and electronic character. Halogenation is a common strategy in drug design to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic profiles.

Synthesis and Characterization

The synthesis of 2-(4-Bromophenyl)-2-oxoacetamide and its derivatives can be achieved through various synthetic routes. A common approach involves the oxidation of 4-bromoacetophenone to the corresponding phenylglyoxal, followed by amidation. Spectroscopic techniques such as NMR and IR, along with elemental analysis, are crucial for structural confirmation.[1]

Comparative Analysis: Phenylglyoxamides in Action

The true potential of the phenylglyoxamide scaffold is revealed through the systematic exploration of its derivatives and their performance in biological systems. Below, we compare 2-(4-Bromophenyl)-2-oxoacetamide and its analogs across key therapeutic areas.

Antimicrobial Activity: A Battle Against Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Phenylglyoxamides have shown considerable promise in this arena.

Structure-Activity Relationship Insights:

A study on biphenylglyoxamide-based small molecular antimicrobial peptide mimics revealed that the presence of a biphenyl backbone was important for Gram-negative activity, while an octanesulfonyl group was essential for both Gram-positive and Gram-negative antibacterial activity.[2] Furthermore, the introduction of a chloro-substituent on the biphenyl ring and quaternization of the terminal amine resulted in the most potent analog against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria.[2]

In another study, N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, a derivative of our lead compound, exhibited selective high inhibitory effects against Aspergillus niger.[1] This highlights the tunability of the phenylglyoxamide scaffold to target specific microbial species.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The antimicrobial efficacy of these compounds is typically quantified using the Minimum Inhibitory Concentration (MIC) assay.

  • Preparation of Bacterial Inoculum: A standardized suspension of the target bacterium (e.g., S. aureus) is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation: Comparative Antimicrobial Activity

Compound/AnalogTarget OrganismMIC (µM)Reference
Chloro-substituted quaternary ammonium iodide salt 15c S. aureus8[2]
Chloro-substituted quaternary ammonium iodide salt 15c E. coli16[2]
N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamideA. nigerHigh Inhibition[1]
N-naphthoyl-phenylglyoxamide HCl salt 22b S. aureus16 µg/mL[3]

Logical Workflow for Antimicrobial Drug Discovery

Caption: A streamlined workflow for the discovery of novel phenylglyoxamide-based antimicrobial agents.

Anticonvulsant Properties: Targeting Neurological Disorders

Phenylglyoxamide and related acetamide derivatives have also been investigated for their potential in treating epilepsy and other seizure disorders.

Structure-Activity Relationship Insights:

Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown that the introduction of a trifluoromethyl group on the anilide moiety is crucial for anticonvulsant activity in the maximal electroshock (MES) test.[4] This suggests that electron-withdrawing groups on the phenyl ring can enhance potency. While not a direct phenylglyoxamide, this provides valuable SAR data for related acetamides. In a series of 4-aminophenylacetamides, the most potent compound against both electroshock- and pentylenetetrazol-induced convulsions was the derivative of 2,6-dimethylaniline, highlighting the importance of substitution on the amide nitrogen.[5]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used primary screening model for anticonvulsant drugs.

  • Animal Model: Mice or rats are used.

  • Drug Administration: The test compound is administered, typically intraperitoneally.

  • Induction of Seizure: A brief electrical stimulus is delivered via corneal or ear-clip electrodes.

  • Observation: The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

  • Endpoint: The ability of the compound to prevent the tonic extension phase is recorded as a measure of anticonvulsant activity.

Data Presentation: Comparative Anticonvulsant Activity

Compound/AnalogSeizure ModelED₅₀ (mg/kg)Reference
N-(3-(trifluoromethyl)phenyl) acetamide derivative 19 MES (i.p.)Protection at 100 mg/kg[4]
4-amino-N-(2,6-dimethylphenyl)acetamide 16 MES (i.p.)50.50[5]
4-amino-N-(2,6-dimethylphenyl)acetamide 16 Pentylenetetrazol (i.p.)93.20[5]

Signaling Pathway: Putative Mechanism of Action

While the exact mechanisms are often multifaceted, many anticonvulsants, including some acetamide derivatives, are known to modulate the activity of voltage-gated sodium channels.

Sodium_Channel_Modulation cluster_0 Cellular Level Drug Phenylglyoxamide Derivative VGSC Voltage-Gated Sodium Channel Drug->VGSC Binds to and modulates channel gating ActionPotential Reduced Neuronal Excitability VGSC->ActionPotential Inhibits excessive firing Neuron Neuronal Membrane Seizure Suppression of Seizure Activity ActionPotential->Seizure

Caption: Proposed mechanism involving modulation of voltage-gated sodium channels by anticonvulsant phenylglyoxamides.

Broader Therapeutic Horizons

The versatility of the phenylglyoxamide scaffold extends beyond antimicrobial and anticonvulsant activities. Derivatives have been explored as:

  • Enzyme Inhibitors: N-(2-oxo-3-oxetanyl)amides, which share a similar reactive carbonyl system, have been identified as potent inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA), an enzyme implicated in inflammation.[6]

  • Anti-inflammatory Agents: Certain N-(4-substituted phenyl)glycine derivatives have shown promising anti-inflammatory activity in carrageenan-induced rat paw edema assays.[7]

Conclusion and Future Directions

This comparative analysis underscores the significant potential of 2-(4-Bromophenyl)-2-oxoacetamide and the broader class of phenylglyoxamides as a fertile ground for the discovery of new therapeutic agents. The ability to systematically modify the phenyl ring, the amide substituent, and the keto-amide linker provides a powerful platform for fine-tuning biological activity and pharmacokinetic properties.

Future research should focus on:

  • Head-to-Head Comparative Studies: Designing studies that directly compare a wide range of phenylglyoxamide derivatives in standardized assays will provide more definitive structure-activity relationships.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their effects is crucial for rational drug design.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties will be essential for advancing lead compounds into preclinical and clinical development.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space of phenylglyoxamides and unlock their full therapeutic potential.

References

  • Yu, T. T., et al. (2020). Design, Synthesis and Biological Evaluation of Biphenylglyoxamide-Based Small Molecular Antimicrobial Peptide Mimics as Antibacterial Agents. Molecules, 25(18), 4285. [Link]

  • Solorzano, C., et al. (2010). Synthesis and structure-activity relationships of N-(2-oxo-3-oxetanyl)amides as N-acylethanolamine-hydrolyzing acid amidase inhibitors. Journal of Medicinal Chemistry, 53(15), 5632-5642. [Link]

  • Al-Hourani, B. J., et al. (2020). Microwave-assisted synthesis, structural elucidation and biological assessment of 2-(2-acetamidophenyl)-2-oxo-N phenyl acetamide and N-(2-(2-oxo-2(phenylamino)acetyl)phenyl)propionamide derivatives. Journal of Molecular Structure, 1217, 128421. [Link]

  • S.V., E., et al. (2016). Synthesis, Biological Activity of 2-phenylindolizine Acetamide Derivatives as Potential Antibacterial Agents. Der Pharma Chemica, 8(19), 324-332. [Link]

  • Loughlin, W. A., et al. (2016). 2-Oxo-1,2-dihydropyridinyl-3-yl amide-based GPa inhibitors: Design, synthesis and structure-activity relationship study. European Journal of Medicinal Chemistry, 112, 225-236. [Link]

  • Armirotti, A., et al. (2013). Synthesis and structure-activity relationship (SAR) of 2-methyl-4-oxo-3-oxetanylcarbamic acid esters, a class of potent N-acylethanolamine acid amidase (NAAA) inhibitors. Journal of Medicinal Chemistry, 56(17), 6957-6976. [Link]

  • Nizalapur, S., et al. (2016). Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors. Organic & Biomolecular Chemistry, 14(14), 3623-3637. [Link]

  • Prakash, S., et al. (2014). Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry, 44(8), 1216-1221. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. Medicinal Chemistry, 14(6), 612-622. [Link]

  • Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(1), 137-143. [Link]

  • Clark, C. R., & Davenport, T. W. (1987). Anticonvulsant activity of some 4-aminophenylacetamides. Journal of Pharmaceutical Sciences, 76(1), 18-20. [Link]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. International Journal of Pharmaceutical Quality Assurance, 9(1), 75-81. [Link]

  • Ferreira, R. J., et al. (2011). N-(4-Bromophenyl)-2-(2-thienyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. [Link]

  • Mahyavanshi, J., Shukla, M., & Parmar, K. (2015). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3-phenyl-propenyl)-phenyl]-2-(4-phenyl-5-pyridine-4yl-4H-[2][6][8]triazole-3-ylsulfanyl)-acetamide. International Journal of ChemTech Research, 8(6), 693-700. [Link]

Sources

A Technical Guide to the Structure-Activity Relationships of 2-(4-Bromophenyl)-2-oxoacetamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-(4-bromophenyl)-2-oxoacetamide analogs. We will explore the synthetic strategies, compare the biological activities of various derivatives, and provide detailed experimental protocols to support further research and development in this area. The α-ketoamide moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with biological targets through both non-covalent and covalent mechanisms.[1][2] The incorporation of a 4-bromophenyl group offers a strategic point for modifying lipophilicity and electronic properties, making this class of compounds a fertile ground for drug discovery.

The 2-(4-Bromophenyl)-2-oxoacetamide Scaffold: A Versatile Core

The 2-(4-bromophenyl)-2-oxoacetamide core, characterized by an α-ketoamide functional group attached to a 4-bromophenyl ring, serves as a versatile template for the design of bioactive molecules. The α-ketoamide moiety can confer conformational rigidity and establish hydrogen bonds with target biomolecules.[2] Furthermore, the electrophilic nature of the carbonyl groups allows for potential covalent interactions with nucleophilic residues, such as serine or cysteine, in enzyme active sites.[1][2]

The 4-bromophenyl group is a common feature in medicinal chemistry, influencing the compound's pharmacokinetic and pharmacodynamic properties. The bromine atom can engage in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets. Its lipophilicity also plays a crucial role in membrane permeability and overall bioavailability.

Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide Analogs

The synthesis of 2-(4-bromophenyl)-2-oxoacetamide analogs typically involves the amidation of a 2-(4-bromophenyl)-2-oxoacetic acid derivative with a primary or secondary amine. A common synthetic route is outlined below:

General Synthetic Scheme:

Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide Analogs cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Final Product 4-Bromoacetophenone 4-Bromoacetophenone 2-(4-Bromophenyl)-2-oxoacetic acid 2-(4-Bromophenyl)-2-oxoacetic acid 4-Bromoacetophenone->2-(4-Bromophenyl)-2-oxoacetic acid Oxidation (e.g., KMnO4, SeO2) Amine (R1R2NH) Amine (R1R2NH) 2-(4-Bromophenyl)-2-oxo-N-(R1,R2)acetamide 2-(4-Bromophenyl)-2-oxo-N-(R1,R2)acetamide 2-(4-Bromophenyl)-2-oxoacetic acid->2-(4-Bromophenyl)-2-oxo-N-(R1,R2)acetamide Amide Coupling (e.g., DCC, EDC, HATU) + Amine (R1R2NH)

Caption: General synthetic route to 2-(4-Bromophenyl)-2-oxoacetamide analogs.

Experimental Protocol: Synthesis of a Representative Analog

Synthesis of N-(aryl)-2-(4-bromophenyl)-2-oxoacetamide:

  • Oxidation of 4-Bromoacetophenone: To a solution of 4-bromoacetophenone (1.0 eq) in a suitable solvent (e.g., pyridine or dioxane), add selenium dioxide (2.0 eq). Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and filter to remove selenium metal. Evaporate the solvent under reduced pressure. The crude 2-(4-bromophenyl)-2-oxoacetic acid can be purified by recrystallization.

  • Amide Coupling: To a stirred solution of 2-(4-bromophenyl)-2-oxoacetic acid (1.0 eq) in an anhydrous solvent (e.g., DMF or DCM) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP). After 15 minutes, add the desired primary or secondary amine (1.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the desired N-(aryl)-2-(4-bromophenyl)-2-oxoacetamide analog.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 2-(4-bromophenyl)-2-oxoacetamide analogs has been explored against various targets, primarily in the areas of oncology and infectious diseases. The following sections summarize the key SAR findings.

Anticancer Activity

Several studies have incorporated the 2-(4-bromophenyl)-2-oxoacetamide scaffold into larger molecules exhibiting anticancer properties.

Table 1: Anticancer Activity of Selected 2-(4-Bromophenyl)-2-oxoacetamide Analogs and Related Compounds

Compound/Analog ClassTarget/Cell LineKey SAR ObservationsReference(s)
Quinoline-Oxadiazole Hybrids HepG2, MCF-7The presence of a 2-(4-bromophenyl)quinoline moiety linked to a 1,3,4-oxadiazole ring showed considerable cytotoxic activity. Modifications on the oxadiazole ring significantly influenced potency.[3][3]
2-Oxoindoline-based Acetohydrazides SW620, PC-3, NCI-H23While not direct 2-oxoacetamide analogs, these related structures highlight the importance of the N-substituent for cytotoxicity. Arylidene substitutions on the acetohydrazide nitrogen led to potent compounds.[4][4]
Thiazole-bearing Chloroacetamides Jurkat, MDA-MB-231N-(thiazol-2-yl)-2-chloroacetamides, where the phenyl group of the thiazole can be a 4-bromophenyl, exhibited significant cytotoxic activity.[2][2]
N-(4-(4-bromophenyl)thiazol-2-yl) derivatives MCF-7N-substitution on the acetamide with various aromatic and heterocyclic amines led to compounds with promising activity against breast cancer cell lines.[1][5][1][5]

Key Insights from Anticancer SAR:

  • N-Substitution is Critical: The nature of the substituent on the acetamide nitrogen is a primary determinant of anticancer activity. Bulky and heterocyclic moieties often lead to enhanced potency.

  • Aromatic and Heterocyclic Groups: The introduction of additional aromatic or heterocyclic rings, such as quinoline, oxadiazole, or thiazole, can significantly enhance cytotoxicity.[1][3][5]

  • The Role of the 4-Bromophenyl Moiety: While systematic variation of the substituent on the phenyl ring is not extensively reported for this specific scaffold, the consistent presence of the 4-bromophenyl group in active compounds suggests its importance for activity, likely through favorable interactions within the target's binding site.

Antimicrobial Activity

The 2-(4-bromophenyl)-2-oxoacetamide core has also been investigated for its antimicrobial potential.

Table 2: Antimicrobial Activity of Selected 2-(4-Bromophenyl)-2-oxoacetamide Analogs and Related Compounds

Compound/Analog ClassTarget Organism(s)Key SAR ObservationsReference(s)
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives Gram-positive and Gram-negative bacteria, FungiDerivatives with specific substitutions on the acetamide nitrogen showed promising antimicrobial activity.[1][5][1][5]
Quinoline-Oxadiazole Hybrids S. aureus, E. coli, C. albicansCertain derivatives exhibited potent and broad-spectrum antimicrobial activity, in some cases exceeding that of the reference drug neomycin.[3][3]

Key Insights from Antimicrobial SAR:

  • Broad-Spectrum Potential: Analogs incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens.[1][3][5]

  • Importance of the N-Substituent: Similar to the anticancer activity, the substituent on the acetamide nitrogen plays a crucial role in determining the antimicrobial spectrum and potency.

Comparative Analysis with Alternative Scaffolds

While a direct comparison with established drugs is often application-specific, we can draw parallels with other privileged scaffolds in medicinal chemistry.

  • Comparison with other α-Ketoamides: The broader class of α-ketoamides has been extensively studied as inhibitors of various enzymes, particularly proteases like calpains.[6] The SAR of peptide α-ketoamides often highlights the importance of hydrophobicity (LogP) and electronic properties (HOMO energy) for activity.[6] The 2-(4-bromophenyl)-2-oxoacetamide scaffold can be considered a non-peptidic α-ketoamide, and its activity is likely governed by similar physicochemical principles.

  • Comparison with Chalcones: Chalcones, which also feature a diaryl propenone framework, are another class of compounds with diverse biological activities, including anticancer and antimicrobial effects. Both scaffolds possess conjugated systems and can participate in various non-covalent interactions. However, the α-ketoamide moiety in the 2-(4-bromophenyl)-2-oxoacetamide analogs offers a distinct hydrogen bonding pattern and potential for covalent modification of targets, which may lead to different selectivity and mechanisms of action.

Future Directions and Conclusion

The 2-(4-bromophenyl)-2-oxoacetamide scaffold represents a promising starting point for the development of novel therapeutic agents. The available data, although fragmented, consistently points to the critical role of the N-substituent on the acetamide in defining the biological activity and target selectivity.

Future research in this area should focus on:

  • Systematic SAR Studies: A focused library of analogs should be synthesized with systematic variations on both the acetamide nitrogen and the 4-bromophenyl ring to delineate a more precise SAR.

  • Target Identification and Mechanism of Action Studies: For the most potent analogs, efforts should be directed towards identifying their specific molecular targets and elucidating their mechanism of action.

  • Pharmacokinetic Profiling: In vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies are necessary to assess the drug-like properties of these compounds.

References

  • Taylor & Francis Online. QSAR studies on peptide α-ketoamides and α-ketohydroxamate derivatives as calpain I inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Narang, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Narang, R., et al. (2019). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)
  • Nguyen, T. T., et al. (2017). Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. Scientific Reports, 7(1), 1-13.
  • Lesyk, R., et al. (2024). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science.
  • Al-Ghorbani, M., et al. (2024). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies. RSC Advances, 14(1), 1-15.

Sources

A Comparative Guide to the In Vitro and In Vivo Evaluation of 2-(4-Bromophenyl)-2-oxoacetamide as a Putative Anticancer Agent

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scoping the Therapeutic Potential of a Novel Oxoacetamide

In the landscape of modern drug discovery, the α-ketoamide moiety is a recognized "privileged structure," serving as a critical pharmacophore in compounds with a wide array of biological activities.[1] The unique reactivity of this group, characterized by two electrophilic centers, makes it a versatile scaffold for engaging with biological targets, particularly in the realm of oncology.[1] This guide focuses on a specific, yet under-investigated molecule: 2-(4-Bromophenyl)-2-oxoacetamide .

A thorough review of the current scientific literature reveals a notable absence of direct experimental data on the in vitro and in vivo activities of this specific compound. However, the broader family of acetamide and oxoacetamide derivatives has demonstrated significant potential, particularly as anticancer agents that can induce apoptosis and modulate key cellular pathways.[1][2][3][4]

This document, therefore, serves as a forward-looking comparative guide for researchers, scientists, and drug development professionals. It is designed to be a comprehensive roadmap for the systematic evaluation of 2-(4-Bromophenyl)-2-oxoacetamide. By drawing parallels with structurally related compounds for which experimental data exists, we will outline a robust, self-validating research plan to elucidate its potential as a novel therapeutic agent. Our central hypothesis is that the presence of the bromophenyl group, a common feature in bioactive molecules, combined with the reactive oxoacetamide core, may confer potent anticancer properties.

The Scientific Rationale: Why Pursue 2-(4-Bromophenyl)-2-oxoacetamide as an Anticancer Agent?

The impetus to investigate 2-(4-Bromophenyl)-2-oxoacetamide stems from the well-documented anticancer activities of analogous compounds. Phenylacetamide derivatives have shown anti-proliferative effects on various human cancer cell lines, including prostate and breast carcinomas.[5] Furthermore, the introduction of a halogen, such as bromine, on the phenyl ring is a common strategy in medicinal chemistry to enhance potency. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been reported as active antiproliferative agents against breast cancer cell lines.[6]

The oxoacetamide core itself is implicated in the induction of apoptosis. Certain N-substituted 2-oxoacetamide derivatives have exhibited potent cytotoxic effects against cervical, breast, and liver cancer cell lines through the induction of a caspase-8-dependent apoptotic pathway.[1] This programmed cell death is a critical mechanism for effective anticancer therapies.

Therefore, we propose a focused investigation into the anticancer properties of 2-(4-Bromophenyl)-2-oxoacetamide, with a direct comparison to established and experimental agents to benchmark its activity and define its therapeutic window.

Part 1: In Vitro Evaluation - From Cytotoxicity to Mechanism of Action

The initial phase of evaluation will focus on cell-based assays to determine the compound's direct effect on cancer cells and to begin unraveling its mechanism of action.

Foundational Cytotoxicity Screening

The first critical step is to determine the concentration-dependent cytotoxic effect of 2-(4-Bromophenyl)-2-oxoacetamide across a panel of human cancer cell lines. This provides the half-maximal inhibitory concentration (IC50), a key metric of potency.[7]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[8][9]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, and PC3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5][7] A non-cancerous cell line (e.g., HEK293) should be included to assess selectivity.[8]

  • Compound Treatment: Prepare serial dilutions of 2-(4-Bromophenyl)-2-oxoacetamide and comparator compounds in culture medium. Treat the cells with this concentration gradient and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for a defined period, typically 48 to 72 hours.[6][7]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan product.[8]

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Comparative Data: Cytotoxicity of Structurally Related Compounds

The following table presents IC50 values for comparator compounds from the literature, providing a benchmark against which to evaluate the performance of 2-(4-Bromophenyl)-2-oxoacetamide.

Compound/DrugCancer Cell LineCancer TypeIC50 (µM)Source
2-(4-Bromophenyl)-2-oxoacetamide MCF-7 Breast TBD Hypothetical
2-(4-Bromophenyl)-2-oxoacetamide HepG2 Liver TBD Hypothetical
2-(4-Bromophenyl)-2-oxoacetamide PC3 Prostate TBD Hypothetical
Phenoxyacetamide Derivative IHepG2Liver1.43[3][4]
Phenoxyacetamide Derivative IIHepG2Liver6.52[3][4]
5-Fluorouracil (Reference Drug)HepG2Liver5.32[3][4]
Thiazole-acetamide Derivative 10aPC-3Prostate7[2]
Doxorubicin (Reference Drug)PC-3Prostate-[2]
2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide (2b)PC3Prostate52[5]
Imatinib (Reference Drug)PC3Prostate40[5]
Mechanistic Deep Dive: Uncovering the "How"

Once cytotoxicity is established, the next logical step is to investigate the mechanism of cell death. Based on the activity of related compounds, we hypothesize that 2-(4-Bromophenyl)-2-oxoacetamide induces apoptosis.

Experimental Workflow for Mechanistic Studies

G cluster_0 In Vitro Mechanistic Evaluation Cytotoxicity Confirmed Cytotoxicity Confirmed CellCycle Cell Cycle Analysis (Propidium Iodide Staining) Cytotoxicity Confirmed->CellCycle Investigate cell cycle arrest ApoptosisAssay Apoptosis Confirmation (Annexin V/PI Staining) Cytotoxicity Confirmed->ApoptosisAssay Quantify apoptotic cells CaspaseActivity Caspase Activation Assay (Colorimetric/Fluorometric) ApoptosisAssay->CaspaseActivity Identify key effector caspases PARPCleavage PARP Cleavage Analysis (Western Blot) CaspaseActivity->PARPCleavage Confirm downstream apoptotic events InVivoStudies Proceed to In Vivo Studies PARPCleavage->InVivoStudies Strong evidence for efficacy

Caption: Proposed workflow for the in vitro mechanistic evaluation of 2-(4-Bromophenyl)-2-oxoacetamide.

Detailed Protocols for Mechanistic Assays:

  • Cell Cycle Analysis (Propidium Iodide Staining): This technique uses flow cytometry to quantify the DNA content of cells, allowing for the determination of the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7][10] A compound-induced arrest at a specific phase can indicate interference with cell division machinery.

    • Treat cells with the IC50 concentration of the test compound for 24 hours.

    • Harvest and fix the cells in cold 70% ethanol.

    • Wash the cells and treat with RNase A to remove RNA.

    • Stain the cellular DNA with propidium iodide.

    • Analyze the DNA content by flow cytometry.[7]

  • Caspase Activation Assays: Caspases are a family of proteases that are central to the apoptotic process. Colorimetric or fluorometric assays can measure the activity of key executioner caspases, such as caspase-3.[4][11]

    • Induce apoptosis in cells by treating with the test compound.

    • Lyse the cells to release their contents.

    • Add a caspase-specific substrate that is conjugated to a chromophore or fluorophore (e.g., DEVD-pNA for caspase-3).[4]

    • Measure the absorbance or fluorescence, which is proportional to the caspase activity.

  • PARP Cleavage Analysis (Western Blot): Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair. During apoptosis, it is cleaved by caspase-3.[12][13] Detecting the cleaved fragment of PARP by Western blot is a hallmark of apoptosis.

    • Prepare protein lysates from treated and untreated cells.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Probe the membrane with a primary antibody specific for cleaved PARP.[12]

    • Use a secondary antibody conjugated to an enzyme for detection.

    • Visualize the bands corresponding to full-length and cleaved PARP.

Proposed Apoptotic Signaling Pathway

G Compound 2-(4-Bromophenyl)- 2-oxoacetamide Cell Cancer Cell Compound->Cell Procaspase8 Pro-caspase-8 Cell->Procaspase8 Induces apoptotic signal Caspase8 Caspase-8 (Active) Procaspase8->Caspase8 Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleaves and activates Caspase3 Caspase-3 (Active) Procaspase3->Caspase3 PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes CleavedPARP Cleaved PARP PARP->CleavedPARP

Sources

A Strategic Guide to Assessing the Target Selectivity and Cross-Reactivity of 2-(4-Bromophenyl)-2-oxoacetamide: A Putative p300/CBP Histone Acetyltransferase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher in drug discovery and chemical biology, the synthesis of a novel small molecule represents the start of a critical journey of characterization. This guide is structured to provide a comprehensive experimental framework for a researcher who has developed 2-(4-Bromophenyl)-2-oxoacetamide , a compound of interest with a chemical scaffold suggestive of activity against histone acetyltransferases (HATs). Our central hypothesis is that this molecule acts as an inhibitor of the p300/CBP family of HATs.

This document will serve as a strategic workflow, guiding the user from initial enzymatic assays to confirm the primary target, through to cellular target engagement, and finally to broad proteome-wide cross-reactivity profiling. We will compare the (hypothetical) performance of our novel compound against well-established p300/CBP inhibitors: C646 , the first-generation tool compound; A-485 , a more potent and selective successor; and CCS1477 (Inobrodib) , a clinical-grade inhibitor.[1][2][3][4][5][6][7]

The Scientific Rationale: Why Hypothesize a p300/CBP Target?

The 2-oxoacetamide moiety present in our compound of interest is a structural alert. Structure-activity relationship (SAR) studies of various epigenetic modulators have revealed that similar chemical features can confer inhibitory activity against histone acetyltransferases.[8][9][10] The p300/CBP enzymes, in particular, are crucial transcriptional co-activators, and their dysregulation is implicated in numerous cancers and other diseases, making them a prime therapeutic target.[11][12][13] Therefore, a rigorous and systematic evaluation of the selectivity of 2-(4-Bromophenyl)-2-oxoacetamide is paramount to determine its potential as a chemical probe or a therapeutic lead.

Experimental Workflow for Characterization

The journey from a novel compound to a well-characterized chemical probe requires a multi-faceted approach. The following workflow is designed to be self-validating, with each phase building upon the last to provide a complete picture of the compound's activity and specificity.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Global Specificity A Primary Screening: Fluorometric HAT Assay B Selectivity Panel: Test against other HATs (PCAF, GCN5) A->B Confirm primary target C Cellular Thermal Shift Assay (CETSA) B->C Proceed if potent & selective D Western Blot for Histone Acetylation (H3K27ac) C->D Confirm target engagement in cells E Chemoproteomics: Competitive Pull-down with Mass Spec D->E Proceed if cellularly active F Identify Off-Targets E->F Unbiased cross-reactivity profile G G F->G Final Selectivity Profile G cluster_0 CETSA Workflow cluster_1 Expected Outcome A Treat cells with compound or vehicle (DMSO) B Heat cells to a range of temperatures A->B C Lyse cells and separate soluble proteins B->C D Quantify soluble p300/CBP (e.g., Western Blot) C->D E Melting curve shifts to higher temperatures with compound treatment D->E Indicates Target Engagement

Caption: The Cellular Thermal Shift Assay (CETSA) workflow.

Phase 3: Unbiased Proteome-Wide Off-Target Profiling

While targeted assays are essential, they can be biased. To comprehensively assess cross-reactivity, a proteome-wide approach is necessary to identify unanticipated off-targets. Chemical proteomics methods are ideal for this. [11][14][15][16]

Protocol: Competitive Chemical Proteomics
  • Probe Synthesis:

    • Synthesize a biotinylated version of 2-(4-Bromophenyl)-2-oxoacetamide to serve as a probe for affinity purification. It is critical to ensure that the biotinylation does not abrogate its binding activity.

  • Competitive Pull-Down:

    • Prepare cell lysates from a relevant cell line.

    • Incubate the lysates with increasing concentrations of the non-biotinylated ("free") 2-(4-Bromophenyl)-2-oxoacetamide for 1 hour.

    • Add the biotinylated probe and incubate for another hour.

    • Capture the probe and any bound proteins using streptavidin-coated magnetic beads.

    • Wash the beads extensively to remove non-specific binders.

  • Mass Spectrometry and Data Analysis:

    • Elute the bound proteins from the beads and digest them into peptides using trypsin.

    • Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample.

    • Proteins that show a dose-dependent decrease in binding to the probe in the presence of the free compound are considered specific targets or off-targets.

Synthesizing the Evidence: A Final Comparative Guide

Upon completion of this experimental workflow, you will have a robust dataset to comprehensively assess the target selectivity and cross-reactivity of 2-(4-Bromophenyl)-2-oxoacetamide. The final comparison guide would integrate these findings, presenting a clear picture of how this novel compound performs against established benchmarks. This evidence-based approach is fundamental to the principles of good drug discovery and the development of high-quality chemical probes.

References

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Probe-Based Discovery of Protein Function, 1-20. [Link]

  • Li, P., et al. (2021). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 11(15), e4111. [Link]

  • Lasko, L. M., et al. (2017). Discovery of a selective catalytic p300/CBP inhibitor that targets lineage-specific tumours. Nature, 550(7674), 128–132. [Link]

  • Li, Z., et al. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. Communications Biology, 4(1), 949. [Link]

  • Lasko, L. M., et al. (2017). A-485 potently inhibits p300/CBP in cells. ResearchGate. [Link]

  • EpigenTek. C646, p300/CBP Inhibitor. [Link]

  • Berman, H. M., et al. (2017). 5KJ2: The novel p300/CBP inhibitor A-485 uncovers a unique mechanism of action to target AR in castrate resistant prostate cancer. RCSB PDB. [Link]

  • ResearchGate. (2021). A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing. [Link]

  • Taylor & Francis Online. Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • 3H Biomedical. Colorimetric Histone Acetyltransferase Activity Assay (HAT). [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Henry, R. A., et al. (2017). In Vitro Histone Acetylation Assay. Current Protocols in Pharmacology, 79, 3.14.1-3.14.16. [Link]

  • Becher, I., et al. (2016). Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery. Methods in Enzymology, 574, 131-151. [Link]

  • Pemberton, J. C., et al. (2025). The clinical-grade CBP/p300 inhibitor CCS1477 represses the global NRF2-dependent cytoprotective transcription program and re-sensitizes cancer cells to chemotherapeutic drugs. Free Radical Biology and Medicine, S0891-5849(25)00184-4. [Link]

  • Huang, L., et al. (2020). Discovery, Structure-Activity Relationship and Biological Activity of Histone-Competitive Inhibitors of Histone Acetyltransferases P300/CBP. Journal of Medicinal Chemistry, 63(15), 8194-8212. [Link]

  • Welti, J., et al. (2021). Targeting the p300/CBP Axis in Lethal Prostate Cancer. Cancer Discovery, 11(5), 1118-1137. [Link]

  • Crawford, T. D., et al. (2020). Discovery of a Potent and Selective Covalent p300/CBP Inhibitor. ACS Medicinal Chemistry Letters, 11(7), 1393-1398. [Link]

  • Sun, Q., et al. (2019). Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism. European Journal of Medicinal Chemistry, 178, 259-286. [Link]

  • Li, Y., et al. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. BMC Chemistry, 17(1), 39. [Link]

  • ResearchGate. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. [Link]

  • Google Patents. WO2013148114A1 - P300/cbp inhibitors and methods of use.
  • ResearchGate. (2021). CCS1477, a Novel p300/CBP Bromodomain Inhibitor, Enhances Efficacy of Azacitidine and Venetoclax in Pre-Clinical Models of Acute Myeloid Leukaemia and Lymphoma. [Link]

  • Chapuis, N., et al. (2023). Therapeutic targeting of EP300/CBP by bromodomain inhibition in hematologic malignancies. Nature Communications, 14(1), 8150. [Link]

  • Wang, Y., et al. (2019). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 24(17), 3108. [Link]

  • Zhao, W., et al. (2021). Current development of CBP/p300 inhibitors in the last decade. European Journal of Medicinal Chemistry, 209, 112861. [Link]

  • MDPI. Targeting CBP and p300: Emerging Anticancer Agents. [Link]

  • Wu, J., et al. (2018). Recent Advances in the Development of CBP/p300 Bromodomain Inhibitors. Current Medicinal Chemistry, 25(32), 3947-3961. [Link]

  • ResearchGate. Histone acetyltransferase inhibitors: An overview in synthesis, structure-activity relationship and molecular mechanism. [Link]

  • Methot, J. L., et al. (2008). Synthesis and Structure-Activity Relationship of Histone Deacetylase (HDAC) Inhibitors With Triazole-Linked Cap Group. Bioorganic & Medicinal Chemistry Letters, 18(9), 2741-2745. [Link]

  • MDPI. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. [Link]

  • Abdel-Latif, E., et al. (2020). Synthesis and biological evaluation of some heterocyclic scaffolds based on the multifunctional N-(4-acetylphenyl)-2-chloroacetamide. Journal of Heterocyclic Chemistry, 57(8), 3071-3081. [Link]

  • Zarghi, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Processes, 10(9), 1800. [Link]

  • MDPI. Histone Acetyltransferase and Deacetylase Inhibitors—New Aspects and Developments. [Link]

Sources

A Researcher's Guide to Confirming the Molecular Target of 2-(4-Bromophenyl)-2-oxoacetamide: An Objective Comparison of Experimental Approaches

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a bioactive small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often arduous, step in this process is the identification and confirmation of the molecule's direct biological target. This guide provides an in-depth comparison of modern experimental approaches to definitively identify the molecular target(s) of 2-(4-Bromophenyl)-2-oxoacetamide, a compound whose specific interactions within the cellular milieu are yet to be fully elucidated. Our focus is on robust, verifiable methodologies that offer a high degree of scientific integrity.

The challenge with a molecule like 2-(4-Bromophenyl)-2-oxoacetamide lies in its novelty and the absence of a well-documented target. This necessitates a multi-pronged strategy, moving from broad, unbiased screening to specific, high-confidence validation. We will dissect and compare several orthogonal approaches, detailing not just the "how" but the "why," to empower you to make informed decisions in your target deconvolution campaigns.

Section 1: The Initial Hunt - Unbiased and Broad-Spectrum Approaches

When the target of a compound is unknown, the initial step is to cast a wide net to capture potential interactors. These methods are designed to generate a list of candidate proteins from a complex biological sample, such as a cell lysate or even live cells.

Affinity-Based Proteomics: Fishing for Partners

The foundational principle of affinity-based proteomics is to use the small molecule as "bait" to "fish" for its binding partners.[1] This is a powerful technique for identifying direct physical interactions.

Causality Behind the Choice: This method is chosen for its directness. If a protein physically binds to 2-(4-Bromophenyl)-2-oxoacetamide, it will be captured. The primary challenge lies in synthesizing a suitable affinity probe—a version of the compound modified with a linker arm and an immobilization tag (like biotin) that does not disrupt its binding activity.[2]

Experimental Workflow:

  • Probe Synthesis: Synthesize an analog of 2-(4-Bromophenyl)-2-oxoacetamide with a linker and a biotin tag. It is crucial to test this new molecule to ensure it retains its biological activity.

  • Immobilization: The biotinylated probe is immobilized on a solid support, typically streptavidin-coated beads.

  • Incubation: The immobilized probe is incubated with a cell lysate. A control experiment using beads without the probe or with an inactive analog is essential.

  • Washing and Elution: Non-specifically bound proteins are washed away. The specifically bound proteins are then eluted.

  • Identification: The eluted proteins are identified using mass spectrometry (MS).

Diagram of the Affinity-Based Proteomics Workflow:

AffinityProteomics cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Compound 2-(4-Bromophenyl)- 2-oxoacetamide Probe Biotinylated Probe Compound->Probe Synthesis Beads Streptavidin Beads Probe->Beads Immobilization Incubation Incubation & Pull-Down Beads->Incubation Lysate Cell Lysate Lysate->Incubation Wash Washing Incubation->Wash Elution Elution Wash->Elution MS Mass Spectrometry Elution->MS Candidates Candidate Targets MS->Candidates

Caption: Workflow for affinity-based target identification.

Genetic and Genomic Screens: A Functional Perspective

Genetic screens, particularly those using CRISPR technology, offer an alternative, unbiased approach that identifies functional, rather than physical, interactions.[3][4][5] These screens can reveal proteins that are part of the target's pathway or are required for the compound's activity.

Causality Behind the Choice: If knocking down or overexpressing a particular gene product alters the cell's sensitivity to 2-(4-Bromophenyl)-2-oxoacetamide, it suggests that this protein is either the direct target or a critical component of its mechanism of action.[3]

Experimental Workflow (CRISPR Knockout Screen):

  • Library Transduction: A pooled library of guide RNAs (gRNAs), targeting every gene in the genome, is introduced into a population of cells using lentivirus.[5]

  • Compound Treatment: The cell population is treated with a lethal or sub-lethal dose of 2-(4-Bromophenyl)-2-oxoacetamide.

  • Selection: Cells in which the gRNA has knocked out a gene essential for the compound's activity will survive and proliferate.

  • Sequencing and Analysis: The gRNA sequences in the surviving cell population are amplified and identified by next-generation sequencing. Genes whose gRNAs are enriched are considered potential targets or key pathway components.

Diagram of the CRISPR Screen Logic:

CRISPRScreen cluster_workflow CRISPR Knockout Screen Workflow start Cell Population Introduce gRNA Library treatment Treat with 2-(4-Bromophenyl)-2-oxoacetamide Negative Selection start:f1->treatment:f0 analysis Sequence gRNAs from Surviving Cells Identify Enriched gRNAs treatment:f1->analysis:f0 result Resistance-conferring Gene Knockouts Candidate Targets/Pathways analysis:f1->result:f0

Caption: Logic of a CRISPR-based knockout screen for target ID.

Section 2: Target Engagement and Validation - Confirming the Interaction

Once a list of candidate targets has been generated, the next crucial step is to confirm direct engagement between 2-(4-Bromophenyl)-2-oxoacetamide and these proteins in a cellular context.

Cellular Thermal Shift Assay (CETSA®): Proving Engagement in a Native Environment

CETSA is a powerful method for verifying that a compound binds to its target in intact cells or tissues.[6][7][8] The principle is that a protein, when bound to a ligand, becomes thermodynamically stabilized and thus more resistant to heat-induced denaturation.[6][7]

Causality Behind the Choice: A shift in the thermal stability of a candidate protein in the presence of 2-(4-Bromophenyl)-2-oxoacetamide is strong evidence of a direct physical interaction within the complex environment of the cell.[6][7]

Experimental Protocol (Western Blot-based CETSA):

  • Cell Treatment: Treat cultured cells with 2-(4-Bromophenyl)-2-oxoacetamide or a vehicle control.

  • Heating: Aliquot the treated cells and heat them to a range of temperatures (e.g., 40-70°C).

  • Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.

  • Detection: Analyze the amount of the soluble candidate protein at each temperature using Western blotting.

  • Analysis: A positive result is a shift in the melting curve of the protein to a higher temperature in the compound-treated samples compared to the control.

Diagram of the CETSA Principle:

CETSA cluster_control Vehicle Control cluster_treatment Compound Treatment Protein_C Protein Heat_C Heat Protein_C->Heat_C Denatured_C Denatured Protein Heat_C->Denatured_C Compound Compound Complex Protein-Compound Complex Compound->Complex Protein_T Protein Protein_T->Complex Heat_T Heat Complex->Heat_T Stable Stable Complex Heat_T->Stable

Caption: Principle of ligand-induced thermal stabilization in CETSA.

Drug Affinity Responsive Target Stability (DARTS): An Orthogonal Validation

DARTS operates on a similar principle to CETSA but uses proteases instead of heat to challenge protein stability.[9][10][11] A protein bound to a small molecule will often have a more compact conformation, making it less susceptible to proteolytic degradation.[9][12]

Causality Behind the Choice: This method provides an independent line of evidence for target engagement. If a candidate protein is protected from proteolysis by 2-(4-Bromophenyl)-2-oxoacetamide, it strongly supports a direct binding interaction. DARTS is particularly useful as it does not require any modification to the small molecule.[11][12]

Experimental Protocol:

  • Lysate Preparation: Prepare a native cell lysate.

  • Compound Incubation: Incubate aliquots of the lysate with varying concentrations of 2-(4-Bromophenyl)-2-oxoacetamide or a vehicle control.

  • Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each aliquot and incubate for a specific time.

  • Quenching and Analysis: Stop the digestion and analyze the samples by SDS-PAGE and Western blotting for the candidate protein.

  • Result Interpretation: A higher amount of the intact candidate protein in the compound-treated samples compared to the control indicates protection from digestion and thus, binding.

Section 3: Biophysical Characterization - Quantifying the Interaction

After confirming target engagement in a cellular context, biophysical methods are employed to characterize the interaction in a purified system. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)
  • Surface Plasmon Resonance (SPR): This label-free technique measures the binding and dissociation rates of the compound to a purified, immobilized target protein in real-time. It provides kinetic data (k_on, k_off) and the dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event between the compound and the purified target protein in solution. It provides the binding affinity (K_D), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the interaction.[13]

Causality Behind the Choice: These methods provide the highest level of confidence for a direct, specific interaction. They move beyond a simple "yes/no" answer to quantify the precise nature of the binding, which is critical for understanding structure-activity relationships and for further drug development.

Comparison of Experimental Approaches

Technique Principle Strengths Limitations Best For
Affinity-Based Proteomics Physical pull-down of binding partners.Unbiased; identifies direct interactors.Requires chemical modification of the compound; risk of false positives/negatives.Initial, broad-spectrum target discovery.
CRISPR Screens Functional genomics to identify genes modulating compound sensitivity.Unbiased; no compound modification needed; identifies functional pathways.Identifies both direct and indirect targets; can be complex to execute and analyze.Unbiased target and pathway discovery.
CETSA Ligand-induced thermal stabilization of the target protein in cells.Confirms target engagement in a native cellular context; label-free.Target must be thermally stable; requires a specific antibody for detection (WB-based).Validating candidate targets from primary screens.
DARTS Ligand-induced protection from proteolysis.Confirms target engagement; no compound modification needed.Not all binding events confer protease resistance; requires specific antibody.Orthogonal validation of candidate targets.
SPR / ITC Direct measurement of binding kinetics and thermodynamics in a purified system.Highly quantitative (affinity, kinetics); provides deep mechanistic insight.Requires purified protein; may not reflect cellular environment.Final, quantitative validation of direct binding.

Conclusion: A Self-Validating, Multi-Faceted Strategy

Identifying the molecular target of a novel compound like 2-(4-Bromophenyl)-2-oxoacetamide is not a linear process but an iterative one that relies on the convergence of evidence from multiple, orthogonal techniques. A robust and trustworthy approach begins with unbiased methods like affinity proteomics or CRISPR screening to generate a list of high-probability candidates. These candidates are then rigorously tested for engagement in a cellular context using methods like CETSA and DARTS. Finally, the most promising interactions are characterized in detail using quantitative biophysical assays such as SPR or ITC.

By layering these experimental approaches, each validating the others, researchers can build a compelling and irrefutable case for the molecular target of 2-(4-Bromophenyl)-2-oxoacetamide, paving the way for mechanism-of-action studies and further therapeutic development.

References

  • Almqvist, H., et al. (2016). CETSA opens the door to intracellular target engagement. Nature Chemical Biology. Available at: [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Available at: [Link]

  • Pai, M. Y., et al. (2015). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Methods in Molecular Biology. Available at: [Link]

  • Pai, M. Y., & Moellering, R. E. (2019). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). Bio-protocol. Available at: [Link]

  • Bantscheff, M., et al. (2011). Chemoproteomics profiling of kinases. Methods in Molecular Biology. Available at: [Link]

  • Pelago Bioscience. (2020). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. YouTube. Available at: [Link]

  • Sleno, L. (2012). The use of affinity-based technologies in proteomics. Affinity Chromatography. Available at: [Link]

  • Doench, J. G. (2018). Am I ready for CRISPR? A user's guide to genetic screens. Nature Reviews Genetics. Available at: [Link]

  • Gilbert, L. A., et al. (2014). Genome-Scale CRISPR-Mediated Control of Gene Repression and Activation. Cell. Available at: [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. Available at: [Link]

  • Taipale, M. (2018). Combining experimental strategies for successful target deconvolution. Expert Opinion on Drug Discovery. Available at: [Link]

  • Kyushu University. (n.d.). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University PURE Portal Site. Available at: [Link]

  • ChEMBL. (2024). Prediction of compound-target interaction using several artificial intelligence algorithms and comparison with a consensus-based strategy. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2010). Emerging Affinity-Based Techniques in Proteomics. PMC. Available at: [Link]

  • ResearchGate. (2025). (PDF) Combining experimental strategies for successful target deconvolution. ResearchGate. Available at: [Link]

  • Synthego. (n.d.). CRISPR Screens: Approaches, Strategies, and Workflow. Synthego. Available at: [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available at: [Link]

  • PubChem. (n.d.). 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acetamide. PubChem. Available at: [Link]

  • DTIC. (2021). Using Affinity-Based Proteomics to Identify Diagnostic and Plasma Biomarkers for Endometriosis. DTIC. Available at: [Link]

  • ACS Central Science. (2022). Innovative CRISPR Screening Promotes Drug Target Identification. ACS Publications. Available at: [Link]

  • National Institutes of Health. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. PMC. Available at: [Link]

  • Technology Networks. (2018). 5 Target Deconvolution Approaches in Drug Discovery. Technology Networks. Available at: [Link]

  • Biocompare. (2021). Using CRISPR for Target Identification. Biocompare. Available at: [Link]

  • Journal of Biological Chemistry. (2003). Proteomics-based Target Identification. JBC. Available at: [Link]

  • Cambridge Healthtech Institute. (n.d.). Emerging Drug Targets Identification & Validation. Discovery On Target. Available at: [Link]

  • JoVE. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability DARTS assay for studying Rapamycin/mTOR interaction. JoVE. Available at: [Link]

  • Drug Target Review. (2020). Using CRISPR-Cas9 to identify new gene drug targets. Drug Target Review. Available at: [Link]

  • Royal Society of Chemistry. (2020). Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. RSC Publishing. Available at: [Link]

  • Frontiers in Molecular Biosciences. (2023). Contemporary biophysical approaches for studying 14-3-3 protein–protein interactions. Frontiers. Available at: [Link]

  • YouTube. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • Nature Chemistry. (2023). An electroaffinity labelling platform for chemoproteomic-based target identification. Nature. Available at: [Link]

  • Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Ensuring Experimental Reproducibility with 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

The Central Role of Starting Material Integrity

Reproducibility begins long before the main experiment. The identity, purity, and stability of your starting materials are the bedrock upon which reliable data is built. 2-(4-Bromophenyl)-2-oxoacetamide is an α-ketoamide, a structural motif recognized for its utility in medicinal chemistry, often as a covalent inhibitor of cysteine and serine proteases[1]. However, its synthesis and handling are not without challenges that can directly impact experimental outcomes.

A common and reliable method for the synthesis of related acetamides involves the acylation of an amine. For instance, the synthesis of N-(4-bromophenyl)-2-chloroacetamide is achieved by reacting 4-bromoaniline with chloroacetyl chloride[2]. Drawing from established methodologies for α-ketoamide synthesis, a robust protocol for 2-(4-Bromophenyl)-2-oxoacetamide can be devised starting from 2-bromo-1-(4-bromophenyl)ethanone.

Experimental Protocol: Synthesis of 2-(4-Bromophenyl)-2-oxoacetamide

This protocol is a self-validating system, incorporating in-process checks and a rigorous purification and characterization workflow.

Step 1: Synthesis of 2-amino-1-(4-bromophenyl)ethanone hydrochloride

  • To a solution of 2-bromo-1-(4-bromophenyl)ethanone (1 eq.) in a suitable solvent such as chloroform, add hexamethylenetetramine (1.1 eq.).

  • Stir the mixture at room temperature for 24 hours. A precipitate will form.

  • Filter the solid and wash with chloroform to obtain the quaternary ammonium salt.

  • Suspend the salt in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and filter the resulting precipitate. Wash with cold ethanol to yield 2-amino-1-(4-bromophenyl)ethanone hydrochloride.

Step 2: Oxidation to 2-(4-Bromophenyl)-2-oxoacetamide

  • Dissolve the 2-amino-1-(4-bromophenyl)ethanone hydrochloride (1 eq.) in a mixture of acetic acid and water.

  • Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1.1 eq.) in water, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Extract the product with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure 2-(4-Bromophenyl)-2-oxoacetamide.

Synthesis workflow for 2-(4-Bromophenyl)-2-oxoacetamide.

The Imperative of Rigorous Characterization

Once synthesized, verifying the identity and purity of 2-(4-Bromophenyl)-2-oxoacetamide is a non-negotiable step. Failure to do so is a primary source of experimental irreproducibility. A combination of spectroscopic and chromatographic methods should be employed.

Technique Expected Observations for 2-(4-Bromophenyl)-2-oxoacetamide Purpose
¹H NMR Signals corresponding to the aromatic protons on the bromophenyl ring (typically two doublets in the 7.5-8.0 ppm region), and two broad singlets for the -NH₂ protons.Confirms the chemical structure and the presence of key functional groups.
¹³C NMR Resonances for the two carbonyl carbons (amide and ketone), and the aromatic carbons, including the carbon attached to bromine.Provides further confirmation of the carbon skeleton.
FT-IR Characteristic stretching frequencies for the N-H bonds of the primary amide (around 3200-3400 cm⁻¹), and two distinct C=O stretches for the ketone and amide carbonyls (typically in the 1650-1750 cm⁻¹ range).Identifies key functional groups and helps distinguish from starting materials.
Mass Spec A molecular ion peak corresponding to the expected mass (C₈H₆BrNO₂ ≈ 228/230 g/mol ), showing the characteristic isotopic pattern for a bromine-containing compound.Confirms the molecular weight and elemental composition.
HPLC A single major peak under various mobile phase conditions.Assesses purity and allows for quantification of any impurities.

Causality in Characterization: Each technique provides a unique piece of the structural puzzle. NMR elucidates the connectivity of atoms, IR confirms functional groups, and Mass Spectrometry verifies the overall mass and elemental composition. HPLC is the final gatekeeper, ensuring the sample is free from starting materials, by-products, or degradation products that could confound subsequent experiments.

Understanding and Mitigating Stability Issues for Reproducibility

The chemical nature of α-ketoamides presents specific stability challenges that must be managed to ensure consistent experimental results.

1. Hydration and Hemiacetal Formation: The electrophilic keto-carbonyl group can exist in equilibrium with its hydrate (gem-diol) form in aqueous solutions. This equilibrium is influenced by pH and the substitution on the amide nitrogen.

2. Potential for Racemization: If a chiral center is present adjacent to the keto group, there is a risk of epimerization or racemization, especially under basic conditions or even at physiological pH.

3. Susceptibility to Nucleophiles: The reactivity of the α-ketoamide moiety with biological nucleophiles like cysteine and serine residues is often its intended function as an inhibitor. However, unintended reactions with other nucleophiles in a reaction mixture can lead to variability.

Stability_Factors Compound α-Ketoamide Aqueous_Media Aqueous Media pH_Conditions pH (especially basic) Nucleophiles Presence of Nucleophiles Hydrate Hydrate (gem-diol) Formation Aqueous_Media->Hydrate Racemization Racemization/Epimerization pH_Conditions->Racemization Adducts Unintended Adduct Formation Nucleophiles->Adducts

Key stability considerations for α-ketoamides.

Comparison with Alternative Scaffolds

The choice of 2-(4-Bromophenyl)-2-oxoacetamide is often deliberate, based on its advantages over other reactive moieties used in drug discovery and chemical biology.

Scaffold 2-(4-Bromophenyl)-2-oxoacetamide Corresponding α-Keto Acid Corresponding Aldehyde
Structure R-CO-CO-NH₂R-CO-COOHR-CHO
Reactivity Moderately electrophilic ketone.More acidic due to the carboxylic acid group.Highly electrophilic, prone to oxidation and other side reactions.
Stability Generally good chemical and metabolic stability. More resistant to proteolytic cleavage than peptides[3].Can be metabolically labile.Often exhibits poor metabolic stability and potential for off-target toxicity due to high reactivity[3].
Pharmacokinetics Generally better membrane permeance compared to α-ketoacids[3].Lower membrane permeability due to the charged carboxylate group at physiological pH.Variable, but often limited by metabolic instability.
Key Advantage Balanced reactivity and stability, making it a "tunable" warhead for covalent inhibitors.High reactivity for certain applications, but often a liability.
Reproducibility Concern Hydrate formation in aqueous media.Similar hydration issues; pH sensitivity.High reactivity can lead to multiple side products and batch-to-batch variability.

Expert Insight: The α-ketoamide moiety represents a "sweet spot" in terms of electrophilicity. It is reactive enough to form covalent bonds with target nucleophiles (like the cysteine in a protease active site) but not so reactive as to be indiscriminately attacked by other biological molecules, a common issue with aldehydes. This controlled reactivity is a significant contributor to more reproducible outcomes in biological assays.

A Self-Validating Workflow for Application

To ensure reproducibility in an application, such as screening for protease inhibition, a self-validating workflow is essential.

Experimental Protocol: In Vitro Protease Inhibition Assay
  • Compound Preparation and QC:

    • Prepare a stock solution of rigorously characterized 2-(4-Bromophenyl)-2-oxoacetamide in DMSO.

    • QC Check: Run an HPLC analysis of the stock solution to confirm concentration and ensure no degradation has occurred during storage.

  • Assay Execution:

    • Perform serial dilutions of the stock solution to obtain the desired final concentrations for the assay.

    • Incubate the protease with varying concentrations of the inhibitor for a defined period.

    • Initiate the reaction by adding a fluorogenic substrate.

    • Monitor the reaction kinetics using a plate reader.

    • Control: Include a vehicle control (DMSO only) and a positive control inhibitor.

  • Data Analysis and Validation:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve.

    • Validation: The positive control inhibitor should yield an IC₅₀ value within the expected range, confirming the validity of the assay run.

Self-validating workflow for a protease inhibition assay.

By adhering to this rigorous, multi-stage approach—from synthesis and characterization to a deep understanding of the compound's stability and a self-validating application workflow—researchers can significantly enhance the reproducibility of their experiments with 2-(4-Bromophenyl)-2-oxoacetamide. This commitment to scientific integrity ensures that the data generated is reliable, robust, and serves as a solid foundation for future discoveries.

References

  • This reference is a placeholder for a specific synthesis protocol if one were found.
  • The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Journal of Medicinal Chemistry. [Link]

  • This reference is a placeholder for a specific characterization d
  • This reference is a placeholder for a specific applic
  • This reference is a placeholder for a specific stability study if one were found.
  • Inhibitors of Proteases: A Well-Grounded Strategy in Drug Development. Molecules. [Link]

  • This reference is a placeholder for a direct compar
  • This reference is a placeholder for a quantitative analysis protocol if one were found.
  • This reference is a placeholder for a review on reproducibility in organic synthesis if one were found.

Sources

A Researcher's Guide to Validating 2-(4-Bromophenyl)-2-oxoacetamide as a Chemical Probe for the Hypothetical Bromodomain BRDX

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a novel chemical entity, 2-(4-Bromophenyl)-2-oxoacetamide, as a potential chemical probe. For the purpose of this illustrative guide, we will hypothesize that this molecule has been identified as a binder of "Bromodomain-containing protein X" (BRDX), a fictional epigenetic reader protein implicated in a novel cancer signaling pathway.

Our objective is to rigorously assess 2-(4-Bromophenyl)-2-oxoacetamide against the established criteria for high-quality chemical probes, using the well-characterized BET bromodomain inhibitor, (+)-JQ1, as a benchmark for comparison.[1] This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and validation of novel molecular tools for biological discovery.

The Imperative of Rigorous Chemical Probe Validation

Small molecule chemical probes are indispensable tools for dissecting protein function and validating therapeutic targets.[2][3] Unlike a drug, which is optimized for a clinical outcome, a chemical probe is designed to selectively engage a specific biological target to answer a defined biological question.[4] The use of poorly characterized small molecules can lead to misleading results and wasted resources.[5] Therefore, a stringent, multi-faceted validation process is not just recommended; it is essential for scientific integrity.

The core tenets of chemical probe validation, as established by consortia like the Structural Genomics Consortium (SGC), revolve around three pillars:

  • Potency: The compound must exhibit high affinity for its intended target.

  • Selectivity: The compound should have minimal interaction with other proteins, especially those within the same family.

  • Cellular Activity: The probe must engage its target in a cellular context and elicit a measurable downstream effect.[5]

The Candidate and the Benchmark: A Head-to-Head Comparison

Our candidate probe, 2-(4-Bromophenyl)-2-oxoacetamide (herein referred to as BPOA-1 ), was identified through a hypothetical high-throughput screen for binders of the BRDX bromodomain. To assess its potential, we will compare it against (+)-JQ1 , a potent, selective, and cell-permeable inhibitor of the BET (Bromodomain and Extra-terminal domain) family of bromodomains (BRD2, BRD3, BRD4, and BRDT).[6][7]

Hypothetical Comparative Data Summary

The following table presents plausible, illustrative data that one would aim to generate during a validation campaign for BPOA-1.

Parameter BPOA-1 (Hypothetical Data) (+)-JQ1 (Established Data) Validation Criteria Comment
Target(s) BRDXBET Family (BRD2, BRD3, BRD4, BRDT)-BPOA-1 is being evaluated for a single target.
Biochemical Potency (BRD4-BD1 IC50) 55 nM (TR-FRET)77 nM (AlphaScreen)[7]< 100 nMBPOA-1 meets the potency criteria in a biochemical setting.
Binding Affinity (BRD4-BD1 Kd) 90 nM (ITC)~50 nM (ITC)[3]< 100 nMDirect binding confirmed, meeting potency standards.
Cellular Target Engagement (EC50) 450 nM (NanoBRET)~500 nM (FRAP)[7]< 1 µMBPOA-1 demonstrates engagement with its target in live cells.
Intra-Family Selectivity >100-fold vs. all other bromodomainsPan-BET inhibitor; low selectivity within BET family>30-fold vs. related family membersBPOA-1 shows excellent hypothetical selectivity.
Broad Panel Selectivity No significant hits in a panel of 400 kinases at 1 µMInactive against 55 receptors/ion channels at 1 µM[6]Minimal off-targetsBPOA-1 appears clean in broad panel screening.
Cellular Phenotype Induces apoptosis in BRDX-dependent cell line (EC50 = 500 nM)Induces apoptosis in NMC cells; downregulates MYC[8]Links target engagement to a functional outcomeThe observed phenotype is consistent with target engagement.
Negative Control Available? Yes, a structurally similar but inactive analog (BPOA-NC)Yes, (-)-JQ1 is inactive[7]Essential for validating on-target effectsA crucial tool for downstream experiments is available.

The Validation Workflow: A Step-by-Step Guide

The following diagram and protocols outline a comprehensive workflow for validating BPOA-1 as a chemical probe for BRDX.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Selectivity Profiling cluster_3 Phase 4: Functional Validation biochem_potency Biochemical Potency (TR-FRET, AlphaScreen) binding_affinity Binding Affinity (ITC, DSF) biochem_potency->binding_affinity Confirm direct binding permeability Cell Permeability (LC-MS/MS) binding_affinity->permeability Proceed if potent target_engagement Target Engagement (CETSA, NanoBRET) permeability->target_engagement intra_family Intra-Family Selectivity (BROMOscan Panel) target_engagement->intra_family Proceed if cell-active broad_panel Broad Panel Selectivity (Kinase & GPCR Panels) intra_family->broad_panel proteomic Unbiased Proteomic Profiling (Chemoproteomics) broad_panel->proteomic phenotype Cellular Phenotype Assay (e.g., c-Myc Western Blot) proteomic->phenotype Proceed if selective negative_control Negative Control Validation (BPOA-NC) phenotype->negative_control Confirm on-target effect final_validation Validated Chemical Probe negative_control->final_validation

Caption: A stepwise workflow for validating a novel chemical probe.

Experimental Protocols

1. Biochemical Potency: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

  • Rationale: TR-FRET is a robust, high-throughput assay to measure the binding of BPOA-1 to the BRDX bromodomain by disrupting the interaction between the protein and a known ligand (e.g., an acetylated histone peptide).[9]

  • Methodology:

    • Recombinant GST-tagged BRDX protein and a biotinylated, acetylated histone H4 peptide are incubated in an assay buffer.

    • A Terbium (Tb)-labeled anti-GST antibody (donor) and Streptavidin-conjugated dye (acceptor) are added. Binding of the peptide to BRDX brings the donor and acceptor into proximity, generating a FRET signal.

    • BPOA-1 is serially diluted and added to the mixture.

    • The plate is incubated, and the TR-FRET signal is read on a compatible plate reader.

    • The IC50 value is calculated from the dose-response curve, representing the concentration of BPOA-1 that inhibits 50% of the protein-peptide interaction.

2. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

  • Rationale: CETSA directly assesses whether a compound binds to its target protein in intact cells. Ligand binding stabilizes the target protein, leading to a higher melting temperature.[10]

  • Methodology:

    • Culture BRDX-expressing cells to ~80% confluency.

    • Treat cells with various concentrations of BPOA-1 or vehicle (DMSO) for 1 hour.

    • Harvest the cells and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes.

    • Lyse the cells by freeze-thawing.

    • Separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble BRDX remaining in the supernatant at each temperature by Western blot.

    • A positive result is a shift in the melting curve to a higher temperature in the presence of BPOA-1.

3. Selectivity Profiling: BROMOscan®

  • Rationale: To ensure the biological effects observed are due to the inhibition of BRDX and not off-target proteins, it is crucial to screen BPOA-1 against a broad panel of related targets. The BROMOscan platform from DiscoveRx is an industry-standard method for assessing bromodomain inhibitor selectivity.

  • Methodology:

    • Submit BPOA-1 for screening at a defined concentration (e.g., 1 µM) against the full panel of human bromodomains.

    • The assay is a competition binding assay where the test compound competes with an immobilized ligand for binding to each bromodomain.

    • The amount of bromodomain bound to the solid support is measured.

    • Results are typically reported as percent of control, with lower percentages indicating stronger binding. A Kd can be determined for any significant hits.

4. Functional Validation: c-Myc Expression Assay

  • Rationale: Bromodomain inhibitors, particularly of the BET family, are known to suppress the transcription of key oncogenes like c-Myc.[8] Assuming BRDX is a transcriptional co-activator for the MYC gene, demonstrating BPOA-1's ability to reduce c-Myc protein levels provides a crucial link between target engagement and a cellular phenotype.

BPOA1 BPOA-1 BRDX BRDX BPOA1->BRDX Inhibits MYC_Gene MYC Gene BRDX->MYC_Gene Binds to promoter Acetylated_Histones Acetylated Histones Acetylated_Histones->BRDX Recruits Transcription_Factors Transcription Factors Transcription_Factors->MYC_Gene Activates MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA Transcription cMyc_Protein c-Myc Protein MYC_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Drives

Caption: Hypothetical BRDX signaling pathway leading to cell proliferation.

  • Methodology:

    • Seed a BRDX-dependent cancer cell line (e.g., a cell line where BRDX knockdown causes growth arrest).

    • Treat cells with a dose-response of BPOA-1, BPOA-NC (negative control), and a positive control (like (+)-JQ1, if the cell line is also BET-dependent) for 8-24 hours.

    • Harvest cells and prepare whole-cell lysates.

    • Perform Western blotting to detect levels of c-Myc protein. Use a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • A dose-dependent decrease in c-Myc levels with BPOA-1, but not BPOA-NC, treatment would validate the on-target functional effect.

Conclusion and Forward Look

The validation of a chemical probe is a rigorous, iterative process that builds a foundation of trust in the data generated with that tool. This guide outlines a hypothetical but scientifically grounded pathway to validate 2-(4-Bromophenyl)-2-oxoacetamide (BPOA-1) as a selective inhibitor of the fictional bromodomain BRDX.

Based on our illustrative data, BPOA-1 meets the stringent criteria for a high-quality chemical probe: it is potent in biochemical and cellular assays, highly selective for its intended target, and modulates a key downstream signaling pathway. The availability of a validated negative control, BPOA-NC, further strengthens its utility.

If such data were obtained in a real-world setting, BPOA-1 would be considered a reliable tool for interrogating the biology of BRDX, paving the way for a deeper understanding of its role in health and disease.

References

  • Validating Chemical Probes. European Federation for Medicinal Chemistry. [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • Müller, S., & Knapp, S. (2014). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 74(19), 5333-5339. [Link]

  • Bajusz, D., & Keserű, G. M. (2020). Data-Driven Exploration of Selectivity and Off-Target Activities of Designated Chemical Probes. Molecules, 25(18), 4235. [Link]

  • (+)-JQ1 SGCBD01 Selective chemical probe for BET Bromodomains. Structural Genomics Consortium. [Link]

  • JQ1 - The Chemical Probes Portal. [Link]

  • Shadrick, W. R., et al. (2016). Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Chemical Biology, 11(11), 3139-3146. [Link]

  • Goh, Y. T., et al. (2021). Recommended Tool Compounds: Thienotriazolodiazepines-Derivatized Chemical Probes to Target BET Bromodomains. ACS Pharmacology & Translational Science, 4(4), 1426-1440. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067-1073. [Link]

  • Schiedel, M., et al. (2021). Selectivity aspects of activity-based (chemical) probes. Drug Discovery Today, 27(2), 519-528. [Link]

  • Chaikuad, A., et al. (2018). Selectivity on-target of bromodomain chemical probes by structure-guided medicinal chemistry and chemical biology. Future Medicinal Chemistry, 10(2), 221-237. [Link]

  • Fish, P. V., et al. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry, 55(22), 9831-9837. [Link]

  • Measuring intracellular target engagement at bromodomain BRD4 using the NanoBRET assay. ResearchGate. [Link]

  • Crawford, T. D., et al. (2016). Chemical probes and inhibitors of bromodomains outside the BET family. Future Medicinal Chemistry, 8(12), 1493-1508. [Link]

  • Target engagement, cellular permeability, and transcriptional effects... ResearchGate. [Link]

  • Development Of Small Molecule Chemical Probes For Brd4. University of Minnesota Digital Conservancy. [Link]

  • Kalinin, A. A., et al. (2025). A Minireview on BET Inhibitors: Beyond Bromodomain Targeting. International Journal of Molecular Sciences, 26(5), 2603. [Link]

  • Wang, L., & Ronai, Z. A. (2020). Bromodomain Inhibitors and Therapeutic Applications. Cancers, 12(11), 3376. [Link]

  • Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. ChemRxiv. [Link]

  • Axtman, A. D., et al. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. bioRxiv. [Link]

  • Li, Z., et al. (2023). Targeting bromodomain-containing proteins: research advances of drug discovery. Journal of Hematology & Oncology, 16(1), 54. [Link]

  • Kim, J., et al. (2019). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. Oncology Letters, 17(2), 1757-1764. [Link]

Sources

A Researcher's Guide to the Potency of Novel Phenylacetamide Derivatives as Anticonvulsant Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the anticonvulsant potency of a series of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the structure-activity relationships (SAR) that govern the efficacy of these compounds. The information herein is supported by robust experimental data from preclinical animal models, offering a clear and objective comparison to facilitate further research and development in the field of antiepileptic drugs (AEDs).

Introduction: The Therapeutic Potential of Phenylacetamides

The phenylacetamide scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of a wide array of therapeutic agents.[1] Within the realm of neurology, derivatives of this structural class have shown significant promise as anticonvulsant agents, with levetiracetam being a notable example of a clinically successful drug.[1] The core structure, characterized by a phenyl ring linked to an acetamide moiety, allows for extensive chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which were synthesized and evaluated for their potential to suppress seizures in established preclinical models.[2]

The rationale behind the design of these derivatives lies in exploring the impact of various substituents on the anilide and phenylpiperazine rings on anticonvulsant activity. By systematically altering the electronic and steric properties of these regions, researchers can elucidate key structural features required for potent activity and develop a predictive SAR model.

Comparative Potency Analysis: Insights from Preclinical Seizure Models

The anticonvulsant efficacy of the synthesized N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives was primarily assessed using two well-established rodent models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] The MES model is highly predictive of a compound's ability to prevent the spread of seizures, indicative of efficacy against generalized tonic-clonic seizures.[1] Conversely, the scPTZ test is used to identify agents that can raise the seizure threshold, suggesting potential utility against myoclonic and absence seizures.[2]

The following table summarizes the in vivo anticonvulsant activity of a selection of these derivatives, expressed as the median effective dose (ED₅₀) in mg/kg. A lower ED₅₀ value indicates higher potency.

Compound IDR1 (Anilide Moiety)R2 (Phenylpiperazine Moiety)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)
1 3-ClH> 300> 300
2 3-CF₃H> 300> 300
3 3-CF₃4-F100 (at 4h)> 300
4 3-CF₃4-Cl100 (at 4h)> 300
5 3-CF₃4-CF₃100 (at 0.5h)> 300
6 3-CF₃2-Cl> 300> 300
7 3-CF₃2,3-diCl> 300> 300
Phenytoin --9.5Inactive
Carbamazepine --12.3Inactive

Data extracted from published research.[2]

Structure-Activity Relationship (SAR) Insights:

The data presented in the table reveals several key trends that inform the structure-activity relationship for this class of compounds:

  • Crucial Role of the 3-Trifluoromethyl Group: A striking observation is the significantly higher anticonvulsant protection exhibited by the 3-(trifluoromethyl)anilide derivatives (compounds 2-7 ) compared to the 3-chloroanilide analog (compound 1 ).[2] This suggests that the strong electron-withdrawing nature of the trifluoromethyl group at the meta position of the anilide ring is critical for activity in the MES model.

  • Influence of Phenylpiperazine Substitution: Among the active 3-(trifluoromethyl)anilide series, the nature and position of substituents on the phenylpiperazine ring further modulate potency.

    • Electron-withdrawing groups such as fluorine, chlorine, and trifluoromethyl at the para-position of the phenylpiperazine ring (compounds 3 , 4 , and 5 ) conferred the highest activity, with ED₅₀ values of 100 mg/kg.[2]

    • Substitution at the ortho-position, as seen with the 2-chloro and 2,3-dichloro analogs (compounds 6 and 7 ), led to a loss of activity, indicating that steric hindrance near the piperazine linkage may be detrimental.[2]

  • Pharmacokinetic Considerations: The time point of maximum effect varied among the active compounds. For instance, compounds 3 and 4 showed activity at 4 hours post-administration, while compound 5 was active at 0.5 hours.[2] This difference may be attributed to variations in their lipophilicity and metabolic stability, highlighting the importance of pharmacokinetic profiling in lead optimization.[2]

  • Selectivity Profile: All active compounds in this series demonstrated efficacy exclusively in the MES test, with no protection observed in the scPTZ model.[2] This pharmacological profile is similar to that of established AEDs like phenytoin and carbamazepine, suggesting a potential mechanism of action involving the blockade of voltage-gated sodium channels.[3]

Experimental Protocols: Methodologies for In Vivo Efficacy Screening

The reliable determination of anticonvulsant potency hinges on standardized and well-validated experimental protocols. The methodologies described below are fundamental to the data presented in this guide.

Maximal Electroshock (MES) Test

This test evaluates a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Protocol:

  • Animal Model: Adult male albino mice are used for the assay.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various doses.

  • Electrical Stimulation: At predetermined time points after compound administration, a corneal electrical stimulation (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

  • Observation: The animals are observed for the presence or absence of the tonic hindlimb extension.

  • Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint for protection.

  • Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.

MES_Workflow cluster_pre Pre-Treatment cluster_stim Seizure Induction cluster_obs Observation & Endpoint cluster_analysis Data Analysis A Test Compound Administration (i.p.) C Corneal Electrical Stimulation A->C B Control Group (Vehicle) B->C D Observe for Tonic Hindlimb Extension C->D E Protection Endpoint: Abolition of Extension D->E F Calculate ED50 (Probit Analysis) E->F

Caption: Workflow for the Maximal Electroshock (MES) Test.

Subcutaneous Pentylenetetrazole (scPTZ) Test

This assay identifies compounds that can prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazole.

Protocol:

  • Animal Model: Adult male albino mice are used.

  • Compound Administration: Test compounds are administered i.p. at various doses.

  • Convulsant Administration: Following a specific pretreatment time, a subcutaneous injection of pentylenetetrazole (e.g., 85 mg/kg) is administered.

  • Observation: Animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (characterized by clonus of the limbs, jaw, and vibrissae lasting for at least 5 seconds).

  • Endpoint: The absence of clonic seizures during the observation period is considered the endpoint for protection.

  • Data Analysis: The ED₅₀ is calculated as the dose that protects 50% of the animals from clonic seizures.

scPTZ_Workflow cluster_pre Pre-Treatment cluster_conv Convulsant Challenge cluster_obs Observation & Endpoint cluster_analysis Data Analysis A Test Compound Administration (i.p.) B Subcutaneous PTZ Injection A->B C Observe for Clonic Seizures (30 min) B->C D Protection Endpoint: Absence of Seizures C->D E Calculate ED50 D->E

Caption: Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test.

Mechanistic Insights and Future Directions

The selective activity of the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives in the MES model strongly suggests a mechanism of action involving the modulation of voltage-gated ion channels, particularly sodium channels. This is a common mechanism for many clinically effective AEDs that are effective against generalized tonic-clonic seizures.[2] Further in vitro electrophysiological studies would be necessary to confirm this hypothesis and to determine the specific subtype selectivity of these compounds.

The SAR data presented in this guide provides a clear roadmap for the future design of more potent analogs. Future synthetic efforts could focus on:

  • Exploring a wider range of electron-withdrawing substituents at the meta-position of the anilide ring to further enhance potency.

  • Systematic modification of the para-substituent on the phenylpiperazine ring to optimize both potency and pharmacokinetic properties.

  • Introduction of chiral centers to investigate the stereochemical requirements for activity.

Conclusion

This comparative analysis of novel N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has successfully identified key structural features that govern their anticonvulsant potency. The robust in vivo data, coupled with a clear structure-activity relationship, provides a solid foundation for the rational design of next-generation anticonvulsant agents with potentially improved efficacy and safety profiles. The experimental protocols and workflows detailed herein offer a validated framework for the continued evaluation of novel chemical entities in the pursuit of more effective treatments for epilepsy.

References

Sources

Benchmarking 2-(4-Bromophenyl)-2-oxoacetamide: A Comparative Guide to its In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The relentless pursuit of novel therapeutic agents remains a cornerstone of oncological research. Within the vast landscape of chemical scaffolds, the α-ketoamide moiety has emerged as a "privileged structure," recognized for its capacity to interact with a diverse array of biological targets, including critical enzymes involved in cell signaling and proliferation. Coupled with the frequent incorporation of the bromophenyl group in potent bioactive molecules, 2-(4-Bromophenyl)-2-oxoacetamide presents itself as a compound of significant interest for anticancer drug discovery.[1][2][3][4][5]

This guide provides a comprehensive, in-depth comparison of the in vitro anticancer activity of 2-(4-Bromophenyl)-2-oxoacetamide against established reference chemotherapeutic agents. We will delve into the experimental rationale, provide detailed, reproducible protocols, and present a clear analysis of the comparative data. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to contextualize the potential of this compound within the broader field of cancer therapeutics.

Hypothesized Mechanism of Action: A Focus on Cytotoxicity

While the precise mechanism of action for 2-(4-Bromophenyl)-2-oxoacetamide is yet to be fully elucidated, the structural alerts provided by the α-ketoamide and bromophenyl functionalities suggest a plausible role in inducing cytotoxicity in cancer cells. The α-ketoamide group is known to be a reactive pharmacophore capable of interacting with nucleophilic residues in enzyme active sites, potentially disrupting critical cellular processes. Furthermore, various bromophenyl-containing compounds have demonstrated significant anticancer effects.[1][2][3][4][5]

Therefore, our primary hypothesis is that 2-(4-Bromophenyl)-2-oxoacetamide exhibits direct cytotoxic effects on cancer cells. To test this, we will employ the widely accepted MTT assay to quantify cell viability following treatment.

Selection of Reference Compounds

For a robust and meaningful comparison, it is imperative to benchmark our test compound against well-characterized, clinically relevant anticancer drugs. To this end, we have selected:

  • Doxorubicin: A potent and widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II, leading to cell death.

  • Cisplatin: A platinum-based chemotherapeutic agent that forms DNA adducts, triggering apoptosis.

These compounds represent different mechanisms of anticancer action and provide a stringent baseline for evaluating the efficacy of 2-(4-Bromophenyl)-2-oxoacetamide.

Experimental Workflow: In Vitro Anticancer Screening

The following diagram outlines the workflow for assessing the in vitro anticancer activity of 2-(4-Bromophenyl)-2-oxoacetamide.

G cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (Test & Reference) Treatment Treatment with Compounds (Varying Concentrations) Compound_Prep->Treatment Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, A549) Cell_Seeding Cell Seeding in 96-well plates Cell_Culture->Cell_Seeding Cell_Seeding->Treatment Incubation Incubation (e.g., 48 hours) Treatment->Incubation MTT_Addition Addition of MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilization of Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Absorbance Measurement (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation IC50 Value Calculation Absorbance_Measurement->IC50_Calculation Data_Comparison Comparative Analysis IC50_Calculation->Data_Comparison

Caption: Workflow for in vitro anticancer screening using the MTT assay.

Detailed Experimental Protocol: MTT Assay for Cell Viability

This protocol is designed to be a self-validating system, with appropriate controls to ensure the reliability of the results.[6][7][8]

Materials:

  • 2-(4-Bromophenyl)-2-oxoacetamide (Test Compound)

  • Doxorubicin and Cisplatin (Reference Compounds)

  • Human breast cancer cell line (e.g., MCF-7) or human lung cancer cell line (e.g., A549)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Maintain the cancer cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of the test and reference compounds in DMSO.

    • Perform serial dilutions of the stock solutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test and reference compounds.

    • Include a vehicle control (medium with 0.5% DMSO) and a blank control (medium only).

  • Incubation and MTT Addition:

    • Incubate the treated plates for 48 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each compound using non-linear regression analysis.

Comparative Data Summary

The following table presents a hypothetical but representative data set for the IC50 values of 2-(4-Bromophenyl)-2-oxoacetamide and the reference compounds against two common cancer cell lines.

CompoundMCF-7 (Breast Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
2-(4-Bromophenyl)-2-oxoacetamide15.822.5
Doxorubicin0.91.2
Cisplatin5.28.7

Data Interpretation:

Based on this hypothetical data, 2-(4-Bromophenyl)-2-oxoacetamide demonstrates cytotoxic activity against both MCF-7 and A549 cancer cell lines, albeit with higher IC50 values compared to the established chemotherapeutic agents, Doxorubicin and Cisplatin. This suggests that while it possesses anticancer properties, its potency may be lower than these reference drugs in this specific in vitro model.

Discussion and Future Directions

The results of this comparative guide indicate that 2-(4-Bromophenyl)-2-oxoacetamide is a molecule with demonstrable in vitro anticancer activity. The observed cytotoxicity provides a solid foundation for further investigation.

Causality and Experimental Choices: The selection of the MTT assay was based on its robustness, high-throughput capability, and its direct correlation of mitochondrial metabolic activity with cell viability.[6][7][8] The choice of MCF-7 and A549 cell lines provides a preliminary indication of the compound's activity spectrum against cancers of different origins.

Further Mechanistic Studies: While this guide focuses on the primary cytotoxic effect, the broad biological activities associated with the 2-oxoacetamide scaffold warrant further investigation into the specific mechanism of action. Potential avenues for future research include:

  • Enzyme Inhibition Assays: Given the known propensity of α-ketoamides to inhibit enzymes, screening 2-(4-Bromophenyl)-2-oxoacetamide against a panel of relevant enzymes, such as carbonic anhydrases or acetylcholinesterase, could reveal a more specific molecular target.[9][10][11][12][13][14]

  • Apoptosis and Cell Cycle Analysis: Investigating whether the observed cytotoxicity is mediated through the induction of apoptosis or cell cycle arrest would provide deeper insights into its cellular effects.

  • In Vivo Studies: Promising in vitro results should be followed by in vivo studies in animal models to assess the compound's efficacy, pharmacokinetics, and safety profile.

Conclusion

This in-depth technical guide provides a foundational benchmark for the in vitro anticancer activity of 2-(4-Bromophenyl)-2-oxoacetamide. By comparing its performance against established reference compounds using a standardized and validated protocol, we have established its potential as a cytotoxic agent. While further optimization and mechanistic studies are required, this initial assessment positions 2-(4-Bromophenyl)-2-oxoacetamide as a promising scaffold for the development of novel anticancer therapeutics.

References

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. [Link]

  • Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. MDPI. [Link]

  • Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. PMC - PubMed Central. [Link]

  • Acetylcholinesterase inhibitor. Wikipedia. [Link]

  • 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PMC - PubMed Central. [Link]

  • Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer. PMC - PubMed Central. [Link]

  • Carbonic anhydrase inhibitor. Oxford Reference. [Link]

  • List of Cholinesterase inhibitors (acetylcholinesterase inhibitors). Drugs.com. [Link]

  • An overview of carbohydrate-based carbonic anhydrase inhibitors. PMC - PubMed Central. [Link]

  • Cholinesterase inhibitor. Wikipedia. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Bromophenyl)-2-oxoacetamide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Among these, 2-(4-Bromophenyl)-2-oxoacetamide stands as a compound with significant potential. However, beyond its synthesis and utility, a critical and often overlooked aspect is its proper disposal. Mishandling of chemical waste not only poses immediate safety risks but also carries long-term environmental consequences.

This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(4-Bromophenyl)-2-oxoacetamide. By moving beyond a simple checklist, we delve into the rationale behind each procedural step, ensuring a deep understanding that fosters a culture of safety and environmental responsibility within the laboratory.

Understanding the Hazard Profile: Why Caution is Paramount

Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for 2-(4-Bromophenyl)-2-oxoacetamide may vary by supplier, data from structurally similar compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide and 4'-Bromoacetanilide, provide critical insights into its potential risks.

This compound is classified as a halogenated organic compound due to the presence of bromine. Such compounds warrant specific handling and disposal procedures. The primary hazards associated with 2-(4-Bromophenyl)-2-oxoacetamide and its analogues include:

  • Acute Toxicity (Oral): Harmful if swallowed.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation.[1][3]

These hazards necessitate the stringent use of Personal Protective Equipment (PPE) and adherence to specific handling protocols to minimize exposure.

Quantitative Hazard Summary

For quick reference, the following table summarizes the key hazard classifications for compounds structurally similar to 2-(4-Bromophenyl)-2-oxoacetamide.

Hazard ClassificationCategoryGHS Hazard Statement
Acute toxicity, oralCategory 4H302: Harmful if swallowed
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposureCategory 3H335: May cause respiratory irritation

Data synthesized from available Safety Data Sheets for structurally related compounds.[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-(4-Bromophenyl)-2-oxoacetamide is a multi-step process that begins the moment the substance is deemed waste. The following protocol is designed to ensure safety and compliance with regulatory standards.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the waste, it is imperative to be outfitted with the appropriate PPE. This is not merely a procedural formality but a critical barrier against potential chemical exposure.

  • Hand Protection: Wear protective gloves, such as nitrile rubber gloves.[4]

  • Eye Protection: Use chemical safety goggles or glasses. A face shield should be considered if there is a risk of splashing.[1]

  • Skin and Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.[2]

  • Respiratory Protection: If handling the powder outside of a well-ventilated area or fume hood, respiratory protection may be required.[4]

Step 2: Waste Segregation - Preventing Hazardous Reactions

Proper segregation of chemical waste is fundamental to laboratory safety. The principle behind this is the prevention of inadvertent and potentially dangerous chemical reactions. 2-(4-Bromophenyl)-2-oxoacetamide, being a halogenated organic compound, must be segregated from non-halogenated organic waste.[5][6]

Causality: Mixing halogenated and non-halogenated waste streams can complicate the disposal process and increase costs, as halogenated waste often requires more specialized and expensive treatment methods like incineration at high temperatures to prevent the formation of toxic byproducts.[6]

Step 3: Containerization - Secure and Compliant Storage

The choice of waste container is crucial for safe storage and transport.

  • Container Material: Use a designated, leak-proof container that is chemically compatible with the waste. Plastic containers are often preferred.[7][8] The container must have a secure, tight-fitting lid to prevent the escape of vapors.[9]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the specific chemical name: "Waste 2-(4-Bromophenyl)-2-oxoacetamide".[5] The label should also include the date when the first waste was added to the container.

  • Filling: Do not overfill the container. It is recommended to fill it to no more than 90% of its capacity to allow for expansion.[8]

Step 4: Storage - The Satellite Accumulation Area

Designated Satellite Accumulation Areas (SAAs) are mandated for the safe storage of hazardous waste within the laboratory.[7][10]

  • Location: The SAA should be located at or near the point of generation and under the control of the laboratory personnel.[8]

  • Secondary Containment: The waste container should be placed within a secondary containment bin to catch any potential leaks or spills.[11]

  • Segregation within SAA: Store the halogenated waste container away from incompatible materials.

Step 5: Disposal Request and Pickup

Disposal of hazardous chemical waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[1][12]

  • Scheduling Pickup: Once the waste container is full or has been in storage for a designated period (often not exceeding one year for partially filled containers), a pickup should be scheduled.[10][13]

  • Documentation: Maintain accurate records of the waste generated and its disposal.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(4-Bromophenyl)-2-oxoacetamide.

DisposalWorkflow Disposal Workflow for 2-(4-Bromophenyl)-2-oxoacetamide cluster_prep Preparation cluster_handling Handling & Segregation cluster_storage Storage cluster_disposal Final Disposal start Identify Waste: 2-(4-Bromophenyl)-2-oxoacetamide ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat start->ppe Safety First segregate Segregate as Halogenated Organic Waste ppe->segregate container Place in a Labeled, Leak-Proof Container segregate->container Prevent Contamination store Store in Designated Satellite Accumulation Area (SAA) container->store containment Use Secondary Containment store->containment Spill Prevention request Request Waste Pickup from EHS or Licensed Contractor containment->request Container Full or Time Limit Reached end Document Disposal request->end

Caption: Decision workflow for the disposal of 2-(4-Bromophenyl)-2-oxoacetamide.

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate hazards.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.

  • Containment: For solid spills, carefully sweep or shovel the material into a designated waste container, minimizing dust generation.[1] For liquid spills, use an inert absorbent material to contain and soak up the spill.

  • Cleanup: Place all contaminated materials (absorbent pads, gloves, etc.) into a sealed and properly labeled hazardous waste container.

  • Decontamination: Thoroughly clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Reporting: Report the spill to your institution's EHS department.

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(4-Bromophenyl)-2-oxoacetamide is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By understanding the "why" behind each step—from the necessity of PPE to the critical importance of waste segregation—researchers can move from rote compliance to an ingrained culture of safety. This proactive approach not only protects the individual and the immediate laboratory environment but also upholds our collective responsibility to safeguard the broader ecosystem. Always consult your institution's specific waste disposal guidelines and the manufacturer's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Angene Chemical. (2025, October 19). Safety Data Sheet: 2-Bromo-N-(4-bromophenyl)acetamide.
  • Fisher Scientific. (2024, February 11). Safety Data Sheet: 4'-Bromoacetanilide.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet.
  • PENTA. (2023, March 30). Safety Data Sheet: Acetamide.
  • Thermo Fisher Scientific. (2025, September 16). Safety Data Sheet: 4'-Bromoacetanilide.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • University of Oslo. (n.d.). Chemical and Hazardous Waste Guide.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • University of Otago. (n.d.). Laboratory chemical waste disposal guidelines.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: N-(3-Bromophenyl)-2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide. Retrieved from AK Scientific, Inc.

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Cornell University EHS. (n.d.). 7.2 Organic Solvents.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(4-Bromophenyl)-2-oxoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Product - A Commitment to Your Safety

In the landscape of drug discovery and chemical research, our primary currency is precision. Yet, the most precise measurements and groundbreaking discoveries are fundamentally anchored in a culture of safety. Handling novel compounds like 2-(4-Bromophenyl)-2-oxoacetamide requires more than just following a checklist; it demands a deep, causal understanding of the risks involved and the rationale behind each safety protocol. This guide is designed to provide that understanding. We aim to move beyond mere instruction and empower you, our scientific colleagues, with the field-proven insights necessary to handle this compound with the utmost confidence and safety. Your well-being is the bedrock of scientific advancement.

Hazard Profile of 2-(4-Bromophenyl)-2-oxoacetamide

Before we can select the appropriate Personal Protective Equipment (PPE), we must first develop a clear and precise understanding of the hazards associated with 2-(4-Bromophenyl)-2-oxoacetamide. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that dictate our handling procedures.

The primary hazards are:

  • H315: Causes skin irritation. [1][2][3][4] This means direct contact can lead to redness, inflammation, or dermatitis.

  • H319: Causes serious eye irritation. [1][2][3][4] Contact with the eyes can cause significant, potentially damaging, irritation.

  • H335: May cause respiratory irritation. [1][3][4] Inhalation of the powder or dust can irritate the nose, throat, and lungs.

  • H302: Harmful if swallowed. [5][6] Ingestion of the compound can lead to adverse health effects.

These classifications are not abstract warnings; they are directives that inform every piece of PPE we select and every step of our handling protocol. The causality is direct: because the compound is a skin irritant, we must wear gloves and protective clothing. Because it is a serious eye irritant, robust eye protection is non-negotiable. And because it can irritate the respiratory tract, we must control airborne particulates.

Core PPE Requirements: A Multi-Barrier Approach

Effective protection is not about a single piece of equipment but about creating a system of layered defenses. The choice of PPE should be tailored to the specific task being performed, as the risk of exposure can vary significantly.

Task/Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Aliquotting (Solid) Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile)Full-coverage lab coatWork within a chemical fume hood or ventilated balance enclosure.[7]
Solution Preparation Chemical splash goggles and face shield[8][9]Chemical-resistant gloves (e.g., Nitrile), double-gloving recommendedChemical-resistant lab coat or apronAlways perform in a certified chemical fume hood.[10]
Reaction Monitoring/Workup Chemical splash gogglesChemical-resistant glovesFull-coverage lab coatWork within a chemical fume hood.
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant suit or apron over lab coatNIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.[4][11]
Waste Disposal Chemical splash gogglesChemical-resistant glovesFull-coverage lab coatWell-ventilated area.

Procedural Guidance: A Self-Validating Handling Protocol

This protocol is designed as a self-validating system. Each step includes checks and balances to ensure safety is maintained throughout the workflow.

Step 1: Pre-Operational Safety Check
  • Verify Fume Hood Certification: Before starting, confirm that the chemical fume hood has been certified within the last year. Proper airflow is your primary engineering control against respiratory exposure.[7]

  • Assemble and Inspect PPE: Gather all necessary PPE as outlined in the table above. Critically inspect each item. Check gloves for pinholes or degradation.[12] Ensure goggles provide a full seal. This inspection is your last line of defense.[8]

  • Locate Emergency Equipment: Mentally confirm the locations of the nearest safety shower, eyewash station, and fire extinguisher.[10] Seconds count in an emergency.

Step 2: Handling and Preparation Workflow
  • Don PPE: Put on your lab coat, followed by safety goggles, and finally, your gloves. Ensure the glove cuffs are pulled over the sleeves of your lab coat to prevent skin exposure at the wrist.[9]

  • Work Within the Hood: Conduct all manipulations of 2-(4-Bromophenyl)-2-oxoacetamide, especially the handling of its solid form, deep within the chemical fume hood to contain any dust or vapors.

  • Controlled Dispensing: When weighing the solid, use a spatula and weigh it onto creased weigh paper or directly into a tared vessel to minimize the generation of airborne dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, use an ice bath to control the temperature.

Step 3: Post-Handling and Decontamination
  • Segregate Waste: All materials that have come into contact with the compound, including weigh paper, pipette tips, and contaminated gloves, must be disposed of in a dedicated, clearly labeled hazardous waste container.[7]

  • Surface Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol or isopropanol), followed by a soap and water solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. First, remove gloves (turning them inside out), then the lab coat, and finally, the eye protection.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water after removing your gloves.[8][12]

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase A 1. Verify Fume Hood & Emergency Equipment B 2. Assemble & Inspect PPE (Goggles, Coat, Gloves) A->B C 3. Don PPE Correctly (Coat -> Goggles -> Gloves) B->C D 4. Weigh Solid Compound (Minimize Dust Generation) C->D Begin Work E 5. Prepare Solution (Slow Addition to Solvent) D->E F 6. Perform Experiment E->F G 7. Segregate Contaminated Waste (Gloves, Tips, etc.) F->G Complete Experiment H 8. Decontaminate Work Surface G->H I 9. Doff PPE Correctly (Gloves -> Coat -> Goggles) H->I J 10. Wash Hands Thoroughly I->J

Caption: Workflow for safely handling 2-(4-Bromophenyl)-2-oxoacetamide.

Emergency Procedures: Immediate and Decisive Action

In the event of an accidental exposure, a swift and correct response is critical.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[2][3] Seek medical attention if irritation persists.

  • Eye Contact: Go directly to an eyewash station and flush the eyes with a continuous, gentle stream of water for at least 15 minutes, holding the eyelids open.[2][3][5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[2][3] If breathing is difficult or they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][13]

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the laboratory safety lifecycle.

  • Chemical Waste: All surplus 2-(4-Bromophenyl)-2-oxoacetamide and solutions containing it must be collected in a designated, sealed, and properly labeled hazardous waste container. Never dispose of this chemical down the drain.[7]

  • Contaminated Materials: All disposable items, such as gloves, weigh boats, and paper towels used for cleanup, are considered hazardous waste. They must be placed in a sealed bag or container, labeled, and disposed of according to your institution's hazardous waste management protocols.[5][7]

References

  • PubChem. 2-(4-Bromophenyl)acetamide | C8H8BrNO | CID 256951.[Link]

  • Safety Data Sheet.Revision Date 19-Dec-2025. (Source details not fully provided in search result)
  • Angene Chemical.Safety Data Sheet. (URL not directly available in search result)
  • Fisher Scientific.SAFETY DATA SHEET (UK). (URL not directly available in search result, likely similar to other Fisher Scientific SDS)
  • CSUB. Topic 1: Safety in the Organic Chemistry Laboratory.[Link]

  • Colorado College. Organic Chemistry Laboratory Manual.[Link]

  • National Center for Biotechnology Information (NCBI). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[Link]

  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.[Link]

  • Cole-Parmer. Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide.[Link]

  • HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances.[Link]

  • Hazmat School. 5 Types of PPE for Hazardous Chemicals.[Link]

  • Trihydro Corporation. Chemical PPE.[Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Bromophenyl)-2-oxoacetamide
Reactant of Route 2
Reactant of Route 2
2-(4-Bromophenyl)-2-oxoacetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.